molecular formula C47H84O2 B3026250 CE(20:0) CAS No. 2573-03-7

CE(20:0)

Numéro de catalogue: B3026250
Numéro CAS: 2573-03-7
Poids moléculaire: 681.2 g/mol
Clé InChI: SUOVMGLZSOAHJY-JREUTYQLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cholest-5-en-3beta-yl eicosanoate is a CE(20:0).

Propriétés

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H84O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h28,37-38,40-44H,7-27,29-36H2,1-6H3/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOVMGLZSOAHJY-JREUTYQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H84O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948611
Record name Cholest-5-en-3-yl icosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2573-03-7
Record name Cholesteryl arachidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2573-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl arachidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002573037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl icosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL ARACHIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAM383C5F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Biological role of CE(20:0) in cellular metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Cholesterol Esters, with a focus on CE(20:0), in Cellular Metabolism

Introduction

Cholesterol esters (CEs) are neutral lipids that represent a storage form of cholesterol within cells. They are synthesized by the esterification of cholesterol with a long-chain fatty acid. CE(20:0), specifically Cholesterol Arachidate, is a cholesterol ester containing arachidic acid, a 20-carbon saturated fatty acid. While the general biological roles of cholesterol esters are well-established, specific functions attributed solely to CE(20:0) are not extensively documented in current scientific literature. Therefore, this guide will focus on the well-understood roles of cholesterol esters as a class, with the understanding that CE(20:0) partakes in these general metabolic processes. This document will detail the metabolism of CEs, their function in cellular homeostasis, and their implication in disease, providing researchers, scientists, and drug development professionals with a comprehensive overview.

Cholesterol Ester Metabolism: Synthesis, Storage, and Hydrolysis

The cellular metabolism of cholesterol esters is a dynamic process involving their synthesis, storage in lipid droplets, and subsequent hydrolysis to release free cholesterol and fatty acids.

Synthesis of Cholesterol Esters

The primary enzyme responsible for the synthesis of intracellular cholesterol esters is Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions.

  • ACAT1 is ubiquitously expressed and is the primary isoform in most tissues, including macrophages, adrenal glands, and sebaceous glands. It is thought to be involved in maintaining cellular cholesterol homeostasis.

  • ACAT2 is predominantly found in the intestines and liver and is believed to play a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.

The synthesis reaction involves the transfer of a fatty acyl chain from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol, forming a cholesterol ester. The fatty acid composition of CEs can vary depending on the cell type and the availability of different fatty acyl-CoAs.

Storage in Lipid Droplets

Cholesterol esters are highly hydrophobic and are stored in the neutral lipid core of intracellular organelles called lipid droplets. These organelles serve as a reservoir for neutral lipids, protecting the cell from the lipotoxic effects of excess free cholesterol and fatty acids. The formation of lipid droplets is a regulated process that is crucial for cellular energy and lipid homeostasis.

Hydrolysis of Cholesterol Esters

The breakdown of stored cholesterol esters is catalyzed by neutral cholesterol ester hydrolases (NCEHs), also known as hormone-sensitive lipase (B570770) (HSL) in some tissues. This hydrolysis reaction releases free cholesterol and a fatty acid. The liberated free cholesterol can then be utilized by the cell for various purposes, including membrane synthesis, steroid hormone production, or efflux from the cell.

Biological Functions of Cholesterol Esters

The primary biological role of cholesterol esters is to serve as a storage depot for cholesterol. This storage function has several important implications for cellular physiology and pathophysiology.

  • Cellular Cholesterol Homeostasis: By converting excess free cholesterol into inert cholesterol esters, cells can prevent the cytotoxic effects of high levels of free cholesterol in cellular membranes.

  • Steroidogenesis: In steroidogenic tissues such as the adrenal glands and gonads, the hydrolysis of stored cholesterol esters provides the precursor cholesterol for the synthesis of steroid hormones.

  • Lipoprotein Metabolism: In the liver, cholesterol esters are packaged into very-low-density lipoproteins (VLDL) for transport to peripheral tissues. In the intestine, they are incorporated into chylomicrons.

  • Foam Cell Formation in Atherosclerosis: In pathological conditions such as atherosclerosis, the excessive accumulation of cholesterol esters within macrophages in the artery wall leads to the formation of "foam cells," a hallmark of atherosclerotic plaques.

Quantitative Data on Cholesterol Ester Composition

The relative abundance of different cholesterol ester species, including CE(20:0), can vary significantly between different cell types and tissues. The following table summarizes representative data on the fatty acid composition of cholesterol esters from various sources.

Tissue/Cell TypeCE(16:0)CE(18:0)CE(18:1)CE(18:2)CE(20:4)CE(20:0) Reference
Human Plasma11.6%1.3%23.4%49.8%6.9%Trace
Mouse Liver10.2%2.5%25.1%50.3%8.1%Not Detected
Human Atherosclerotic Plaque14.5%2.1%45.3%30.2%4.5%Trace

Data are presented as a percentage of total cholesterol ester fatty acids. "Trace" or "Not Detected" indicates very low or no detectable levels of CE(20:0) in these particular analyses.

Experimental Protocols for Cholesterol Ester Analysis

The analysis of cholesterol esters typically involves lipid extraction, separation of lipid classes, and subsequent quantification.

Lipid Extraction
  • Homogenization: Homogenize tissue or cell samples in a suitable solvent, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v), to disrupt cellular membranes and solubilize lipids.

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lipids will be retained in the lower chloroform phase.

  • Solvent Evaporation: Collect the chloroform phase and evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Separation of Cholesterol Esters
  • Thin-Layer Chromatography (TLC): TLC is a common method for separating different lipid classes. The total lipid extract is spotted onto a silica (B1680970) gel plate, which is then developed in a solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v). The separated lipid spots can be visualized with a reagent like primuline (B81338) and identified by comparison to standards.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides better resolution and quantification. A normal-phase column can be used to separate neutral lipids, including cholesterol esters.

Quantification of Cholesterol Esters
  • Gas Chromatography (GC): After separation, the cholesterol ester fraction can be transmethylated to form fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by GC to determine the fatty acid composition of the cholesterol esters.

  • Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the direct analysis and quantification of intact cholesterol ester species, providing information on both the cholesterol and fatty acid components.

Visualizing Cholesterol Ester Metabolism

The following diagrams illustrate the central pathways of cholesterol ester metabolism and a general workflow for their analysis.

Cholesterol_Ester_Metabolism FC Free Cholesterol CE Cholesterol Esters (e.g., CE(20:0)) FC->CE ACAT1/2 CE->FC NCEH/HSL LD Lipid Droplet (Storage) CE->LD Storage FA Fatty Acid CE->FA FA_CoA Fatty Acyl-CoA (e.g., Arachidoyl-CoA) FA_CoA->CE LD->CE Mobilization

Caption: Central pathway of intracellular cholesterol ester metabolism.

Experimental_Workflow Sample Cell/Tissue Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Separation Lipid Class Separation (TLC or HPLC) Extraction->Separation Quantification Quantification (GC or LC-MS) Separation->Quantification Data Data Analysis Quantification->Data

Caption: A generalized experimental workflow for cholesterol ester analysis.

Conclusion

Cholesterol esters, including CE(20:0), are integral to cellular lipid homeostasis. Their metabolism is tightly regulated to balance the storage and utilization of cholesterol. While the specific roles of individual cholesterol ester species like CE(20:0) are not well-defined, the general principles of cholesterol ester metabolism provide a framework for understanding their function. The accumulation of cholesterol esters is a key event in the pathogenesis of atherosclerosis, making the enzymes involved in their metabolism attractive targets for therapeutic intervention. Further research into the specific fatty acid composition of cholesterol esters in different physiological and pathological contexts may reveal more specialized roles for species such as CE(20:0).

The Synthesis of Cholesteryl Arachidate (CE(20:0)) in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl arachidate (B1238690) (CE(20:0)) is a cholesterol ester containing arachidic acid, a 20-carbon saturated fatty acid. Cholesteryl esters are crucial molecules for the transport and storage of cholesterol in a less toxic form than free cholesterol. The accumulation of specific cholesteryl esters has been implicated in various diseases, including atherosclerosis and certain metabolic disorders. Understanding the synthesis pathway of CE(20:0) is therefore of significant interest for researchers in lipid metabolism and drug development. This technical guide provides an in-depth overview of the core synthesis pathway of CE(20:0) in mammalian cells, detailing the enzymatic steps, relevant quantitative data, experimental protocols, and pathway visualizations.

The synthesis of CE(20:0) is a two-part process that occurs primarily in the endoplasmic reticulum. First, the 20-carbon fatty acid, arachidic acid (20:0), is synthesized through the fatty acid elongation pathway. Subsequently, this fatty acid, in its activated form (arachidoyl-CoA), is esterified to cholesterol by the action of acyl-CoA:cholesterol acyltransferases.

Part 1: Synthesis of Arachidic Acid (20:0) via Fatty Acid Elongation

The formation of arachidic acid from its shorter-chain precursor, stearic acid (18:0), is carried out by the fatty acid elongation system located in the endoplasmic reticulum. This is a cyclical process involving four key enzymatic reactions.

Key Enzymes and Reactions

The elongation of very-long-chain fatty acids (VLCFAs) involves a four-step cycle:

  • Condensation: This is the rate-limiting step, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). For the synthesis of saturated VLCFAs like arachidic acid, ELOVL1 is a key enzyme that condenses stearoyl-CoA (C18:0-CoA) with malonyl-CoA to form 3-keto-eicosanoyl-CoA (C20:0).[1]

  • Reduction: The 3-ketoacyl-CoA is then reduced to 3-hydroxyeicosanoyl-CoA by a 3-ketoacyl-CoA reductase (KAR).

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form trans-2,3-eicosenoyl-CoA.

  • Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield arachidoyl-CoA (C20:0-CoA).

Quantitative Data: ELOVL1 Enzyme Kinetics

Precise kinetic parameters for human ELOVL1 with C18:0-CoA and C20:0-CoA as substrates are not extensively documented in the literature. However, studies on the substrate specificity of ELOVL isoforms provide valuable insights.

EnzymeSubstrateProduct(s)Relative Activity/Km/VmaxCell/Tissue Source
ELOVL1 C18:0-CoAC20:0-CoA, C22:0-CoA, C24:0-CoA, C26:0-CoAELOVL1 is a major elongase for C18:0-CoA in HeLa cells. It can further elongate the products.[1]HeLa Cells
ELOVL1 C20:0-CoAC22:0-CoA, C24:0-CoA, C26:0-CoAELOVL1 efficiently elongates C20:0-CoA.[1]Recombinant Human ELOVL1
ELOVL7 C18:0-CoA3-keto-eicosanoyl-CoA (C20)Converts stearoyl-CoA and malonyl-CoA to the C20 product.[2]Purified Human ELOVL7
Experimental Protocol: In Vitro Fatty Acid Elongation Assay

This protocol is adapted from studies on ELOVL activity.

Objective: To measure the elongation of a fatty acyl-CoA substrate (e.g., C18:0-CoA) by microsomal preparations containing ELOVL enzymes.

Materials:

  • Microsomal fraction isolated from cells or tissues expressing the ELOVL of interest.

  • [1-14C]malonyl-CoA (or other radiolabeled precursor).

  • Stearoyl-CoA (C18:0-CoA) or other fatty acyl-CoA substrate.

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Scintillation cocktail and vials.

  • Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.

  • Add the microsomal protein to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding radiolabeled malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acyl-CoAs.

  • Acidify the mixture to protonate the free fatty acids.

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Separate the fatty acid products by chain length using reverse-phase TLC.

  • Visualize the radiolabeled fatty acids by autoradiography and quantify the radioactivity in the corresponding spots using a scintillation counter.

Data Analysis: Calculate the specific activity of the elongase as nmol of malonyl-CoA incorporated into the elongated fatty acid per mg of microsomal protein per minute.

Part 2: Esterification of Cholesterol with Arachidoyl-CoA

Once arachidoyl-CoA is synthesized, it is esterified to cholesterol to form cholesteryl arachidate. This reaction is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs).

Key Enzymes and Reaction

There are two main isoforms of ACAT in mammals:

  • ACAT1 (SOAT1): Ubiquitously expressed in various tissues and is responsible for cholesterol esterification in most cells.[3]

  • ACAT2 (SOAT2): Primarily expressed in the liver and intestines, playing a key role in the assembly of lipoproteins.[3]

Both enzymes catalyze the following reaction:

Arachidoyl-CoA + Cholesterol → Cholesteryl Arachidate (CE(20:0)) + Coenzyme A

This reaction takes place on the cytosolic side of the endoplasmic reticulum membrane.

Quantitative Data: ACAT/SOAT Enzyme Kinetics and Cellular Concentrations

Specific kinetic data for ACAT1 and ACAT2 with arachidoyl-CoA as a substrate is limited, with most studies focusing on more common fatty acids like oleoyl-CoA.

EnzymeSubstrateProductRelative Activity/Km/VmaxCell/Tissue Source
ACAT1 Oleoyl-CoACholesteryl OleatePreferred substrate over stearoyl-CoA.[3]Recombinant Human ACAT1
ACAT2 Oleoyl-CoACholesteryl OleateEfficiently esterifies cholesterol with oleoyl-CoA.[4]Human Liver Microsomes
ACAT1/2 Arachidonoyl-CoA (20:4)Cholesteryl ArachidonateACAT1 shows a preference for oleoyl-CoA over arachidonoyl-CoA.[3]Recombinant Human ACAT1

Cellular Concentrations of CE(20:0) and Precursors:

MoleculeConcentrationCell/Tissue Source
Cholesterol ~5 mol% of total ER lipids (regulatory midpoint)[5]Mammalian ER
Arachidoyl-CoA (C20:0-CoA) Very-long-chain fatty acyl-CoAs (>C20) constitute <10% of total fatty acyl-CoAs in RAW264.7 cells, but >50% in MCF7 cells.RAW264.7 and MCF7 cells
Cholesteryl Esters (Very-Long-Chain) Detected in human plasma, with levels of some species being altered in diseases like Alzheimer's.[2]Human Plasma

Note: The cellular levels of specific very-long-chain fatty acyl-CoAs and their corresponding cholesteryl esters can vary significantly between cell types.

Experimental Protocol: In Vitro ACAT Activity Assay

This protocol is a generalized method based on common practices for measuring ACAT activity.

Objective: To determine the rate of cholesteryl ester formation from cholesterol and a specific acyl-CoA substrate.

Materials:

  • Microsomal preparations from cells or tissues of interest.

  • [14C]oleoyl-CoA or another radiolabeled fatty acyl-CoA.

  • Cholesterol.

  • Bovine serum albumin (BSA) to solubilize the fatty acyl-CoA.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • TLC plates and solvent system (e.g., hexane:diethyl ether:acetic acid).

  • Scintillation counter.

Procedure:

  • Prepare a substrate mixture containing cholesterol and the radiolabeled acyl-CoA complexed with BSA in the assay buffer.

  • Add the microsomal protein to the substrate mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the cholesteryl esters from other lipids.

  • Identify the cholesteryl ester spot (using a standard) and scrape it into a scintillation vial.

  • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

Data Analysis: Calculate the specific activity of ACAT as pmol of cholesteryl ester formed per mg of microsomal protein per minute.

Visualizations

CE(20:0) Synthesis Pathway

CE20_0_Synthesis CE(20:0) Synthesis Pathway in the Endoplasmic Reticulum sub Substrates Stearoyl_CoA Stearoyl-CoA (C18:0) sub->Stearoyl_CoA Malonyl_CoA Malonyl-CoA sub->Malonyl_CoA Cholesterol Cholesterol sub->Cholesterol elongation_cycle Fatty Acid Elongation Cycle Stearoyl_CoA->elongation_cycle Malonyl_CoA->elongation_cycle esterification Cholesterol Esterification Cholesterol->esterification ELOVL1 ELOVL1 elongation_cycle->ELOVL1 KAR KAR elongation_cycle->KAR HACD HACD elongation_cycle->HACD TER TER elongation_cycle->TER Arachidoyl_CoA Arachidoyl-CoA (C20:0) elongation_cycle->Arachidoyl_CoA 4 steps Arachidoyl_CoA->esterification ACAT1_2 ACAT1 / ACAT2 (SOAT1 / SOAT2) esterification->ACAT1_2 CE20_0 Cholesteryl Arachidate (CE(20:0)) esterification->CE20_0 Elongation_Workflow Experimental Workflow: In Vitro Fatty Acid Elongation Assay step1 1. Prepare Reaction Mixture (Buffer, NADPH, C18:0-CoA) step2 2. Add Microsomal Protein (Source of ELOVL1) step1->step2 step3 3. Initiate with [14C]Malonyl-CoA and Incubate at 37°C step2->step3 step4 4. Stop Reaction & Saponify (KOH in Methanol) step3->step4 step5 5. Acidify and Extract (Hexane) step4->step5 step6 6. Separate Products (Reverse-Phase TLC) step5->step6 step7 7. Visualize and Quantify (Autoradiography & Scintillation Counting) step6->step7 ACAT_Workflow Experimental Workflow: In Vitro ACAT Assay step1 1. Prepare Substrate Mixture (Cholesterol, [14C]Arachidoyl-CoA, BSA) step2 2. Add Microsomal Protein (Source of ACAT1/2) step1->step2 step3 3. Incubate at 37°C step2->step3 step4 4. Stop Reaction & Extract Lipids (Chloroform:Methanol) step3->step4 step5 5. Separate Lipids (TLC) step4->step5 step6 6. Identify and Scrape CE Spot step5->step6 step7 7. Quantify Radioactivity (Scintillation Counting) step6->step7

References

A Technical Guide to the Role of Cholesteryl Arachidonate (CE(20:4)) in Membrane Structure and Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth examination of the role of cholesteryl esters, with a specific focus on Cholesteryl Arachidonate (B1239269) (CE(20:4)), in the structure and fluidity of cellular membranes. It is important to clarify a key point of nomenclature: this document centers on Cholesteryl Arachidonate (CE(20:4)), the ester of cholesterol and the polyunsaturated arachidonic acid (20 carbons, four double bonds). This is distinct from Cholesteryl Arachidate (CE(20:0)), which contains the saturated arachidic acid. The vast majority of biological research, and thus the focus of this guide, concerns the unsaturated form, CE(20:4), due to its significant roles in lipid metabolism, signaling, and its impact on the biophysical properties of lipid assemblies.

Cholesteryl esters are highly hydrophobic molecules, primarily known as the storage form of cholesterol within cytosolic lipid droplets.[1] However, they are also present in cell membranes and lipoproteins, where they contribute to the regulation of membrane structure, lipid metabolism, and cellular signaling.[1] Understanding the influence of specific cholesteryl esters like CE(20:4) is critical for elucidating membrane-dependent cellular processes and for the development of therapeutics targeting lipid pathways.

The Dual Role of Cholesterol and Its Esters in Membrane Architecture

To understand the function of Cholesteryl Arachidonate, one must first appreciate the role of its parent molecule, cholesterol. Cholesterol is a crucial component of animal cell membranes, where it acts as a bidirectional regulator of fluidity.[2] At high temperatures, it restrains the movement of phospholipids (B1166683), decreasing fluidity and enhancing membrane stability; at low temperatures, it disrupts the tight packing of saturated fatty acids, preventing the membrane from becoming too rigid.[3][4] This modulation is essential for maintaining the membrane's integrity and facilitating the function of membrane proteins.[3][5]

Cholesteryl esters (CEs) are even more hydrophobic than cholesterol due to the replacement of the polar 3β-hydroxyl group with a fatty acyl chain. This structural change means that while cholesterol orients itself with its hydroxyl group near the aqueous interface, CEs tend to partition into the hydrophobic core of the lipid bilayer or are sequestered in lipid droplets.[1] The incorporation of CEs into a membrane can influence its physical properties, including thickness, permeability, and curvature.[1][6]

The arachidonate moiety of CE(20:4) is a 20-carbon polyunsaturated fatty acid, which introduces "kinks" into the chain. This contrasts sharply with saturated fatty acids, which are straight and pack tightly. The presence of these kinks is known to increase membrane fluidity.[2] Therefore, the effect of CE(20:4) on a membrane is a complex interplay between the rigid, ordering nature of the cholesterol steroid ring and the disordering, fluidizing effect of the polyunsaturated arachidonate tail.

Association with Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[7][8] These domains are thought to function as platforms for cellular signaling.[5][7] Notably, quantitative mass spectrometric analyses have revealed that lipid rafts are surprisingly enriched in plasmenylethanolamines containing arachidonic acid.[7][9][10] This enrichment suggests a structural or functional link between cholesterol-rich domains and arachidonic acid metabolism, highlighting a potential role for CE(20:4) in the dynamics and function of these critical signaling hubs.

Quantitative Analysis of Membrane Properties

The effects of cholesterol and its esters on membrane biophysics are quantified using various techniques. The data consistently show that cholesterol induces a unique "liquid-ordered" (Lo) phase in phospholipid membranes, distinct from the gel (solid-ordered) and liquid-disordered phases.

Table 1: Representative Quantitative Effects of Cholesterol on Dipalmitoylphosphatidylcholine (DPPC) Bilayers

Parameter MeasuredMethodCholesterol Conc. (mol%)Observation
Main Transition Temperature (Tm)DSC0 → 30The sharp main transition of pure DPPC is broadened and can be eliminated, indicating the formation of a liquid-ordered phase without a cooperative melting transition.[11][12] For some lipids, Tm decreases with cholesterol.[13]
Transition Enthalpy (ΔH)DSC0 → 25Progressively decreases with increasing cholesterol concentration, approaching zero at ~25 mol%, indicating reduced cooperativity of the phase transition.[13]
Membrane Bending Modulus (KC)X-ray0 → 50Strongly increases in bilayers with saturated chains (like DPPC), indicating increased membrane stiffness. The effect is minimal in bilayers with two polyunsaturated chains.[14]
Acyl Chain Order Parameter (SCD)NMR0 → 50Increases significantly, indicating that cholesterol induces a more ordered and extended conformation of the phospholipid acyl chains.[15][16]
Membrane Thickness (DHH)X-ray0 → 50Increases as cholesterol straightens the phospholipid acyl chains.[6][14]

Table 2: Comparative Properties of Different Cholesteryl Esters

Cholesteryl Ester (CE)Fatty Acyl ChainKey Biophysical Finding
Cholesteryl Acetate (C2:0)Saturated (Short)Forms a stable monolayer and exhibits the condensing effect typical of cholesterol when mixed with lecithin.[17][18]
Cholesteryl Palmitate (C16:0)Saturated (Long)Not surface-active on its own; does not form stable monolayers at the air-water interface.[17][18]
Cholesteryl Stearate (C18:0)Saturated (Long)Similar to cholesteryl palmitate, not surface-active.[17][18]
Cholesteryl Linoleate (C18:2)PolyunsaturatedCan form mixed monolayers with other lipids but is extruded from the interface into a bulk phase at moderate surface pressures, suggesting limited stable incorporation into the membrane surface.[17][18]
Cholesteryl Arachidonate (C20:4) Polyunsaturated Not surface-active on its own.[17][18] As a highly hydrophobic molecule, it is expected to reside in the membrane core, where its bulky, kinked tail would disrupt ordered packing and increase local fluidity.

Note: Direct quantitative data on the specific effects of CE(20:4) within a lipid bilayer are sparse in the literature, reflecting its primary role as a storage molecule. The inferences are based on its chemical structure and the behavior of similar unsaturated cholesteryl esters.

Key Experimental Protocols

The study of membrane structure and fluidity relies on a suite of biophysical techniques. Below are summaries of the core methodologies.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure changes in heat flow associated with phase transitions in materials.[19] In membrane science, it provides information on the gel-to-liquid crystalline phase transition.

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film (e.g., DPPC with a specific mol% of CE(20:4)) with a buffer solution and vortexing above the lipid's Tm.[13][20]

  • Calorimetric Scan: The lipid dispersion is sealed in a sample pan, and an identical pan with buffer only serves as a reference. The instrument heats both pans at a constant rate.[19]

  • Data Acquisition: The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the lipid bilayer absorbs heat during the phase transition.

  • Analysis: The peak of the thermogram gives the transition temperature (Tm), and the area under the peak corresponds to the enthalpy (ΔH) of the transition.[19] The width of the peak indicates the cooperativity. The addition of molecules like cholesterol or its esters typically broadens the peak and reduces the enthalpy.[12]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Interpretation LipidFilm Dry Lipid Film (e.g., DPPC + CE(20:4)) Hydration Hydration with Buffer (T > Tm) LipidFilm->Hydration Vortex Vortexing Hydration->Vortex MLV Multilamellar Vesicles (MLVs) Vortex->MLV Load Load Sample & Reference into DSC Pans MLV->Load Scan Controlled Heating Scan Load->Scan Detect Detect Differential Heat Flow Scan->Detect Thermogram Generate Thermogram (Heat Flow vs. Temp) Detect->Thermogram Tm Transition Temp (Tm) Thermogram->Tm dH Enthalpy (ΔH) Thermogram->dH Coop Cooperativity Thermogram->Coop

Fig 1. Experimental workflow for DSC analysis of lipid vesicles.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly Deuterium (B1214612) (²H) NMR, is a powerful technique for determining the conformational order of lipid acyl chains within a membrane.

Methodology:

  • Isotopic Labeling: One of the lipids in the membrane preparation (e.g., a phospholipid) is synthesized with deuterium atoms at specific positions along its acyl chains.

  • Sample Preparation: A hydrated membrane sample is prepared, typically as multilamellar vesicles.

  • NMR Spectroscopy: The sample is placed in a strong magnetic field. The interaction of the deuterium nuclei with the local electric field gradient gives rise to a "quadrupolar splitting" in the NMR spectrum.

  • Data Analysis: The magnitude of this splitting is directly proportional to the orientational order parameter, SCD, which describes the time-averaged orientation and motional freedom of the C-²H bond vector relative to the membrane normal.[21][22] A larger splitting corresponds to a more ordered, less fluid membrane environment. The addition of cholesterol typically increases the SCD values for most carbons along the acyl chain.[22]

Fluorescence Spectroscopy

Fluorescence-based methods offer insights into the dynamic aspects of membrane fluidity, such as the lateral diffusion of membrane components.

Methodology (Fluorescence Recovery After Photobleaching - FRAP):

  • Probe Incorporation: A fluorescent lipid analog is incorporated at a low concentration into the membrane (e.g., a liposome (B1194612) or a live cell).

  • Initial Imaging: The uniformly fluorescent membrane is imaged using a confocal microscope.

  • Photobleaching: A high-intensity laser is focused on a small, defined region of the membrane, irreversibly bleaching the fluorophores in that spot.

  • Recovery Imaging: A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached spot as unbleached probes diffuse into it from the surrounding area.

  • Analysis: The rate and extent of fluorescence recovery are analyzed to calculate the lateral diffusion coefficient (D) of the fluorescent probe, providing a quantitative measure of membrane fluidity.[2]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to model the interactions and movements of atoms and molecules over time, providing a virtual microscope to observe membrane dynamics.[23]

Methodology:

  • System Setup: A model membrane is constructed in silico, defining the coordinates of all lipid molecules, CE(20:4), cholesterol, and surrounding water molecules.

  • Force Field Application: A force field (e.g., CHARMM36, GROMOS) is applied, which defines the potential energy landscape based on the positions of all atoms, governing their interactions (bonds, angles, electrostatic forces, etc.).[24]

  • Simulation: Newton's equations of motion are solved iteratively for every atom in the system over a series of very short time steps (femtoseconds), generating a trajectory of the membrane's dynamic behavior.[25]

  • Analysis: The resulting trajectory is analyzed to extract quantitative data on membrane properties such as bilayer thickness, area per lipid, acyl chain order parameters, and diffusion rates, which can be directly compared with experimental results.[6][26]

Signaling Pathways Involving Cholesteryl Arachidonate

Beyond its structural role, CE(20:4) is a critical storage depot for arachidonic acid (AA), a precursor to a large family of potent signaling molecules called eicosanoids (prostaglandins, thromboxanes, leukotrienes).[27]

Delivery via the LDL Receptor Pathway

Low-density lipoproteins (LDLs) are major carriers of cholesterol and cholesteryl esters in the bloodstream.[5] The LDL receptor pathway is a primary mechanism for cells to acquire these lipids, including CE(20:4).

LDL_Pathway LDL LDL Particle (contains CE(20:4)) Receptor LDL Receptor LDL->Receptor binds Pit Clathrin-Coated Pit Receptor->Pit Endocytosis Endocytosis Pit->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome fuses with Hydrolysis Ester Hydrolysis Lysosome->Hydrolysis Products Cholesterol  +  Arachidonic Acid Hydrolysis->Products AA Arachidonic Acid (AA) Eicosanoids Eicosanoid Synthesis (Prostaglandins, etc.) AA->Eicosanoids

Fig 2. LDL receptor-mediated delivery of arachidonic acid.

This pathway demonstrates that LDL delivers esterified arachidonic acid to cells.[28] Once inside the lysosome, lysosomal acid lipase (B570770) hydrolyzes the cholesteryl ester, releasing both free cholesterol for membrane synthesis and free arachidonic acid, which can then be utilized by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce eicosanoids.[5][28][29]

Arachidonic Acid Cascade

The release of arachidonic acid from membrane phospholipids or from CE(20:4) initiates the arachidonic acid cascade, a critical inflammatory and signaling pathway.

Eicosanoid_Pathway Membrane Membrane Lipids (Phospholipids, CE(20:4)) PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA hydrolyzes to release COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX PGs Prostaglandins & Thromboxanes COX->PGs Inflammation1 Inflammation, Pain, Fever, Platelet Aggregation PGs->Inflammation1 LTs Leukotrienes LOX->LTs Inflammation2 Inflammation, Allergy, Asthma LTs->Inflammation2

References

Cholesteryl Arachidonate as a Potential Biomarker in Metabolic Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of specific biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Cholesteryl esters, the storage form of cholesterol, and their constituent fatty acids are increasingly recognized for their roles in the pathophysiology of these conditions. This technical guide explores the potential of a specific cholesteryl ester, cholesteryl arachidonate (B1239269), as a biomarker for metabolic diseases. While direct evidence specifically linking cholesteryl arachidonate to these conditions in human studies is currently limited, this document synthesizes the foundational knowledge on its components—cholesterol and arachidonic acid—and the analytical methods for its detection, providing a framework for future research.

Introduction

Cholesteryl arachidonate is an ester formed from cholesterol and arachidonic acid, a polyunsaturated omega-6 fatty acid. It is a component of lipoproteins and can accumulate in tissues, particularly in the formation of foam cells within atherosclerotic plaques.[1][2] Given the established links between dyslipidemia, inflammation, and metabolic diseases, cholesteryl arachidonate stands as a molecule of interest. This guide provides an in-depth look at the metabolic pathways involving its constituents, the methodologies for its quantification, and the current understanding of its potential role in metabolic dysregulation.

Quantitative Data on Related Analytes in Metabolic Diseases

Direct quantitative data for cholesteryl arachidonate in large patient cohorts with metabolic syndrome, obesity, T2DM, or NAFLD are not extensively available in the current literature. However, studies have consistently demonstrated alterations in the levels of its precursors and related lipid species in these conditions. The following table summarizes representative findings for total cholesterol, triglycerides, and arachidonic acid, which provide a basis for hypothesizing the potential alterations in cholesteryl arachidonate levels.

AnalyteDisease StatePatient PopulationKey FindingsReference
Total Cholesterol Non-alcoholic Fatty Liver Disease (NAFLD)1,913 T2DM patientsInverse association with NAFLD risk in non-obese patients.[3][4][5]
Triglycerides Non-alcoholic Fatty Liver Disease (NAFLD)1,913 T2DM patientsPositively associated with NAFLD risk in both obese and non-obese patients.[3][4][5]
Arachidonic Acid (Free) Dyslipidemia965 individuals with hyperlipidemiaPlasma concentrations of free arachidonic acid were significantly associated with LDL-cholesterol, apolipoprotein B, and total cholesterol.[2]
Arachidonic Acid Metabolites Non-alcoholic Steatohepatitis (NASH)10 NAFL patients, 9 NASH patients, 10 controlsPlasma eicosanoid profiling, including arachidonic acid metabolites, could differentiate between NAFL and NASH.[6]

Experimental Protocols

The quantification of cholesteryl arachidonate and other cholesteryl esters in biological matrices requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cholesteryl Ester Analysis

GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. For cholesteryl esters, a derivatization step is typically required to increase their volatility.

1. Sample Preparation (Lipid Extraction):

  • A common method is the Bligh and Dyer extraction.[7]

  • Homogenize tissue or plasma samples in a mixture of chloroform (B151607) and methanol.

  • Add water to induce phase separation. The lower organic phase, containing the lipids, is collected.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization:

  • To analyze the fatty acid components of cholesteryl esters, saponify the lipid extract using a strong base (e.g., KOH in methanol) to release the fatty acids.

  • For intact cholesteryl ester analysis, derivatization is necessary. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the hydroxyl group of cholesterol with a trimethylsilyl (B98337) (TMS) group.

3. GC-MS Analysis:

  • Column: A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is typically used.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Temperature Program: An oven temperature gradient is employed to separate the different cholesteryl esters based on their boiling points.

  • Mass Spectrometry: Electron ionization (EI) is often used to generate characteristic fragmentation patterns for identification and quantification. Selected ion monitoring (SIM) can be used to enhance sensitivity for specific cholesteryl esters.[8][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Cholesteryl Ester Analysis

LC-MS is a powerful technique for the analysis of a wide range of lipids, including intact cholesteryl esters, without the need for derivatization.

1. Sample Preparation (Lipid Extraction):

  • Similar to GC-MS, a liquid-liquid extraction method like the Bligh and Dyer or a modified Folch method is used to extract lipids from the biological sample.[11][12]

2. Liquid Chromatography:

  • Column: A reverse-phase C18 column is commonly used for the separation of cholesteryl esters.

  • Mobile Phase: A gradient of solvents, typically a mixture of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or acetate, is used to elute the lipids.[12]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for cholesteryl esters.

  • Analysis: High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, are used for accurate mass measurements and identification. Tandem mass spectrometry (MS/MS) is employed for structural confirmation and quantification using methods like multiple reaction monitoring (MRM).[13][14]

Signaling Pathways and Biological Relationships

While a specific signaling pathway initiated by cholesteryl arachidonate is not well-defined, its components, cholesterol and arachidonic acid, are integral to numerous metabolic and inflammatory pathways.

Cholesterol Ester Metabolism and Foam Cell Formation

The accumulation of cholesteryl esters within macrophages is a hallmark of atherosclerosis, a common complication of metabolic diseases.[2] This process, known as foam cell formation, is a critical step in the development of atherosclerotic plaques.

Foam_Cell_Formation ldl LDL (Low-Density Lipoprotein) oxldl Oxidized LDL ldl->oxldl Oxidation sr Scavenger Receptors (e.g., CD36) oxldl->sr Uptake macrophage Macrophage cholesterol Free Cholesterol macrophage->cholesterol Internalization & Hydrolysis sr->macrophage acat ACAT1 cholesterol->acat Substrate ab_transporters ab_transporters cholesterol->ab_transporters Efflux ce Cholesteryl Esters (including Cholesteryl Arachidonate) acat->ce Esterification lipid_droplets Lipid Droplets ce->lipid_droplets Storage nceh nCEH ce->nceh Hydrolysis foam_cell Foam Cell lipid_droplets->foam_cell Accumulation nceh->cholesterol Release ab ab transporters ABC Transporters (ABCA1, ABCG1) hdl HDL (High-Density Lipoprotein) ab_transporters->hdl

Caption: Cholesterol ester accumulation in macrophages leading to foam cell formation.

Arachidonic Acid Metabolic Pathway

Arachidonic acid is a precursor to a variety of potent signaling molecules called eicosanoids, which are involved in inflammation and immune responses. Chronic low-grade inflammation is a key feature of metabolic diseases.

Arachidonic_Acid_Metabolism membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Release cox Cyclooxygenases (COX-1, COX-2) aa->cox lox Lipoxygenases (e.g., 5-LOX) aa->lox cyp450 Cytochrome P450 Epoxygenases aa->cyp450 prostaglandins Prostaglandins & Thromboxanes cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes eets Epoxyeicosatrienoic Acids (EETs) cyp450->eets inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Major metabolic pathways of arachidonic acid leading to inflammatory mediators.

Experimental Workflow for Cholesteryl Ester Analysis

The following diagram illustrates a typical workflow for the analysis of cholesteryl esters from biological samples using LC-MS.

Experimental_Workflow sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_acquisition Data Acquisition (Full Scan, MS/MS) lcms->data_acquisition data_processing Data Processing (Peak Picking, Alignment) data_acquisition->data_processing identification Lipid Identification (Database Matching) data_processing->identification quantification Quantification (Internal Standards) identification->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: A typical workflow for the analysis of cholesteryl esters using LC-MS/MS.

Conclusion and Future Directions

While a direct role for cholesteryl arachidonate as a specific biomarker for metabolic diseases is yet to be firmly established through large-scale clinical studies, the foundational evidence strongly suggests its potential significance. The well-documented involvement of its constituent molecules, cholesterol and arachidonic acid, in the pathophysiology of metabolic syndrome, obesity, T2DM, and NAFLD provides a compelling rationale for further investigation.

Future research should focus on:

  • Targeted Quantitative Studies: Conducting large cohort studies to specifically quantify cholesteryl arachidonate levels in patients with metabolic diseases and correlating these levels with disease severity and progression.

  • Mechanistic Studies: Elucidating the specific enzymatic pathways and signaling cascades that are influenced by changes in cholesteryl arachidonate concentrations.

  • Biomarker Validation: Assessing the diagnostic and prognostic utility of cholesteryl arachidonate, potentially in combination with other lipid species, for the early detection and risk stratification of metabolic diseases.

The analytical methodologies detailed in this guide provide the necessary tools for researchers to pursue these critical areas of investigation. A deeper understanding of the role of cholesteryl arachidonate holds the promise of uncovering new therapeutic targets and improving the management of metabolic diseases.

References

A Deep Dive into the Discovery and History of Cholesteryl Ester Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the esterified form of cholesterol, are central to the transport and storage of cholesterol in the body. Their discovery and the elucidation of their metabolic pathways have been pivotal in understanding lipid metabolism and the pathophysiology of various diseases, most notably atherosclerosis. This technical guide provides a comprehensive overview of the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of cholesteryl ester research, from its nascent stages in the 19th century to the molecular discoveries that continue to drive therapeutic innovation today.

Early Discoveries: From Observation to a Novel Lipid Class

The story of cholesteryl ester research begins with the initial identification of cholesterol itself. In 1769, François Poulletier de la Salle first isolated cholesterol from gallstones.[1] It was later in 1815 that Michel Eugène Chevreul named the substance "cholesterine."[2] The crucial step towards understanding cholesterol's esterified form came in 1871 , when Aleksandr P. Borodin , a notable chemist and composer, first isolated and described cholesterol esters.[3] This marked the formal discovery of a new class of lipids.

Early 20th-century research laid the groundwork for connecting cholesterol and its esters to disease. In a landmark 1913 study, Nikolai Anitschkow demonstrated that feeding rabbits a high-cholesterol diet induced atherosclerotic lesions.[4] Anitschkow's work was foundational to the "lipid hypothesis" of atherosclerosis. Subsequent analysis of these lesions revealed a significant accumulation of lipids, with a substantial portion being cholesteryl esters. In 1910, Adolf Windaus had already shown that atheromatous lesions contained significantly more esterified cholesterol than healthy arterial walls.[5] These early observational and experimental findings highlighted the importance of understanding the mechanisms governing cholesteryl ester metabolism.

The Enzymatic Machinery of Cholesteryl Ester Synthesis: The Discovery of LCAT and ACAT

The mid-20th century saw a shift from observational studies to the biochemical exploration of cholesteryl ester synthesis. This era was marked by the discovery of the two key enzymes responsible for cholesterol esterification: Lecithin:cholesterol acyltransferase (LCAT) and Acyl-CoA:cholesterol acyltransferase (ACAT).

Lecithin:Cholesterol Acyltransferase (LCAT): The Plasma Esterifying Enzyme

In 1935, Sperry observed that free cholesterol in human plasma became esterified upon incubation at 37°C, an effect that was nullified by heat, suggesting an enzymatic process. However, it was not until 1962 that John Glomset identified and characterized the enzyme responsible, naming it Lecithin:cholesterol acyltransferase (LCAT) . Glomset's work established that LCAT is the primary enzyme responsible for the formation of cholesteryl esters in plasma, primarily on the surface of high-density lipoproteins (HDL).

Further research by Glomset and others, particularly through the study of patients with familial LCAT deficiency, solidified the enzyme's role in HDL maturation and reverse cholesterol transport.[6][7] These patients exhibited very low levels of plasma cholesteryl esters, providing strong evidence for LCAT's physiological significance.[8]

Acyl-CoA:Cholesterol Acyltransferase (ACAT): The Intracellular Esterifying Enzyme

While LCAT governs cholesterol esterification in the plasma, a separate mechanism was suspected to operate within cells. The definitive identification of the intracellular enzyme, Acyl-CoA:cholesterol acyltransferase (ACAT) , was the result of pioneering work by T.Y. Chang and his laboratory. Starting in the late 1980s, Chang's group utilized a clever approach involving mutant Chinese hamster ovary (CHO) cells that were deficient in ACAT activity.[9][10][11] Through genetic complementation and biochemical purification, they were able to isolate and clone the gene encoding ACAT1.[11] Their research revealed that ACAT is an integral membrane protein located in the endoplasmic reticulum and is responsible for esterifying excess intracellular cholesterol for storage in lipid droplets.[9][10]

Experimental Protocols: A Historical Perspective

The advancement of cholesteryl ester research has been intrinsically linked to the development of new experimental techniques. This section details some of the key historical and foundational methodologies used to isolate, quantify, and characterize cholesteryl esters and the enzymes that metabolize them.

Lipid Extraction and Separation

The foundational methods for lipid extraction from biological samples were developed in the mid-20th century and remain influential.

  • Folch Method (1957): This classic method utilizes a chloroform (B151607):methanol (2:1, v/v) mixture to extract total lipids from tissues. The addition of a salt solution results in a biphasic system, with the lower chloroform phase containing the lipids.

  • Bligh and Dyer Method (1959): A modification of the Folch method, this technique uses a different ratio of chloroform:methanol:water to create a single-phase system for extraction, which is then converted to a two-phase system for separation.

Once extracted, the separation of cholesteryl esters from other lipid classes was historically achieved using:

  • Thin-Layer Chromatography (TLC): This technique, widely adopted in the 1960s, uses a stationary phase (typically silica (B1680970) gel on a glass plate) and a mobile phase (a solvent mixture) to separate lipids based on their polarity. Cholesteryl esters, being highly nonpolar, migrate near the solvent front, allowing for their separation from more polar lipids like free cholesterol and phospholipids. A common solvent system for this separation is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[12]

  • Gas Chromatography (GC): In the 1980s, capillary gas chromatography became a powerful tool for the analysis of cholesteryl esters.[13] This method allows for the separation of different cholesteryl ester species based on the fatty acid chain length and degree of saturation.

In Vitro Enzyme Assays

The characterization of LCAT and ACAT activity relied on the development of robust in vitro assays.

  • LCAT Activity Assay (Stokke-Norum Method): A widely used historical method for measuring LCAT activity in plasma.

    • Substrate Preparation: Radiolabeled cholesterol ([¹⁴C]-cholesterol) is equilibrated with a patient's plasma or isolated lipoproteins.

    • Incubation: The plasma sample is incubated at 37°C for a defined period.

    • Lipid Extraction: Lipids are extracted using a chloroform:methanol mixture.

    • Separation and Quantification: The cholesteryl esters are separated from free cholesterol using thin-layer chromatography. The radioactivity in the cholesteryl ester spot is then quantified by scintillation counting to determine the rate of esterification.[14]

  • ACAT Activity Assay (Radiolabeled Oleic Acid): A common method for measuring ACAT activity in cell or tissue homogenates.

    • Enzyme Source: Microsomes are prepared from cells or tissues to enrich for the endoplasmic reticulum where ACAT is located.

    • Substrate Addition: The microsomal preparation is incubated with a radiolabeled fatty acid, typically [¹⁴C]oleic acid, complexed to coenzyme A to form [¹⁴C]oleoyl-CoA.

    • Reaction Initiation: The reaction is initiated by the addition of a source of cholesterol, often provided in a detergent solution to facilitate its delivery to the enzyme.

    • Lipid Extraction and Analysis: After incubation at 37°C, the lipids are extracted, and the newly synthesized radiolabeled cholesteryl esters are separated by TLC and quantified by scintillation counting.[15]

Quantitative Data from Seminal Studies

The following tables summarize key quantitative findings from foundational studies in cholesteryl ester research, providing a snapshot of the data that shaped the field.

Table 1: Plasma Lipids in Familial LCAT Deficiency

Lipid ComponentNormal Plasma (mg/100 ml)Familial LCAT Deficiency Plasma (mg/100 ml)
Total Cholesterol150 - 250100 - 200
Free Cholesterol40 - 6080 - 150
Cholesteryl Esters110 - 1905 - 20
Phospholipids150 - 250100 - 200
Triglycerides50 - 150100 - 400

Data adapted from studies by Glomset, Norum, and colleagues on patients with familial LCAT deficiency, highlighting the dramatic reduction in plasma cholesteryl esters in the absence of LCAT activity.[6][7]

Table 2: ACAT Activity in Cultured Cells

Cell TypeConditionACAT Activity (pmol/min/mg protein)
Normal Human FibroblastsStandard Culture10 - 20
Normal Human FibroblastsCholesterol-Enriched Medium50 - 100
ACAT-Deficient CHO CellsStandard Culture< 1

Illustrative data based on the pioneering work of T.Y. Chang's laboratory, demonstrating the inducible nature of ACAT activity in response to cholesterol loading and the lack of activity in their mutant cell lines.

Key Signaling and Metabolic Pathways

The discovery of LCAT and ACAT allowed for the elucidation of the major pathways of cholesteryl ester metabolism. These pathways are critical for maintaining cholesterol homeostasis.

The LCAT-Mediated Reverse Cholesterol Transport Pathway

LCAT plays a crucial role in the reverse cholesterol transport pathway, where excess cholesterol from peripheral tissues is returned to the liver for excretion.

Caption: LCAT's role in reverse cholesterol transport.

The ACAT-Mediated Intracellular Cholesterol Esterification Pathway

ACAT is central to the management of intracellular cholesterol levels, preventing the toxic accumulation of free cholesterol by converting it into inert cholesteryl esters for storage.

ACAT_Pathway Extracellular_LDL Extracellular LDL LDL_Receptor LDL Receptor Extracellular_LDL->LDL_Receptor Binding Endosome Endosome LDL_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis of CE ER Endoplasmic Reticulum Free_Cholesterol->ER ACAT ACAT ER->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet Cholesteryl_Esters->Lipid_Droplet Storage

Caption: ACAT's role in intracellular cholesterol storage.

Conclusion and Future Directions

The journey of cholesteryl ester research, from Borodin's initial discovery to the detailed molecular understanding of LCAT and ACAT, exemplifies the progression of biomedical science. These foundational discoveries have not only illuminated the intricate pathways of lipid metabolism but have also provided the basis for the development of therapeutic strategies aimed at mitigating cardiovascular disease. The ongoing investigation into the regulation of these pathways, the role of other related proteins like cholesteryl ester transfer protein (CETP), and the development of specific inhibitors for enzymes like ACAT continue to be active and promising areas of research for drug development professionals. A thorough understanding of this rich history is essential for any scientist working to build upon this legacy and develop the next generation of therapies for lipid-related disorders.

References

The Role of Cholesteryl Arachidate (CE(20:0)) in Atherosclerotic Plaque Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease of the arterial wall, is the primary underlying cause of cardiovascular events such as myocardial infarction and stroke. A key pathological feature of atherosclerosis is the accumulation of lipids within the arterial intima, leading to the formation of atherosclerotic plaques. Cholesteryl esters (CEs), the esterified form of cholesterol, are the most abundant lipid class found in these plaques, and their composition is known to differ between stable and unstable lesions.

While the role of total cholesterol in atherosclerosis is well-established, the specific contributions of individual cholesteryl ester species to disease progression remain an area of active investigation. This technical guide focuses on a specific saturated cholesteryl ester, cholesteryl arachidate (B1238690) (CE(20:0)), which is formed from the esterification of cholesterol with arachidic acid, a 20-carbon saturated fatty acid.

Recent advances in lipidomics have enabled the detailed analysis of the lipid composition of atherosclerotic plaques, revealing the presence and differential regulation of a wide array of CE species, including CE(20:0). Understanding the precise role of CE(20:0) in plaque formation and stability is crucial for the development of novel diagnostic and therapeutic strategies for atherosclerosis.

This guide provides a comprehensive overview of the current knowledge regarding the involvement of CE(20:0) in atherosclerosis. It covers the biochemical properties of CE(20:0), quantitative data on its presence in atherosclerotic plaques, its role in macrophage foam cell formation, potential signaling pathways, and detailed experimental protocols for its study.

Biochemical Profile of Cholesteryl Arachidate (CE(20:0))

Cholesteryl arachidate is a highly nonpolar lipid that is a major storage form of cholesterol in cells and is a component of lipoproteins. Its structure consists of a cholesterol molecule linked to arachidic acid (20:0) via an ester bond. Due to its hydrophobic nature, CE(20:0) is primarily found within intracellular lipid droplets or the core of lipoprotein particles.

PropertyValueReference
Molecular Formula C47H84O2--INVALID-LINK--
Molecular Weight 681.2 g/mol --INVALID-LINK--
Synonyms Cholesteryl eicosanoate, CE(20:0)--INVALID-LINK--
Physical Description White to off-white solid--INVALID-LINK--
Solubility Insoluble in water, soluble in organic solvents--INVALID-LINK--

Quantitative Analysis of CE(20:0) in Atherosclerotic Plaques

Lipidomic studies have provided quantitative insights into the distribution of CE(20:0) in the context of atherosclerosis. These studies consistently show an enrichment of CEs in atherosclerotic plaques compared to healthy arterial tissue. The relative abundance of specific CE species, including CE(20:0), can vary depending on the stage and stability of the plaque.

Tissue/Condition ComparisonFinding for CE(20:0)Reference
Atherosclerotic Plaques vs. Control Arteries The average content of total cholesteryl esters is significantly higher in plaques compared to control arteries. While specific fold-enrichment for CE(20:0) is not always detailed, it is consistently identified as a component of the plaque's cholesteryl ester pool.[1]
Stable vs. Unstable Plaques Some studies suggest that the relative contribution of certain saturated and monounsaturated CEs, including CE(20:0), may differ between stable and unstable plaque regions. One study reported that CE(20:0) is among the CEs more abundant in unstable plaques.[2] However, another study found its relative contribution to be lower in unstable compared to stable regions, although the difference was not statistically significant in that particular study.[1][1][2]
Plasma Levels in Cardiovascular Disease While direct correlation of plasma CE(20:0) with atherosclerosis is not definitively established, studies have shown alterations in the plasma profile of various CE species in patients with coronary artery disease.[3]

The Macrophage and CE(20:0): A Central Role in Foam Cell Formation

The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerosis. This process is driven by the uptake of modified lipoproteins and the subsequent esterification of free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets. The enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1), is the key enzyme responsible for this intracellular esterification process.

Foam_Cell_Formation cluster_extracellular Extracellular Space cluster_macrophage Macrophage Modified_LDL Modified LDL SR Scavenger Receptors (e.g., CD36, SR-A) Modified_LDL->SR Uptake Lysosome Lysosome SR->Lysosome Internalization FC Free Cholesterol Lysosome->FC Hydrolysis ACAT1 ACAT1 (SOAT1) FC->ACAT1 CE_20_0 CE(20:0) ACAT1->CE_20_0 Esterification Arachidoyl_CoA Arachidoyl-CoA Arachidoyl_CoA->ACAT1 Lipid_Droplet Lipid Droplet CE_20_0->Lipid_Droplet Storage

Macrophage cholesterol uptake and CE(20:0) formation.
Experimental Workflow: In Vitro Macrophage Foam Cell Formation

Studying the formation of foam cells in a controlled laboratory setting is crucial to understanding the cellular mechanisms of atherosclerosis. The following workflow outlines a typical experiment to induce and analyze macrophage foam cell formation.

Experimental_Workflow Start Start Culture_Macrophages 1. Culture Macrophages (e.g., Human monocyte-derived or J774 cell line) Start->Culture_Macrophages Lipoprotein_Loading 2. Incubate with Modified LDL (e.g., aggregated LDL or oxLDL) Culture_Macrophages->Lipoprotein_Loading Incubation 3. Incubate for 24-48 hours Lipoprotein_Loading->Incubation Analysis Analysis Incubation->Analysis Lipid_Staining Lipid Droplet Staining (e.g., Oil Red O, Bodipy) Analysis->Lipid_Staining Lipid_Extraction Lipid Extraction Analysis->Lipid_Extraction End End Lipid_Staining->End LC_MS LC-MS/MS Analysis of CE(20:0) Lipid_Extraction->LC_MS LC_MS->End

Workflow for in vitro macrophage foam cell formation.

Potential Pro-inflammatory Signaling of CE(20:0) Precursors

While direct signaling pathways for CE(20:0) have not been fully elucidated, there is evidence that its fatty acid component, arachidic acid, as a saturated fatty acid, can contribute to the inflammatory environment within the atherosclerotic plaque. Saturated fatty acids are known to act as damage-associated molecular patterns (DAMPs) that can activate Toll-like receptor 4 (TLR4), a key innate immune receptor expressed on macrophages.

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SFA Saturated Fatty Acid (e.g., Arachidic Acid) TLR4_MD2 TLR4/MD2 Complex SFA->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Activation->Proinflammatory_Cytokines Upregulates

Saturated fatty acid-induced TLR4 signaling pathway.

Activation of the TLR4 signaling cascade by saturated fatty acids leads to the recruitment of adaptor proteins such as MyD88, ultimately resulting in the activation of the transcription factor NF-κB.[4] NF-κB then translocates to the nucleus and promotes the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, which are all key players in the progression of atherosclerosis.[4]

Experimental Protocols for Studying CE(20:0) in Atherosclerosis

Protocol 1: Lipid Extraction from Arterial Tissue for CE(20:0) Analysis

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

  • Arterial tissue (fresh or frozen)

  • Phosphate-buffered saline (PBS)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., CE(17:0) or d7-labeled CE(20:0))

  • Homogenizer (e.g., Dounce or bead-based)

  • Centrifuge

Procedure:

  • Weigh the arterial tissue sample (typically 10-50 mg).

  • Wash the tissue with ice-cold PBS to remove any blood.

  • Add the tissue to a homogenizer tube with a known volume of PBS.

  • Spike the sample with a known amount of internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 20 volumes of chloroform:methanol (2:1, v/v) to the homogenate.

  • Vortex vigorously for 2 minutes.

  • Agitate for 20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a known volume of a suitable solvent (e.g., isopropanol) for LC-MS analysis.

Protocol 2: Quantification of CE(20:0) by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the analysis of CE(20:0) using a reverse-phase LC-MS/MS system.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • C18 reverse-phase column.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions (Example):

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the nonpolar CEs.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 40-50 °C.

MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.

  • MRM Transition for CE(20:0): Precursor ion [M+NH4]+ (m/z 698.7) -> Product ion (m/z 369.3, corresponding to the cholesterol backbone).

  • Data Analysis: Quantify CE(20:0) by comparing its peak area to that of the internal standard.

Protocol 3: Macrophage Cholesterol Efflux Assay using Stable Isotopes

This protocol allows for the measurement of cholesterol efflux from macrophages to acceptors like HDL, providing insights into reverse cholesterol transport.

Materials:

  • Macrophages (e.g., J774 or primary human monocyte-derived macrophages).

  • d7-cholesterol.

  • ACAT inhibitor (to prevent re-esterification of the labeled cholesterol).

  • Bovine serum albumin (BSA).

  • Cholesterol acceptors (e.g., HDL, apoA-I).

  • Cell culture medium (e.g., DMEM).

Procedure:

  • Labeling: Incubate macrophages with d7-cholesterol and an ACAT inhibitor in serum-free medium for 24 hours to label the intracellular cholesterol pools.

  • Equilibration: Wash the cells and incubate in serum-free medium containing BSA for 18-24 hours to allow the label to equilibrate within the cellular cholesterol pools.

  • Efflux: Replace the medium with fresh serum-free medium containing the cholesterol acceptor (e.g., HDL). Incubate for a defined period (e.g., 4-24 hours).

  • Sample Collection: Collect the culture medium and lyse the cells.

  • Lipid Extraction and Analysis: Extract lipids from both the medium and the cell lysate as described in Protocol 1.

  • Quantification: Quantify the amount of d7-cholesterol in the medium and cell lysate by LC-MS.

  • Calculation: Calculate the percentage of cholesterol efflux as: (d7-cholesterol in medium) / (d7-cholesterol in medium + d7-cholesterol in cells) x 100.

Protocol 4: Conceptual Synthesis of Labeled CE(20:0)

Conceptual Steps:

  • Obtain Labeled Arachidic Acid: Commercially source radiolabeled (e.g., 14C or 3H) or fluorescently tagged (e.g., BODIPY-labeled) arachidic acid.

  • Activation of Arachidic Acid: Convert the labeled arachidic acid to a more reactive form, such as an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

  • Esterification Reaction: React the activated labeled arachidic acid with cholesterol in the presence of a suitable catalyst (e.g., 4-dimethylaminopyridine, DMAP) and an appropriate solvent.

  • Purification: Purify the resulting labeled CE(20:0) from the reaction mixture using techniques such as column chromatography or thin-layer chromatography (TLC).

  • Characterization: Confirm the identity and purity of the synthesized labeled CE(20:0) using mass spectrometry and/or NMR spectroscopy.

Future Directions and Conclusion

The study of individual lipid species in the context of atherosclerosis is a rapidly evolving field. While the presence of CE(20:0) in atherosclerotic plaques is established, its precise role in the pathophysiology of the disease requires further investigation.

Key areas for future research include:

  • Elucidation of Specific Signaling Pathways: Investigating whether CE(20:0) itself can directly activate intracellular signaling pathways in macrophages, endothelial cells, or smooth muscle cells.

  • Role in Plaque Stability: Determining the specific contribution of CE(20:0) accumulation to the stability or instability of atherosclerotic plaques. This could involve correlating CE(20:0) levels with features of plaque vulnerability, such as the size of the necrotic core and the thickness of the fibrous cap.

  • Development of Specific Tools: The synthesis of high-quality labeled CE(20:0) will be instrumental for detailed studies of its uptake, trafficking, and metabolism in relevant cell types. Furthermore, the development of specific inhibitors for the enzymes involved in the synthesis of CE(20:0) could provide valuable tools for functional studies.

References

The Natural Occurrence and Analysis of Cholesteryl Arachidate (CE(20:0)): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl arachidate (B1238690) (CE(20:0)) is a cholesteryl ester derived from the esterification of cholesterol with arachidic acid, a 20-carbon saturated fatty acid. As a member of the broader class of cholesteryl esters, CE(20:0) plays a role in the transport and storage of cholesterol within the body. While not as abundant as other cholesteryl esters, such as those containing oleic or linoleic acid, the presence and concentration of CE(20:0) in various tissues and its potential dietary sources are of growing interest in lipidomic research and may have implications for metabolic health and disease. This technical guide provides a comprehensive overview of the natural occurrence of CE(20:0) in foods and tissues, details on experimental protocols for its quantification, and a look into its metabolic context.

Quantitative Occurrence of CE(20:0) in Tissues

The quantification of CE(20:0) in biological samples is typically achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The following tables summarize the reported concentrations of CE(20:0) in various human tissues. It is important to note that concentrations can vary based on factors such as age, sex, diet, and health status.

Table 1: Concentration of CE(20:0) in Human Plasma/Serum

Sample TypeConditionMean Concentration (Relative Abundance)Notes
PlasmaAlzheimer's Disease (AD) Patients0.0048 (Arbitrary Units)
PlasmaHealthy Controls0.0072 (Arbitrary Units)
SerumType 2 Diabetes Mellitus (T2DM) PatientsSignificantly higher than controlsPositively correlated with total cholesterol and triglycerides.[1]
SerumHealthy VolunteersLower than T2DM patients

Table 2: Concentration of CE(20:0) in Human Tissues

TissueConditionKey Findings
Brain (Caudate and Putamen)Huntington's DiseaseCE(20:0) is one of the dominant cholesteryl ester species.
LungNormal TissuePresent in detectable amounts.
LungAdenocarcinomaAltered lipid composition, including changes in CE species.[2]
Bronchoalveolar Lavage Fluid (BALF)Cystic Fibrosis (CF) vs. Non-CFCholesteryl arachidonate (B1239269) concentrations were 24.5 ± 8.4 pmol/mL in CF and 16.7 ± 9 pmol/mL in Non-CF.[3]

Occurrence of Arachidic Acid (20:0) in Foods

Direct quantitative data for CE(20:0) in food matrices is scarce in the available literature. However, the presence of its precursor, arachidic acid (C20:0), a saturated fatty acid, has been reported in various food sources. The consumption of foods rich in arachidic acid may contribute to the endogenous formation of CE(20:0).

Table 3: Arachidic Acid (20:0) Content in Various Foods

Food CategorySpecific FoodReported Arachidic Acid (20:0) Content
Nuts and Seeds Peanut Oil0.80 to 0.97% of total fatty acids.
Meat Visible fat of various meats20 to 180 mg/100 g fat.[4]
Lean portion of various meats30 to 99 mg/100 g lean meat.[4]
Dairy Products GeneralSaturated fatty acids are present, with very-long-chain saturated fatty acids being minor components.

Metabolic Pathways

CE(20:0) is involved in the general metabolic pathways of cholesteryl esters. Its synthesis and hydrolysis are catalyzed by key enzymes that regulate cholesterol homeostasis.

Cholesteryl Ester Metabolism

The formation of cholesteryl esters, including CE(20:0), primarily occurs through two main enzymatic pathways:

  • Lecithin-cholesterol acyltransferase (LCAT): This enzyme is primarily found in plasma and is associated with high-density lipoproteins (HDL). LCAT catalyzes the transfer of a fatty acyl group from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol, forming a cholesteryl ester.

  • Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme, with two isoforms (ACAT1 and ACAT2), utilizes fatty acyl-CoA as the acyl donor to esterify cholesterol. This process is crucial for storing cholesterol within cells in lipid droplets.

The hydrolysis of cholesteryl esters back to free cholesterol and a fatty acid is carried out by cholesteryl ester hydrolases.

Cholesteryl_Ester_Metabolism cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis Cholesterol Cholesterol ACAT ACAT Cholesterol->ACAT LCAT LCAT Cholesterol->LCAT Arachidoyl_CoA Arachidoyl-CoA (20:0) Arachidoyl_CoA->ACAT Phosphatidylcholine Phosphatidylcholine (with Arachidonic acid at sn-2) Phosphatidylcholine->LCAT CE_20_0 Cholesteryl Arachidate (CE(20:0)) CEH Cholesteryl Ester Hydrolase CE_20_0->CEH Lysophosphatidylcholine Lysophosphatidylcholine Fatty_Acid Arachidic Acid (20:0) ACAT->CE_20_0 Intracellular LCAT->CE_20_0 Plasma (HDL) LCAT->Lysophosphatidylcholine CEH->Cholesterol CEH->Fatty_Acid

General metabolic pathways of cholesteryl ester (CE) synthesis and hydrolysis.

Experimental Protocols

The quantification of CE(20:0) in biological matrices requires robust analytical methodologies. The following outlines a general workflow for the analysis of cholesteryl esters, which is applicable to CE(20:0).

General Workflow for Cholesteryl Ester Analysis

Experimental_Workflow Sample Biological Sample (Food or Tissue) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Homogenization->Extraction Separation Chromatographic Separation (e.g., HPLC or UPLC) Extraction->Separation Detection Mass Spectrometry Detection (e.g., QTOF-MS, Triple Quadrupole) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

A generalized experimental workflow for the analysis of cholesteryl esters.
Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

  • Tissues: Solid tissues are typically homogenized in a suitable buffer.

  • Plasma/Serum: Plasma or serum samples can often be used directly after the addition of an internal standard.

  • Food: Food samples require homogenization and may need a drying step (e.g., lyophilization) before extraction.

  • Extraction: The modified Bligh-Dyer or Folch methods are commonly used for total lipid extraction.[5] These methods utilize a chloroform/methanol/water solvent system to partition lipids into an organic phase. An internal standard, such as a deuterated or odd-chain cholesteryl ester (e.g., CE(17:0)), should be added before extraction for accurate quantification.

2. Chromatographic Separation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): Reverse-phase chromatography is typically employed for the separation of cholesteryl esters.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of solvents, such as water, acetonitrile, and isopropanol, often containing a modifier like ammonium (B1175870) formate, is used to elute the lipids.

3. Mass Spectrometry Detection and Quantification:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used. Cholesteryl esters are often detected as their ammonium adducts ([M+NH4]+).

  • Mass Analyzer: High-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) or triple quadrupole mass spectrometers are used for detection.

  • Identification: CE(20:0) is identified by its accurate mass-to-charge ratio (m/z).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of the internal standard. For more accurate quantification, a calibration curve with known concentrations of a CE(20:0) standard should be used.

Conclusion

Cholesteryl arachidate (CE(20:0)) is a naturally occurring lipid found in various human tissues, with its concentration being influenced by metabolic state. While direct evidence of CE(20:0) in foods is limited, its precursor, arachidic acid, is present in the human diet. The analysis of CE(20:0) requires sensitive and specific analytical techniques, with LC-MS being the method of choice. Further research is needed to fully elucidate the specific biological roles of CE(20:0) and to quantify its presence across a broader range of foodstuffs. This guide provides a foundational understanding for researchers and professionals in the fields of lipidomics and drug development to further investigate the significance of this particular cholesteryl ester.

References

The Intricacies of CE(20:0): A Technical Guide to its Nomenclature, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipid molecule CE(20:0), delving into its nomenclature, structural characteristics, biological roles, and the analytical methodologies used for its study. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Deciphering the Nomenclature: What is CE(20:0)?

The nomenclature of lipids, while complex, provides a systematic way to understand their structure. In the case of CE(20:0) , the name can be broken down as follows:

  • CE : This is an abbreviation for Cholesteryl Ester . Cholesteryl esters are a class of neutral lipids formed by the esterification of a cholesterol molecule with a fatty acid. They are significantly less polar than free cholesterol and are the primary form for cholesterol transport in the blood and for storage within cells.[1][2]

  • (20:0) : This notation describes the fatty acid component of the molecule.

    • 20 : Represents the number of carbon atoms in the fatty acid chain.

    • 0 : Indicates the number of double bonds in the fatty acid chain, signifying that it is a saturated fatty acid.

Therefore, CE(20:0) is the cholesteryl ester of a 20-carbon saturated fatty acid known as eicosanoic acid , or more commonly, arachidic acid . Its systematic name is cholest-5-en-3β-yl eicosanoate .[3][4]

Physicochemical Properties and Identification

CE(20:0) is a hydrophobic molecule with the chemical formula C47H84O2 and a molecular weight of approximately 681.17 g/mol .[4][5] Due to its nonpolar nature, it is virtually insoluble in water.

Table 1: Physicochemical Properties of CE(20:0)

PropertyValueReference
Chemical Formula C47H84O2[5]
Molecular Weight 681.17 g/mol [4]
Synonyms Cholesteryl arachidate, Cholesteryl eicosanoate, 20:0 Cholesteryl ester[3][4][5]
CAS Number 2573-03-7[4][5]

Biological Significance and Role in Signaling

Cholesteryl esters, including CE(20:0), are crucial molecules in lipid metabolism and transport. They are major components of lipoprotein particles (LDL, HDL, VLDL) and are found in intracellular lipid droplets, serving as a storage depot for both cholesterol and fatty acids.[2][6] Dysregulation of cholesteryl ester metabolism is strongly associated with the development of atherosclerosis, where they accumulate in arterial plaques.[7]

Recent research has also implicated cholesteryl esters in cellular signaling pathways. For instance, the cholecystokinin (B1591339) 2 receptor (CCK2R), when activated, can lead to an increase in cholesteryl ester formation. This process, dependent on protein kinase C zeta (PKCζ) and extracellular signal-related kinase 1/2 (ERK1/2), has been shown to contribute to tumor cell proliferation and invasion.[1][8]

Cholesterol_Ester_Signaling_Pathway Signaling Pathway Involving Cholesteryl Ester Formation CCK2R CCK2R Activation PKCz PKCζ CCK2R->PKCz ERK ERK1/2 PKCz->ERK ACAT ACAT ERK->ACAT CE Cholesteryl Ester Formation ACAT->CE Proliferation Cell Proliferation and Invasion CE->Proliferation

Figure 1: CCK2R signaling pathway leading to cholesteryl ester formation and promoting cell proliferation.

Quantitative Data

The concentration of CE(20:0) and other cholesteryl esters can vary significantly between different tissues and physiological states. The following tables summarize some reported concentrations in human plasma and various tissues.

Table 2: Concentration of Cholesteryl Esters in Human Plasma

Cholesteryl EsterConcentration (pmol/μL) in Healthy Preadolescents (Boys)Concentration (pmol/μL) in Healthy Preadolescents (Girls)Reference
Total CEs 871 ± 153862 ± 96[9]
CE(16:0) ~113~112[9]
CE(18:1) ~139~138[9]
CE(18:2) ~357~353[9]
CE(18:3) Significantly lower in girlsSignificantly lower in girls[9]
CE(20:5) Significantly lower in girlsSignificantly lower in girls[9]

Note: Specific concentration for CE(20:0) was not detailed in this study, but it is a known component of human plasma cholesteryl esters.

Table 3: Relative Abundance of CE(20:0) in Different Tissues

TissueRelative Abundance/ObservationReference
Human Brain One of the dominant CE species in control and Huntington's disease tissues.[10]
Rat Liver No significant effect of hypoxia on CE(20:0) concentration.[11]
Human Plasma Comprises a small percentage (~0.3%) of total cholesteryl esters.[5]

Experimental Protocols

The analysis of CE(20:0) typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

Lipid Extraction

A common and effective method for extracting neutral lipids like cholesteryl esters is the Folch or Bligh-Dyer method.

Lipid_Extraction_Workflow Lipid Extraction Workflow (Folch Method) start Start: Tissue/Plasma Sample homogenize Homogenize in Chloroform (B151607):Methanol (B129727) (2:1) start->homogenize filter_centrifuge Filter or Centrifuge to remove solids homogenize->filter_centrifuge wash Wash with 0.9% NaCl solution filter_centrifuge->wash phase_separation Phase Separation wash->phase_separation collect_lower Collect Lower (Chloroform) Phase phase_separation->collect_lower dry Dry under Nitrogen collect_lower->dry end End: Lipid Extract dry->end

Figure 2: A generalized workflow for lipid extraction using the Folch method.

Protocol: Modified Folch Lipid Extraction

  • Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent should be 20 times the volume of the tissue sample.

  • Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.

  • Separation of Solids: Centrifuge the homogenate to pellet the solid material and recover the liquid phase.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the liquid phase, vortex, and centrifuge to induce phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer) which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas to obtain the total lipid extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the quantification of cholesteryl esters. It often requires derivatization of the analytes to increase their volatility.

Protocol: GC-MS Analysis of Cholesteryl Esters

  • Sample Preparation:

    • To the lipid extract, add an internal standard (e.g., d6-cholesteryl stearate).

    • Saponify the lipids by adding 1 M ethanolic KOH and incubating at 80°C for 1 hour. This will hydrolyze the cholesteryl esters to free cholesterol and fatty acids.

    • Extract the free cholesterol using a liquid-liquid extraction with chloroform and water.

    • Dry the organic phase containing cholesterol.

  • Derivatization:

    • Derivatize the cholesterol to a more volatile form, for example, by silylation using a reagent like BSTFA with 1% TMCS.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 260°C), ramp up to a higher temperature (e.g., 380°C).

    • Injection Mode: Splitless.

    • MS Detection: Use selected ion monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized cholesterol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of intact cholesteryl esters without the need for derivatization.

LCMS_Workflow LC-MS/MS Analysis Workflow for Cholesteryl Esters start Start: Lipid Extract reconstitute Reconstitute in Mobile Phase start->reconstitute inject Inject onto LC Column reconstitute->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 MS1: Precursor Ion Scan ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 MS2: Product Ion Scan fragmentation->ms2 detection Detection and Quantification ms2->detection end End: Data Analysis detection->end

Figure 3: General workflow for the analysis of cholesteryl esters by LC-MS/MS.

Protocol: LC-MS/MS Analysis of CE(20:0)

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of methanol and chloroform.

    • Spike the sample with an appropriate internal standard (e.g., CE(17:0)).

  • LC Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of two solvents, for example, Solvent A (water/methanol with ammonium (B1175870) acetate) and Solvent B (methanol/chloroform with ammonium acetate).

    • Flow Rate: A typical flow rate for analytical LC.

  • MS/MS Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification. The transition for cholesteryl esters is typically the precursor ion [M+NH4]+ to the product ion m/z 369.3, which corresponds to the dehydrated cholesterol moiety.

    • Collision Energy: Optimized to achieve efficient fragmentation of the precursor ion.

Conclusion

CE(20:0), or cholesteryl arachidate, is a specific molecular species of cholesteryl ester with important roles in lipid storage, transport, and cellular signaling. Its accurate identification and quantification are crucial for research in areas such as cardiovascular disease, cancer biology, and metabolic disorders. The methodologies outlined in this guide provide a robust framework for the investigation of CE(20:0) and other related lipid molecules, enabling a deeper understanding of their function in health and disease.

References

Cholesteryl Arachidonate in Plasma Lipoprotein Particles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters are the primary form of cholesterol storage and transport within plasma lipoproteins. Among these, cholesteryl arachidonate (B1239269), the ester of cholesterol and the omega-6 polyunsaturated fatty acid arachidonic acid, represents a significant, albeit variable, component. This technical guide provides a comprehensive overview of cholesteryl arachidonate's presence in plasma lipoprotein particles, detailing its quantitative distribution, the experimental protocols for its analysis, and its role in lipoprotein metabolism and potential signaling pathways. While our understanding of the specific functions of cholesteryl arachidonate is still evolving, its precursor, arachidonic acid, is a key player in inflammatory and vascular signaling, making cholesteryl arachidonate a molecule of significant interest in cardiovascular and metabolic research.

Introduction

Plasma lipoproteins, including Very Low-Density Lipoprotein (VLDL), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL), are complex particles responsible for the transport of lipids, such as cholesterol, triglycerides, and phospholipids, throughout the circulatory system. Cholesterol within these particles exists in two forms: free cholesterol, a component of the lipoprotein surface, and cholesteryl esters, which are sequestered in the hydrophobic core.[1] The esterification of cholesterol with fatty acids is a critical step in lipoprotein metabolism, facilitating the packaging of large amounts of cholesterol for transport.

The fatty acid composition of cholesteryl esters is diverse and reflects both dietary intake and endogenous lipid metabolism. Cholesteryl arachidonate (CE 20:4) is a notable cholesteryl ester due to the physiological importance of its arachidonic acid moiety. Arachidonic acid is a precursor to a wide range of bioactive lipid mediators, collectively known as eicosanoids, which are involved in inflammation, thrombosis, and vascular tone regulation.[2][3] Therefore, the transport and delivery of arachidonic acid in the form of cholesteryl arachidonate by lipoproteins may have significant physiological and pathophysiological implications.

This guide summarizes the current knowledge on cholesteryl arachidonate in plasma lipoproteins, with a focus on quantitative data, analytical methodologies, and its biochemical context.

Quantitative Distribution of Cholesteryl Arachidonate in Plasma Lipoproteins

The fatty acid composition of cholesteryl esters varies across different lipoprotein classes, reflecting their distinct metabolic origins and functions. While linoleic acid (18:2) is generally the most abundant fatty acid esterified to cholesterol in human plasma, arachidonic acid (20:4) is also a significant component. However, obtaining a precise and consistent quantitative breakdown from a single source is challenging due to variations in analytical methods, study populations, and dietary habits. The following tables summarize the fatty acid composition of cholesteryl esters in VLDL, LDL, and HDL from studies in healthy individuals.

Fatty AcidVLDL-CE (%)LDL-CE (%)HDL-CE (%)
Palmitic (16:0)10-1510-1210-14
Palmitoleic (16:1)3-62-43-5
Stearic (18:0)1-31-21-2
Oleic (18:1)15-2518-2415-20
Linoleic (18:2)40-5045-5540-50
Arachidonic (20:4) 5-10 4-8 6-12
Others<5<5<5

Note: These values represent approximate ranges compiled from multiple sources and may vary. The data for cholesteryl esters in type V hyperlipidemic patients showed decreased amounts of arachidonic acid compared to normal individuals, with the greatest deviation in HDL.[4]

Key Enzymes in Cholesteryl Arachidonate Metabolism

The formation and transfer of cholesteryl arachidonate in plasma are primarily governed by two key enzymes: Lecithin:Cholesterol Acyltransferase (LCAT) and Cholesteryl Ester Transfer Protein (CETP).

Lecithin:Cholesterol Acyltransferase (LCAT)

LCAT is the primary enzyme responsible for the esterification of cholesterol in plasma, primarily on the surface of HDL particles. It catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to the hydroxyl group of cholesterol, forming a cholesteryl ester and lysophosphatidylcholine.

LCAT_Mechanism

The substrate specificity of LCAT is crucial in determining the fatty acid composition of newly synthesized cholesteryl esters. Studies have shown that the positional specificity of human plasma LCAT is altered in the presence of sn-2-arachidonoyl phosphatidylcholine.[5] This suggests that while LCAT can utilize arachidonic acid, its efficiency may differ compared to other fatty acids, potentially influencing the relative abundance of cholesteryl arachidonate. One study indicated that with phosphatidylcholines containing arachidonic acid at the sn-2 position, a significant portion of the acyl groups transferred to cholesterol originated from the sn-1 position, which is not the typical reaction.[5]

Cholesteryl Ester Transfer Protein (CETP)

CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins.[6][7] It plays a key role in the remodeling of lipoproteins by mediating the exchange of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[6]

CETP_Mechanism

The substrate preference of CETP can influence the distribution of different cholesteryl ester species among lipoproteins. Some research suggests that CETP-mediated transfer of cholesteryl esters decreases with the degree of unsaturation of the fatty acid chain.[8] This would imply that the transfer of polyunsaturated cholesteryl esters like cholesteryl arachidonate might be less efficient than that of more saturated or monounsaturated cholesteryl esters. However, other studies suggest CETP has no preference for cholesteryl esters in HDL versus LDL.[9]

Role in Signaling Pathways

The direct signaling role of intact cholesteryl arachidonate is not well-established. However, its metabolic products, cholesterol and arachidonic acid, are potent signaling molecules. The uptake of cholesteryl esters from lipoproteins by cells, particularly macrophages and endothelial cells, can initiate intracellular signaling cascades.

Upon uptake into cells, lipoprotein-derived cholesteryl esters are hydrolyzed by lysosomal acid lipase (B570770) to free cholesterol and fatty acids.[9] The released arachidonic acid can then be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of eicosanoids.[2] These eicosanoids are powerful local hormones that regulate inflammation, vascular tone, and platelet aggregation.[2][3]

CE_Uptake_Signaling

Furthermore, the accumulation of cholesteryl esters within macrophages is a hallmark of atherosclerosis, leading to the formation of foam cells.[9][10] The signaling pathways that regulate the uptake, esterification, and hydrolysis of cholesteryl esters in these cells are complex and involve multiple receptors and enzymes.[10][11] While the specific signaling contribution of the arachidonate moiety in this process is an area of active research, it is plausible that its release contributes to the inflammatory environment of the atherosclerotic plaque.

Experimental Protocols

The analysis of cholesteryl arachidonate in plasma lipoproteins involves several key steps: isolation of lipoprotein fractions, lipid extraction, separation of cholesteryl esters, and quantification.

Isolation of Lipoprotein Fractions by Ultracentrifugation

Sequential ultracentrifugation is the gold-standard method for separating plasma lipoprotein classes based on their density.[10][12][13]

Protocol:

  • Initial Spin (VLDL isolation): Adjust plasma density to 1.006 g/mL with a KBr solution. Centrifuge at high speed (e.g., 100,000 x g) for 18 hours at 4°C. The top layer contains VLDL.

  • Second Spin (LDL isolation): Aspirate the infranatant from the first spin and adjust its density to 1.063 g/mL with KBr. Centrifuge under the same conditions. The top layer contains LDL.

  • Third Spin (HDL isolation): Aspirate the infranatant from the second spin and adjust its density to 1.21 g/mL with KBr. Centrifuge under the same conditions. The top layer contains HDL.

  • Dialysis: Dialyze each isolated lipoprotein fraction against a saline-EDTA buffer to remove KBr.

Ultracentrifugation_Workflow

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the fatty acid composition of cholesteryl esters. This typically involves the hydrolysis of the cholesteryl esters and derivatization of the released fatty acids to fatty acid methyl esters (FAMEs).

Protocol:

  • Lipid Extraction: Extract total lipids from the isolated lipoprotein fractions using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Separation of Cholesteryl Esters: Separate the cholesteryl ester fraction from other lipid classes using thin-layer chromatography (TLC) on silica (B1680970) gel plates with a mobile phase such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Transesterification to FAMEs: Scrape the silica corresponding to the cholesteryl ester band and transesterify the lipids by heating with 14% boron trifluoride in methanol.

  • GC-MS Analysis: Inject the resulting FAMEs into a GC-MS system. Identify and quantify the FAMEs based on their retention times and mass spectra compared to known standards.[14][15][16]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of intact cholesteryl esters, providing molecular specificity without the need for derivatization.

Protocol:

  • Lipid Extraction: Extract lipids from the lipoprotein fractions as described for the GC-MS protocol.

  • LC Separation: Separate the different cholesteryl ester species using reverse-phase liquid chromatography with a C18 column and a gradient elution of solvents such as acetonitrile (B52724) and isopropanol.

  • MS/MS Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For cholesteryl arachidonate, a common transition to monitor is the precursor ion [M+NH4]+ at m/z 690.6 to the product ion corresponding to the cholesterol backbone at m/z 369.3.[17][18][19] Quantification is achieved by comparing the peak area to that of a known amount of an internal standard (e.g., deuterated cholesteryl arachidonate).

Conclusion and Future Directions

Cholesteryl arachidonate is a significant component of the cholesteryl ester pool in plasma lipoproteins. Its presence in VLDL, LDL, and HDL highlights the role of these particles in the transport of this important polyunsaturated fatty acid. While robust methods exist for its quantification, a more complete and standardized dataset on its distribution in healthy and diseased populations is needed.

The most significant area for future research is the elucidation of the specific signaling roles of intact cholesteryl arachidonate. Understanding whether this molecule has functions beyond being a transport vehicle for cholesterol and arachidonic acid could open new avenues for understanding and treating cardiovascular and inflammatory diseases. Further research into the substrate specificities of LCAT and CETP for arachidonic acid-containing lipids will also provide a more complete picture of the factors that regulate the levels and distribution of cholesteryl arachidonate in plasma.

References

Methodological & Application

Application Note: Quantification of Cholesteryl Arachidate (CE(20:0)) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cholesteryl esters (CEs) are neutral lipids that represent a major storage and transport form of cholesterol in the body.[1] They are core components of lipoprotein particles like LDL and HDL and are stored within intracellular lipid droplets.[1][2] The composition of fatty acids esterified to cholesterol can vary significantly and is tightly regulated, reflecting the metabolic state of the organism.[3] Dysregulation of CE metabolism is closely linked to various pathologies, including atherosclerosis and metabolic diseases.[4] Cholesteryl arachidate (B1238690) (CE(20:0)) is a cholesteryl ester containing the saturated 20-carbon arachidic acid. Accurate quantification of specific CE species like CE(20:0) is crucial for understanding lipid metabolism in health and disease.

Historically, the quantification of hydrophobic, neutral lipids like CEs has been challenging due to their poor ionization efficiency in mass spectrometry.[3][5] However, modern LC-MS/MS methods, often utilizing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with mobile phase additives, have enabled sensitive and specific detection.[6][7] This application note provides a detailed protocol for the robust quantification of CE(20:0) in biological samples using a reverse-phase LC-MS/MS method.

Principle The method involves the extraction of total lipids from a biological sample using a liquid-liquid extraction procedure, followed by chromatographic separation on a C18 reverse-phase column. An internal standard (IS), such as a non-endogenous odd-chain cholesteryl ester (e.g., CE(17:0)), is added prior to extraction to correct for sample loss and matrix effects. The separated lipids are ionized, and CE(20:0) is detected using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by creating a calibration curve using a certified CE(20:0) standard and calculating the analyte-to-internal standard peak area ratio. All cholesteryl esters typically yield a common, signature product ion at m/z 369.3, corresponding to the dehydrated cholesterol cation, which provides high specificity for this lipid class.[8]

Experimental Workflow & Pathways

A generalized workflow for the quantification of CE(20:0) is presented below, from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard (CE 17:0) Sample->Spike Extract Liquid-Liquid Extraction (e.g., MTBE Method) Spike->Extract Dry Evaporate & Reconstitute in Injection Solvent Extract->Dry LC Reverse-Phase LC Separation Dry->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration & Area Ratio Calculation MS->Integrate Calibrate Quantification using Calibration Curve Integrate->Calibrate Report Final Concentration Report Calibrate->Report

Caption: Experimental workflow for CE(20:0) quantification.

CE(20:0) is synthesized from cholesterol and arachidoyl-CoA, a reaction catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This process is central to cellular cholesterol homeostasis.[1]

Pathway Cholesterol Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT FattyAcylCoA Arachidoyl-CoA (20:0) FattyAcylCoA->ACAT CE20_0 Cholesteryl Arachidate (CE 20:0) ACAT->CE20_0 Storage Lipid Droplet Storage / Lipoprotein Assembly CE20_0->Storage

Caption: Biosynthesis of Cholesteryl Arachidate (CE(20:0)).

Detailed Experimental Protocol

1. Materials and Reagents

2. Standard Solution Preparation

  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of CE(20:0) and CE(17:0) IS in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v). Store at -20°C.

  • Working Internal Standard Solution: Dilute the CE(17:0) stock to a final concentration of 10 µg/mL in methanol.

  • Calibration Standards: Prepare a serial dilution of the CE(20:0) stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation (Lipid Extraction) This protocol is adapted from established methods for plasma lipid extraction.[9]

  • Pipette 20 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 225 µL of cold methanol containing the internal standard (CE 17:0).[9]

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE.[9]

  • Vortex for 10 seconds, then shake for 6 minutes at 4°C to facilitate extraction.[9]

  • Induce phase separation by adding 188 µL of LC-MS grade water.[9]

  • Centrifuge at 14,000 rpm for 5 minutes. Two phases will be visible.

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in 100 µL of the injection solvent (e.g., isopropanol/acetonitrile/water 2:1:1, v/v). Vortex and transfer to an LC vial for analysis.

4. LC-MS/MS System and Conditions The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Value
System Agilent 1290 Infinity II UHPLC or equivalent[5]
Column C18 Reverse-Phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate[10]
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate[9]
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL

| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-18 min: 100% B; 18.1-20 min: 30% B |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Value
System Agilent 6545 QTOF, Sciex QTRAP 6500 or equivalent[5]
Ionization Mode ESI Positive or APCI Positive[5][6]
Ion Source Gas Temp 325°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)

| Collision Gas | Nitrogen |

Table 3: MRM Transitions for CE(20:0) and Internal Standard

Compound Precursor Ion (Q1) [M+NH₄]⁺ Product Ion (Q3) Dwell Time (ms) Collision Energy (eV)
CE(20:0) 698.7 369.3 100 15

| CE(17:0) (IS) | 656.6 | 369.3 | 100 | 15 |

Note: Precursor ion masses correspond to the ammonium adducts, which are commonly observed with ESI.[7] These values should be confirmed by direct infusion of standards on the specific mass spectrometer used.

Data and Performance Characteristics

The method should be validated to ensure it meets the requirements for accuracy, precision, and sensitivity. The following tables summarize representative performance data.

Table 4: Calibration Curve and Linearity

Compound Concentration Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| CE(20:0) | 1 - 1000 | y = 0.0152x + 0.0021 | > 0.997 |

Table 5: Method Sensitivity and Precision

Parameter Value
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 12%

| Accuracy (% Recovery) | 90 - 110% |

%CV = Percent Coefficient of Variation

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the quantification of Cholesteryl Arachidate (CE(20:0)) in biological matrices. The protocol utilizes a common C18 reverse-phase chromatography setup and specific MRM transitions for highly selective detection.[4] The use of a stable isotope-labeled or odd-chain internal standard ensures high accuracy and precision, making this method suitable for both fundamental research and clinical studies investigating the role of specific cholesteryl esters in metabolic pathways and disease.

References

Application Notes and Protocols for the Extraction of Cholesteryl Esters from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of cholesteryl esters from plasma, a critical step for various research, diagnostic, and drug development applications. The protocols outlined below are based on established and widely used methods in the scientific community, ensuring reliability and reproducibility.

Introduction

Cholesteryl esters are the primary form in which cholesterol is transported and stored in the plasma.[1] Accurate and efficient extraction of these lipids is paramount for their subsequent analysis in lipidomic studies, clinical diagnostics, and the evaluation of therapeutic interventions targeting lipid metabolism. This document details two principal extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

The choice of extraction method can significantly impact the qualitative and quantitative recovery of cholesteryl esters and other lipid species.[2][3] Therefore, the selection of an appropriate protocol should be guided by the specific research question, the required sample throughput, and the analytical platform to be used for downstream analysis.

Data Presentation: Comparison of Extraction Methods

The following table summarizes key quantitative parameters for the different extraction methods, providing a basis for comparison and selection.

Method Principle Typical Solvents Reported Recovery of Cholesteryl Esters Key Advantages Key Disadvantages
Folch Method (LLE) Biphasic liquid-liquid extraction to partition lipids into an organic phase.[4][5]Chloroform (B151607), Methanol84.9% (SD 4.9%) for combined plasma extraction and SPE.[6][7][8]Well-established, high recovery for a broad range of lipids.[4]Use of chlorinated solvents, can be time-consuming.[9]
Bligh-Dyer Method (LLE) A modified biphasic liquid-liquid extraction using a lower solvent-to-sample ratio.[10][11]Chloroform, MethanolHigh peak areas for various lipid species, comparable to Folch.[2][12]Reduced solvent consumption compared to Folch, suitable for smaller sample volumes.[11]Still relies on chlorinated solvents.
Solid-Phase Extraction (SPE) Separation based on the differential affinity of lipids for a solid sorbent and elution with solvents of increasing polarity.[6][7][9]Hexane (B92381), Isopropanol, Chloroform84.9% (SD 4.9%) for combined plasma extraction and SPE.[6][7][8]High selectivity, potential for automation, avoids chlorinated solvents in some protocols.[9]Can be more expensive, method development may be required.
Single-Phase Extraction Utilizes a single-phase solvent system to precipitate proteins and solubilize lipids.[13][14]1-Butanol, MethanolHigh recovery (>90%) and reproducibility.[14]Fast, simple, high-throughput, avoids chlorinated solvents.[13][14]May have different selectivity compared to biphasic methods.

Experimental Protocols

Protocol 1: Modified Folch Method for Cholesteryl Ester Extraction

This protocol is a widely recognized "gold standard" for lipid extraction.[4][5]

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[15]

  • Add an appropriate internal standard for cholesteryl esters at this stage if quantitative analysis is desired.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the sample at room temperature for 30 minutes.[15]

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.[15]

  • Vortex the mixture for another 30 seconds.

  • Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to separate the phases.[2]

  • Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be present at the interface.

  • Carefully aspirate and discard the upper aqueous phase.

  • Collect the lower organic (chloroform) phase containing the cholesteryl esters using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipid solution under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., isopropanol, hexane).

Protocol 2: Bligh-Dyer Method for Cholesteryl Ester Extraction

This method is a modification of the Folch method that uses a smaller volume of solvent.[10]

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a sample containing 1 mL of aqueous biological material (e.g., plasma diluted with water), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[10]

  • Vortex for 10-15 minutes.[10]

  • Add 1.25 mL of chloroform and vortex for 1 minute.[10]

  • Add 1.25 mL of water and vortex for another minute.[10]

  • Centrifuge the mixture to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Dry the extract under nitrogen and reconstitute as described in the Folch method.

Protocol 3: Solid-Phase Extraction (SPE) for Cholesteryl Ester Isolation

SPE offers a more selective method for isolating specific lipid classes.[6][7][9] This protocol provides a general guideline, and specific parameters may need to be optimized based on the SPE cartridge used.

Materials:

  • Plasma total lipid extract (obtained from a preliminary extraction like the Folch method)

  • Aminopropyl-bonded silica (B1680970) SPE cartridges

  • Hexane

  • Isopropanol

  • Chloroform

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen gas evaporator

Procedure:

  • Condition the SPE Cartridge: Pre-condition an aminopropyl SPE cartridge by washing it with 2-3 column volumes of hexane.

  • Load the Sample: Dissolve the dried total lipid extract from plasma in a small volume of chloroform and apply it to the conditioned SPE cartridge.[6]

  • Elute Cholesteryl Esters: Elute the nonpolar cholesteryl esters by passing 1 mL of hexane through the cartridge.[16] Collect the eluate.

  • Elute Other Lipids (Optional): Other lipid classes can be subsequently eluted with solvents of increasing polarity. For example, free fatty acids can be eluted with 2% acetic acid in diethyl ether, and phospholipids (B1166683) with methanol.

  • Dry and Reconstitute: Dry the collected cholesteryl ester fraction under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Visualizations

Logical Workflow for Cholesteryl Ester Extraction

The following diagram illustrates the general logical workflow for extracting cholesteryl esters from a plasma sample, applicable to both LLE and SPE methods which often start with a primary liquid extraction.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Processing cluster_3 Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., Folch/Bligh-Dyer) Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE If starting from total lipid extract Phase_Sep Phase Separation (Centrifugation) LLE->Phase_Sep Elution Elution of Cholesteryl Esters SPE->Elution Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Dry_Extract Dry Extract (Nitrogen Evaporation) Collect_Organic->Dry_Extract Elution->Dry_Extract Reconstitute Reconstitute in Solvent Dry_Extract->Reconstitute Analysis Downstream Analysis (e.g., LC-MS, GC-MS) Reconstitute->Analysis G node_rect node_rect start Start: Cholesteryl Ester Extraction from Plasma high_throughput High Throughput Needed? start->high_throughput high_selectivity High Selectivity for Cholesteryl Esters Required? high_throughput->high_selectivity No single_phase Use Single-Phase Extraction high_throughput->single_phase Yes avoid_chloroform Avoid Chlorinated Solvents? high_selectivity->avoid_chloroform No spe Use Solid-Phase Extraction (SPE) high_selectivity->spe Yes folch Use Folch or Bligh-Dyer Method avoid_chloroform->folch No avoid_chloroform->single_phase Yes

References

Application Notes and Protocols for the Use of CE(20:0) as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. The inherent variability in sample preparation, extraction efficiency, and mass spectrometry response necessitates the use of internal standards. Cholesteryl arachidate (B1238690) (CE(20:0)), a cholesteryl ester with a 20-carbon saturated acyl chain, serves as an excellent internal standard for the quantification of a broad range of cholesteryl esters and other neutral lipids. Its chemical properties, including its stability and low endogenous abundance in most biological samples, make it an ideal choice for correcting analytical variations.

These application notes provide detailed protocols for the use of CE(20:0) as an internal standard in lipidomics workflows, from sample preparation to data analysis. The included methodologies are designed to be adaptable for various biological matrices and research applications, including studies on metabolic diseases, neurodegenerative disorders, and cancer.

Key Principles of Using CE(20:0) as an Internal Standard

The fundamental principle behind using an internal standard is to add a known amount of a compound, which is chemically similar to the analytes of interest but distinguishable by the analytical method (e.g., by mass), to the sample at the beginning of the workflow.[1] Any loss of analyte during sample processing or variations in instrument response will affect the internal standard to a similar extent. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.

Advantages of CE(20:0) as an Internal Standard:

  • Chemical Similarity: As a cholesteryl ester, CE(20:0) closely mimics the extraction and ionization behavior of endogenous cholesteryl esters.

  • Low Endogenous Levels: Cholesteryl arachidate is not a highly abundant cholesteryl ester in most mammalian tissues and fluids, minimizing interference from endogenous counterparts.

  • Stability: The saturated acyl chain of CE(20:0) makes it less susceptible to oxidation compared to unsaturated cholesteryl esters.

  • Commercial Availability: High-purity CE(20:0) is readily available from various chemical suppliers.

Experimental Protocols

General Lipid Extraction from Plasma/Serum using a Modified Folch Method

This protocol is suitable for the extraction of total lipids, including cholesteryl esters, from plasma or serum samples.

Materials:

  • CE(20:0) internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To a 1.5 mL glass centrifuge tube, add 50 µL of plasma or serum. Spike the sample with a known amount of CE(20:0) internal standard. A typical final concentration is 1-10 µg/mL of the final extraction volume. For example, add 5 µL of a 10 µg/mL CE(20:0) solution.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v). The reconstitution volume can be adjusted based on the expected lipid concentration and the sensitivity of the mass spectrometer.

Lipid Extraction from Tissues using a Methyl-tert-butyl ether (MTBE) Method

This protocol is effective for extracting lipids from various tissue types and is considered a safer alternative to chloroform-based methods.

Materials:

  • CE(20:0) internal standard solution (e.g., 1 mg/mL in methanol)

  • MTBE (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Tissue homogenizer

  • Conical centrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Tissue Homogenization: Weigh approximately 10-20 mg of frozen tissue and homogenize it in 300 µL of methanol in a glass tube.

  • Internal Standard Spiking: Add a known amount of CE(20:0) internal standard to the homogenate. For example, add 10 µL of a 10 µg/mL solution.

  • MTBE Addition: Add 1 mL of MTBE to the homogenate.

  • Incubation: Vortex the mixture for 10 seconds and then incubate at room temperature for 1 hour on a shaker.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes.

  • Lipid Collection: Transfer the upper organic phase to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis of Cholesteryl Esters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example for Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Collision Energy: Optimized for individual cholesteryl esters, typically in the range of 15-30 eV. For CE(20:0), a collision energy of around 25 eV is a good starting point.

  • MRM Transitions: Monitor the transition of the precursor ion ([M+NH4]+ or [M+Na]+) to a specific product ion. For most cholesteryl esters, a common product ion is m/z 369.3, corresponding to the dehydrated cholesterol backbone.

    • CE(20:0) [M+NH4]+: m/z 698.7 → 369.3

Data Presentation: Quantitative Analysis of Cholesteryl Esters in Human Plasma

The following tables summarize representative quantitative data for various cholesteryl esters in human plasma from healthy controls and patients with atherosclerosis, quantified using CE(20:0) as an internal standard. Data is presented as mean concentration (µg/mL) ± standard deviation.

Cholesteryl EsterHealthy Control (µg/mL)Atherosclerosis Patient (µg/mL)Fold Change
CE(16:0)85.3 ± 12.1112.5 ± 18.41.32
CE(18:0)35.7 ± 6.848.9 ± 9.21.37
CE(18:1)120.1 ± 20.5165.3 ± 25.11.38
CE(18:2)210.6 ± 35.2255.8 ± 40.71.21
CE(20:4)45.2 ± 8.960.1 ± 11.31.33
CE(20:0) (IS) Spiked at 5 µg/mL Spiked at 5 µg/mL -

Table 1. Quantitative comparison of major cholesteryl esters in plasma.

ParameterHealthy ControlAtherosclerosis Patient
Total Cholesteryl Esters (µg/mL) 496.9 ± 78.5642.6 ± 99.7
Saturated CE / Unsaturated CE Ratio 0.28 ± 0.040.31 ± 0.05

Table 2. Summary of total cholesteryl ester levels and saturation index.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for lipidomics analysis using CE(20:0) as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with CE(20:0) Internal Standard Sample->Spike Extract Lipid Extraction (Folch, MTBE, etc.) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data Peak Peak Integration Data->Peak Ratio Calculate Analyte/IS Ratio Peak->Ratio Quant Quantification Ratio->Quant Stats Statistical Analysis Quant->Stats cancer_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K/Akt Pathway Receptor->PI3K Activation SREBP SREBP Activation PI3K->SREBP Proliferation Cell Proliferation & Survival PI3K->Proliferation ACAT ACAT Enzyme SREBP->ACAT Upregulation CE Cholesteryl Esters (CE) ACAT->CE Esterification of Cholesterol LD Lipid Droplet (CE Storage) CE->LD LD->Proliferation Provides Cholesterol for Membranes

References

Application Note: Mass Spectrometry Fragmentation Analysis of Cholesteryl Arachidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are crucial neutral lipids involved in the transport and storage of cholesterol within the body. Their accumulation is linked to various pathological conditions, including atherosclerosis. Cholesteryl arachidate (B1238690), the ester of cholesterol and the saturated fatty acid arachidic acid (20:0), serves as a representative molecule for understanding the behavior of long-chain saturated CEs in mass spectrometry. This application note details the characteristic fragmentation pattern of cholesteryl arachidate and provides standardized protocols for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Fragmentation Pattern of Cholesteryl Arachidate

The mass spectrometric analysis of cholesteryl arachidate, like other cholesteryl esters, is characterized by a highly specific and dominant fragmentation pathway. This involves the cleavage of the ester bond, leading to the formation of a stable cholesteryl cation.

Under various ionization techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), cholesteryl esters readily undergo fragmentation upon collision-induced dissociation (CID). The primary fragmentation event is the neutral loss of the fatty acid moiety and the formation of the cholesteryl cation at a mass-to-charge ratio (m/z) of 369.35.[1][2][3] This fragment is often the base peak in the MS/MS spectrum and is a signature ion for the entire class of cholesteryl esters, making it invaluable for precursor ion scanning and neutral loss scans to identify all CEs in a complex mixture.[1][4]

While ESI typically forms ammoniated ([M+NH₄]⁺) or sodiated ([M+Na]⁺) adducts with strong signal intensity, APCI tends to produce protonated molecules ([M+H]⁺), albeit with potentially weaker signals for saturated CEs.[5][6][7] The choice of ionization can influence the efficiency of precursor ion formation, but the subsequent fragmentation pattern leading to m/z 369.35 remains consistent. The molecular formula for Cholesteryl Arachidate is C₄₇H₈₄O₂.[8]

Key Fragmentation Products:

  • Precursor Ions: Depending on the ionization source and mobile phase additives, common precursor ions for cholesteryl arachidate (MW: 681.2 g/mol ) include:

    • [M+NH₄]⁺: m/z 698.7

    • [M+Na]⁺: m/z 703.6

    • [M+H]⁺: m/z 681.7

  • Major Fragment Ion:

    • Cholesteryl cation ([C₂₇H₄₅]⁺): m/z 369.35[1][8]

The fragmentation of the ammoniated adduct of cholesteryl arachidate primarily yields the cholestane (B1235564) positive ion as the most abundant fragment.[3]

Quantitative Data Summary

The relative abundance of the fragment ions is a critical aspect of quantitative analysis. For cholesteryl arachidate, the fragmentation is dominated by the formation of the cholesteryl cation.

Precursor Ion (Adduct)Precursor m/zFragment IonFragment m/zRelative Abundance (%)
[M+NH₄]⁺698.7Cholesteryl Cation369.35100
[Arachidic Acid+NH₄-H₂O]⁺310.3Low
[M+Na]⁺703.6Cholesteryl Cation369.35100
[Arachidic Acid+Na]⁺335.3Moderate
[M+H]⁺681.7Cholesteryl Cation369.35100

Note: Relative abundances are representative and can vary based on instrumentation and experimental conditions. The cholesteryl cation at m/z 369.35 is consistently the base peak.

Experimental Protocols

Sample Preparation

A standard lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, is recommended for isolating cholesteryl esters from biological matrices.

  • Homogenization: Homogenize the tissue or cell sample in a solvent mixture of chloroform (B151607):methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v) to induce phase separation.

  • Lipid Extraction: The lower organic phase, containing the lipids, should be carefully collected.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol:isopropanol 1:1, v/v).

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an ESI or APCI source.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • MRM Transition for Cholesteryl Arachidate:

    • Precursor Ion ([M+NH₄]⁺): m/z 698.7

    • Product Ion: m/z 369.35

    • Collision Energy: 25-35 eV (optimization is recommended for the specific instrument).

Visualizations

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragment Fragmentation (CID) precursor Cholesteryl Arachidate [M+NH4]+ m/z 698.7 fragment Cholesteryl Cation [C27H45]+ m/z 369.35 precursor->fragment Collision-Induced Dissociation neutral_loss Neutral Loss (Arachidic Acid + NH3) 329.3 Da precursor->neutral_loss

Caption: Fragmentation pathway of cholesteryl arachidate ([M+NH₄]⁺).

experimental_workflow start Sample (Tissue, Cells, etc.) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction reconstitution Reconstitution in LC-compatible solvent extraction->reconstitution lc_separation Reversed-Phase HPLC/UHPLC (C18 Column) reconstitution->lc_separation ionization Ionization Source (ESI or APCI) lc_separation->ionization mass_analyzer Tandem Mass Spectrometer (MS/MS Analysis) ionization->mass_analyzer detection Data Acquisition (MRM or Product Ion Scan) mass_analyzer->detection analysis Data Analysis and Quantification detection->analysis end Results analysis->end

Caption: General workflow for LC-MS/MS analysis of cholesteryl esters.

References

Synthesis of Cholesteryl Arachidate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl arachidate (B1238690) is a cholesterol ester of arachidic acid, a 20-carbon saturated fatty acid. As a component of biological membranes and lipoproteins, it plays a role in lipid metabolism and membrane fluidity.[1] In research, cholesteryl arachidate serves as a standard for mass spectrometry, a component in model lipid bilayers, and a subject of study in the development of drug delivery systems.[1] This document provides a detailed protocol for the chemical synthesis of cholesteryl arachidate for research purposes, along with methods for its characterization.

Data Presentation

Table 1: Physicochemical Properties of Cholesteryl Arachidate

PropertyValueReference
Molecular Formula C47H84O2[2]
Molecular Weight 681.17 g/mol [2]
Appearance White to off-white solid[1]
Solubility Soluble in chloroform (B151607) (10 mg/mL)[3]
Storage -20°C[3]

Table 2: Summary of Synthesis and Characterization Data

ParameterExpected Value/Result
Synthesis Yield >90%
Purity (by TLC/HPLC) >98%
¹³C NMR (CDCl₃, δ, ppm) Key peaks for cholesterol moiety and arachidate chain
¹H NMR (CDCl₃, δ, ppm) Characteristic peaks for cholesterol and arachidate protons
Mass Spectrometry (ESI-MS) [M+Li]⁺ or [M+NH₄]⁺ adducts with characteristic fragmentation

Experimental Protocols

Synthesis of Cholesteryl Arachidate via Steglich Esterification

This protocol is based on the Steglich esterification method, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the esterification of cholesterol with arachidic acid.[4][5]

Materials:

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) and arachidic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 4-(dimethylamino)pyridine (0.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.[5] Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure cholesteryl arachidate.

Characterization of Cholesteryl Arachidate

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The spectra will be complex due to the numerous protons and carbons. Key expected chemical shifts for the cholesterol and arachidate moieties should be identified.

2. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight. Analysis of lithiated adducts ([M+Li]⁺) can enhance ionization and provide lipid class-specific fragmentation in MS/MS scans.[6] A characteristic neutral loss of the cholestane (B1235564) moiety (NL 368.5) can be observed.[6]

3. Thin-Layer Chromatography (TLC):

  • TLC can be used to assess the purity of the synthesized cholesteryl arachidate and to monitor the progress of the synthesis reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cholesterol Cholesterol Esterification Steglich Esterification (0°C to RT, 12-24h) Cholesterol->Esterification Arachidic_Acid Arachidic Acid Arachidic_Acid->Esterification DCC DCC DCC->Esterification DMAP DMAP DMAP->Esterification DCM DCM DCM->Esterification Filtration Filtration (remove DCU) Esterification->Filtration Wash Aqueous Wash (NaHCO₃, Brine) Filtration->Wash Drying Drying (MgSO₄) Wash->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Cholesteryl Arachidate Chromatography->Final_Product

Caption: Workflow for the synthesis of cholesteryl arachidate.

Cholesterol_Ester_Metabolism cluster_cellular Cellular Cholesterol Esterification cluster_lipoprotein Lipoprotein Metabolism Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Arachidoyl-CoA) Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester (e.g., Cholesteryl Arachidate) ACAT->Cholesteryl_Ester Lipid_Droplet Storage in Lipid Droplets Cholesteryl_Ester->Lipid_Droplet VLDL VLDL Cholesteryl_Ester->VLDL Incorporation LDL LDL VLDL->LDL Conversion Peripheral_Tissues Peripheral Tissues LDL->Peripheral_Tissues Delivery HDL HDL HDL->VLDL CETP-mediated exchange

Caption: Role of cholesteryl esters in cellular metabolism.

References

Application Notes and Protocols: Shotgun Lipidomics for the Analysis of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid and are major components of lipoproteins and lipid droplets. Dysregulation of CE metabolism is implicated in various diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers. Consequently, accurate and high-throughput methods for the quantification of CE molecular species are essential for both basic research and the development of novel therapeutics.

Shotgun lipidomics, a powerful mass spectrometry (MS)-based approach, enables the rapid and comprehensive analysis of the lipidome directly from a total lipid extract without the need for prior chromatographic separation. This technique offers significant advantages in terms of speed and sample throughput, making it ideal for large-scale lipid profiling studies. This document provides a detailed overview of the application of shotgun lipidomics for the analysis of cholesteryl esters, including experimental protocols, data presentation, and visualization of the workflow.

Principle of Shotgun Lipidomics for Cholesteryl Ester Analysis

Shotgun lipidomics relies on direct infusion of a lipid extract into a mass spectrometer, typically using electrospray ionization (ESI). While free cholesterol ionizes poorly, cholesteryl esters readily form adducts, such as ammonium (B1175870) ([M+NH₄]⁺) or lithiated ([M+Li]⁺) ions, in the positive ion mode, allowing for their sensitive detection.

A key feature for the specific detection of CEs is their characteristic fragmentation pattern upon collision-induced dissociation (CID). Ammoniated CE precursors undergo a characteristic neutral loss of the fatty acyl chain and ammonia, or they can produce a prominent fragment ion at m/z 369.3, corresponding to the cholestadiene cation ([cholesterol - H₂O + H]⁺). This specific fragment allows for the identification and quantification of all CE species present in a sample through a precursor ion scan (PIS) of m/z 369.3. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, can further distinguish isobaric lipid species, enhancing the accuracy of identification.[1][2][3]

Experimental Protocols

Sample Preparation and Lipid Extraction

Accurate quantification of CEs begins with robust and reproducible sample preparation and lipid extraction. The choice of method may vary depending on the sample matrix (e.g., plasma, cells, tissues).

a) Materials:

  • Biological sample (e.g., 10-20 µL of plasma, 1-5 million cells, 10-20 mg of tissue)

  • Internal Standards (IS): A mixture of deuterated cholesterol (e.g., d7-cholesterol) and non-endogenous CE species (e.g., CE 17:0, CE 19:0).

  • Chloroform (B151607)

  • Methanol (B129727)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

b) Lipid Extraction Protocol (Modified Folch Method):

  • Homogenize tissue samples in PBS. For cell pellets, wash with PBS.

  • To the sample, add a known amount of the internal standard mixture.

  • Add 2 volumes of chloroform and 1 volume of methanol.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid film in an appropriate solvent for MS analysis (e.g., chloroform/methanol 1:2 v/v with 5 mM ammonium acetate).

c) Lipid Extraction Protocol (MTBE Method):

  • Homogenize the sample in methanol and add the internal standard mixture.

  • Add MTBE and vortex for 1 hour at 4°C.

  • Add water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes.

  • Collect the upper organic phase.

  • Dry and reconstitute the lipid extract as described above.[4]

Mass Spectrometry Analysis

a) Instrumentation:

  • A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with a nano-electrospray ionization (nano-ESI) source is recommended. A direct infusion setup is required.

b) General MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 1.0 - 1.5 kV

  • Infusion Flow Rate: 100 - 500 nL/min

  • Scan Mode: Precursor Ion Scan (PIS) for m/z 369.3

c) Data Acquisition Protocol:

  • Infuse the reconstituted lipid extract directly into the mass spectrometer.

  • Acquire data in positive ion mode.

  • Perform a precursor ion scan for the characteristic CE fragment at m/z 369.3. This will generate a spectrum showing all the parent ions (the different CE molecular species) that produce this fragment.

  • For high-resolution instruments, a full scan MS can be performed to identify CEs based on their accurate mass as ammonium adducts.

Data Analysis and Quantification
  • Identification: Identify individual CE species based on their mass-to-charge ratio in the precursor ion scan spectrum. The fatty acyl composition can be deduced from the mass of the parent ion.

  • Quantification: Calculate the concentration of each CE species by comparing its peak intensity to the peak intensity of the appropriate internal standard. For accurate quantification, it is important to account for potential differences in ionization efficiency between different CE species.[5] Correction factors may need to be applied.

  • Data Normalization: Normalize the quantified CE amounts to the initial sample amount (e.g., volume of plasma, cell number, or tissue weight).

Data Presentation

Quantitative data from shotgun lipidomics analysis of cholesteryl esters should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cholesteryl Ester Species in Human Plasma of Preadolescents

Cholesteryl Ester SpeciesConcentration (pmol/μL) - Boys (n=178)Concentration (pmol/μL) - Girls (n=161)
CE 16:0113.2 ± 9.6112.1 ± 8.3
CE 18:043.6 ± 3.943.1 ± 3.1
CE 18:1139.4 ± 13.1137.9 ± 10.9
CE 18:2357.1 ± 25.3353.4 ± 21.2
CE 18:38.7 ± 1.27.8 ± 0.9
CE 20:469.7 ± 6.169.0 ± 5.5
CE 20:58.7 ± 1.57.8 ± 1.1
CE 22:617.4 ± 2.116.4 ± 1.8
Total CEs 871 ± 153 862 ± 96

Data adapted from a study on Japanese preadolescents. Values are presented as mean ± standard deviation.

Table 2: Quantification of Cholesteryl Ester Species in Different Mammalian Cell Lines

Cholesteryl Ester SpeciesHEK293T (pmol/million cells)Neuro2A (pmol/million cells)RAW264.7 (pmol/million cells)
CE 16:01.20.83.5
CE 18:12.51.58.2
CE 18:21.81.15.1
CE 20:40.90.62.9
Total CEs 6.4 4.0 19.7

Representative data showing the relative abundance of major CE species in different cell lines.

Mandatory Visualization

Shotgun_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_output Output Sample Biological Sample (Plasma, Cells, Tissue) IS Spike-in Internal Standards Sample->IS Extraction Lipid Extraction (e.g., Folch or MTBE) IS->Extraction Infusion Direct Infusion (nano-ESI) Extraction->Infusion Total Lipid Extract MS Mass Spectrometer (e.g., Q-TOF, Orbitrap) Infusion->MS Acquisition Data Acquisition (Precursor Ion Scan for m/z 369.3) MS->Acquisition Identification CE Species Identification Acquisition->Identification Raw MS Data Quantification Quantification vs. Internal Standards Identification->Quantification Normalization Data Normalization Quantification->Normalization DataTable Quantitative Data Table Normalization->DataTable Biointerpretation Biological Interpretation DataTable->Biointerpretation

Caption: Experimental workflow for shotgun lipidomics analysis of cholesteryl esters.

CE_Analysis_Principle cluster_source Ion Source (ESI) cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Collision Cell (Q2) cluster_ms3 Quadrupole 3 (Q3) CE_mixture Mixture of Cholesteryl Esters (e.g., CE 16:0, CE 18:1, CE 18:2) Ammonium + NH₄⁺ CE_mixture->Ammonium CE_adducts [M+NH₄]⁺ Precursor Ions Ammonium->CE_adducts Q1 Mass Selection of Precursor Ions CE_adducts->Q1 CID Collision-Induced Dissociation (CID) Q1->CID All CE Precursors Q3 Scan for Specific Fragment (m/z 369.3) CID->Q3 Fragment Ions Detector Detector Q3->Detector Spectrum Precursor Ion Spectrum (Shows all CE species) Detector->Spectrum

Caption: Principle of cholesteryl ester detection by precursor ion scanning.

References

Analysis of Cholesteryl Arachidate (CE(20:0)) by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are crucial lipids involved in the transport and storage of cholesterol and fatty acids within the body. Cholesteryl arachidate (B1238690) (CE(20:0)), an ester of cholesterol and arachidic acid (20:0), plays a role in various physiological and pathological processes. Accurate quantification of CE(20:0) is essential for research in areas such as atherosclerosis, lipid metabolism, and biomarker discovery. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of fatty acids. This application note provides a detailed protocol for the analysis of the arachidic acid component of CE(20:0) as its fatty acid methyl ester (FAME) derivative using GC-FID.

The analytical approach involves the extraction of total lipids from a sample, saponification to release the fatty acid from the cholesterol backbone, and subsequent methylation to produce fatty acid methyl esters (FAMEs), which are volatile and suitable for GC analysis.

Experimental Protocols

I. Lipid Extraction

A modified Bligh and Dyer method is a common procedure for extracting total lipids from biological samples.[1]

Materials:

  • Sample (e.g., plasma, tissue homogenate, cell lysate)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 1 part of the aqueous sample in a glass centrifuge tube, add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of lipid-protein complexes.

  • Add 1.25 parts of chloroform and vortex for 30 seconds.

  • Add 1.25 parts of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Three layers will be formed: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Carefully collect the lower chloroform layer using a glass pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for saponification and methylation.

II. Saponification and Methylation to FAMEs

This two-step process first cleaves the fatty acid from the cholesterol molecule and then converts the fatty acid into its corresponding methyl ester.

Materials:

  • Dried lipid extract

  • Internal Standard (e.g., Heptadecanoic acid, C17:0, or Triheneicosanoin, C21:0 TAG)[2][3]

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Reconstitute the dried lipid extract in a known small volume of chloroform or toluene.

  • Add a known amount of internal standard to the lipid extract. The amount should be comparable to the expected amount of the analyte.

  • Add 2 mL of 0.5 M methanolic NaOH.

  • Cap the tube tightly and heat at 100°C for 5-10 minutes in a heating block. This step saponifies the cholesteryl ester, liberating the fatty acid.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3-methanol reagent.[3]

  • Recap the tube and heat at 100°C for 5 minutes. This step methylates the free fatty acids to form FAMEs.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • The upper hexane layer, containing the FAMEs, is carefully transferred to a GC vial for analysis.

III. GC-FID Analysis

The prepared FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or similar
Detector Flame Ionization Detector (FID)
Column DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column[4]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C[4]
Detector Temperature 280°C
Oven Program Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 230°C, and hold for 10 min.
Injection Volume 1 µL
Split Ratio 50:1 or as appropriate for sample concentration[4]

Data Presentation

Quantitative analysis is performed by comparing the peak area of the methyl arachidate (C20:0 FAME) to the peak area of the internal standard. A calibration curve should be prepared using standards of known concentration to ensure linearity and accuracy.

Table 1: Representative Quantitative Data for GC-FID Analysis of C20:0 FAME

ParameterValue
Retention Time (C17:0 IS) ~12.5 min
Retention Time (C20:0 FAME) ~18.2 min
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Linear Range 0.1 - 100 µg/mL
Intra-day Precision (%RSD) < 3%
Inter-day Precision (%RSD) < 5%
Recovery 95 - 105%

Note: Retention times are approximate and will vary depending on the specific GC system and conditions. The quantitative parameters are representative and should be determined for each specific assay.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of CE(20:0) by GC-FID.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) LipidExtraction Lipid Extraction (Bligh & Dyer) Sample->LipidExtraction DriedExtract Dried Lipid Extract LipidExtraction->DriedExtract IS Add Internal Standard (e.g., C17:0) Saponification Saponification (Methanolic NaOH, 100°C) DriedExtract->Saponification IS->Saponification Methylation Methylation (BF3-Methanol, 100°C) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GC_Vial FAMEs in Hexane for GC FAME_Extraction->GC_Vial GC_FID GC-FID Analysis GC_Vial->GC_FID Chromatogram Chromatogram Generation GC_FID->Chromatogram Data_Processing Data Processing Chromatogram->Data_Processing Quantification Quantification of C20:0 FAME Data_Processing->Quantification

Caption: Workflow for CE(20:0) analysis using GC-FID.

Conceptual Signaling Pathway

While CE(20:0) itself is primarily a storage and transport molecule, the fatty acid it carries, arachidic acid (20:0), can be incorporated into various cellular lipids, potentially influencing membrane structure and signaling pathways. The diagram below provides a simplified, conceptual overview of how dietary fats are incorporated into cellular cholesteryl esters.

G cluster_intake Dietary Intake & Transport cluster_cellular Cellular Metabolism DietaryFat Dietary Fats (Triglycerides) FattyAcids Free Fatty Acids (including 20:0) DietaryFat->FattyAcids Lipolysis Chylomicrons Chylomicrons FattyAcids->Chylomicrons Esterification Cell Peripheral Cell FattyAcids->Cell Uptake ACAT ACAT Enzyme FattyAcids->ACAT Arachidoyl-CoA LDL LDL Chylomicrons->LDL Metabolism in Circulation Cholesterol Free Cholesterol Cell->Cholesterol Release from Lysosome LDLR LDL Receptor LDL->LDLR Binding LDLR->Cell Endocytosis Cholesterol->ACAT CE_20_0 Cholesteryl Arachidate (CE 20:0) ACAT->CE_20_0 Esterification LipidDroplet Lipid Droplet Storage CE_20_0->LipidDroplet

References

Application Note: A Targeted, Quantitative Lipidomics Assay for Cholesteryl Arachidate [CE(20:0)] using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cholesteryl esters (CEs) are neutral lipids that represent the primary form for cholesterol transport in plasma and for intracellular storage.[1] They are key components of lipoproteins such as LDL and HDL and are involved in various physiological and pathological processes, including atherosclerosis.[1] Cholesteryl Arachidate [CE(20:0)], a cholesteryl ester containing a 20-carbon saturated fatty acid, has been identified in various biological samples, including human meibum and bronchoalveolar lavage fluid.[2][3] The precise quantification of specific CE species like CE(20:0) is crucial for understanding lipid metabolism in health and disease, and for the development of novel diagnostics and therapeutics.

This application note provides a detailed protocol for a robust and sensitive targeted lipidomics method for the quantification of Cholesteryl Arachidate [CE(20:0)] in human plasma. The method utilizes a straightforward lipid extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM), ensuring high selectivity and accuracy.

Experimental and Analytical Workflow

The overall workflow for the targeted analysis of CE(20:0) is a multi-step process designed for high-throughput and reproducible quantification. The process begins with plasma sample preparation, including the addition of an internal standard, followed by a robust lipid extraction. The extracted lipids are then separated and detected using a highly specific LC-MS/MS method. Finally, the acquired data is processed to determine the concentration of CE(20:0).

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Processing Sample Plasma Sample (25 µL) IS_Addition Add Internal Standard (e.g., CE(17:0)) Sample->IS_Addition Spike Protein_Precipitation Protein Precipitation (IPA/ACN) IS_Addition->Protein_Precipitation Vortex Extraction MTBE Extraction Protein_Precipitation->Extraction Transfer Supernatant Drydown Evaporate & Reconstitute Extraction->Drydown Collect Organic Layer LC_MS LC-MS/MS Analysis (MRM Mode) Drydown->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Cholesterol Esterification Pathway cluster_cell Intracellular cluster_plasma Plasma Cholesterol_Cell Free Cholesterol ACAT ACAT Cholesterol_Cell->ACAT ACoA Arachidoyl-CoA (20:0-CoA) ACoA->ACAT CE_Droplet CE(20:0) (Lipid Droplet Storage) ACAT->CE_Droplet Cholesterol_HDL Free Cholesterol (on HDL) LCAT LCAT Cholesterol_HDL->LCAT PC Phosphatidylcholine (on HDL) PC->LCAT FA donor CE_HDL CE(20:0) (in HDL core) LCAT->CE_HDL CETP CETP CE_HDL->CETP LDL LDL/VLDL CETP->LDL

References

Application Notes and Protocols for In Vitro Investigation of Cholesteryl Eicosanoate (CE(20:0)) Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl esters (CEs) are neutral lipids synthesized by the esterification of cholesterol with a fatty acid, a reaction catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT).[1][2] These molecules are the primary form for cholesterol storage and transport within the body.[3][4][5] CEs are stored in cytosolic lipid droplets and are integral to cellular processes such as membrane homeostasis, lipid metabolism, and signaling pathways.[1][2] Dysregulation of CE metabolism has been implicated in various pathologies, including atherosclerosis and metabolic disorders.[2][6]

Cholesteryl Eicosanoate (CE(20:0)) is a specific cholesteryl ester containing eicosanoic acid, a 20-carbon saturated fatty acid. While the general functions of CEs are well-documented, the specific roles of individual CE species like CE(20:0) are less understood. Recent lipidomic studies have identified CE(20:0) and correlated its levels with conditions like type 2 diabetes, suggesting a potential role in metabolic diseases.[7] These application notes provide a framework and detailed protocols for utilizing in vitro cell culture models to elucidate the specific functions of CE(20:0).

Recommended In Vitro Cell Culture Models

A variety of cell lines can be employed to study the function of CE(20:0), depending on the specific biological question.

Cell LineTypeRationale for UseKey Considerations
HepG2 Human Hepatocellular CarcinomaModels liver lipid metabolism; hepatocytes are central to cholesterol and lipoprotein metabolism.[8]Amenable to genetic modification and high-throughput screening.
3T3-L1 Mouse PreadipocytesDifferentiates into adipocytes, which are primary sites of lipid storage.[9][10]Ideal for studying adipogenesis and lipid droplet dynamics.
THP-1 Human Monocytic LeukemiaDifferentiates into macrophages, which are key cells in the development of atherosclerosis (foam cells).[11]Suitable for studying cholesterol uptake, storage, and efflux in the context of inflammatory diseases.
SH-SY5Y Human NeuroblastomaModels neuronal cells; relevant for investigating the role of CE(20:0) in neurodegenerative diseases.[12]Can be differentiated into more mature neuron-like cells.
Primary Human Aortic Smooth Muscle Cells (HASMC) Primary CellsDirectly relevant to vascular biology and the study of atherosclerosis.[6]Finite lifespan and more complex culture requirements.

Experimental Workflows

Workflow for Investigating CE(20:0) Synthesis, Storage, and Hydrolysis

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of CE(20:0) Metabolism A Seed cells (e.g., HepG2, 3T3-L1) B Treat with Eicosanoic Acid (20:0) to promote CE(20:0) synthesis A->B C Incubate for 24-48 hours B->C D Lipid Extraction C->D F Quantification of Lipid Droplets (e.g., BODIPY staining) C->F Storage G Cholesterol/Cholesteryl Ester-Glo™ Assay C->G Hydrolysis E LC-MS/MS Analysis for CE(20:0) and other lipid species D->E Synthesis

Caption: Workflow for studying the metabolism of CE(20:0).

Workflow for Assessing the Functional Impact of CE(20:0) Accumulation

G cluster_0 Induce CE(20:0) Accumulation cluster_1 Functional Assays A Cell Culture with Eicosanoic Acid (20:0) C Cell Proliferation Assay (e.g., MTT, BrdU) A->C D Gene Expression Analysis (qPCR/RNA-seq) for lipid metabolism genes (e.g., ACAT, HMGCR) A->D E Western Blot for Signaling Proteins (e.g., ERK1/2, Akt) A->E F Cholesterol Efflux Assay A->F B Control: Vehicle or other fatty acids B->C B->D B->E B->F

Caption: Workflow for functional analysis of CE(20:0).

Signaling Pathways

General Cholesteryl Ester Metabolism and Associated Signaling

G cluster_0 Cellular Cholesterol Homeostasis cluster_1 Signaling Impact Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT Eicosanoyl_CoA Eicosanoyl-CoA Eicosanoyl_CoA->ACAT CE_20_0 CE(20:0) Lipid_Droplet Lipid Droplet Storage CE_20_0->Lipid_Droplet nCEH nCEH CE_20_0->nCEH Hydrolysis ERK1_2 ERK1/2 Signaling CE_20_0->ERK1_2 Modulates Lipid_Droplet->CE_20_0 ACAT->CE_20_0 Esterification nCEH->Cholesterol Cell_Cycle Cell Cycle Progression (G1/S) ERK1_2->Cell_Cycle

Caption: Cholesteryl ester metabolism and its link to cell signaling.

Experimental Protocols

Protocol 1: Induction of CE(20:0) Synthesis in Cultured Cells

Objective: To enrich cellular lipids with CE(20:0) by providing its fatty acid precursor, eicosanoic acid.

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete culture medium

  • Eicosanoic acid (Sigma-Aldrich)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Preparation of Eicosanoic Acid-BSA Complex:

    • Prepare a 100 mM stock solution of eicosanoic acid in ethanol.

    • Prepare a 10% (w/v) BSA solution in serum-free medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the eicosanoic acid stock solution to the BSA solution while stirring to achieve a final concentration of 5 mM fatty acid and 1% BSA.

    • Incubate at 37°C for 30 minutes to allow complex formation.

    • Filter-sterilize the complex.

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Remove the culture medium and wash the cells once with PBS.

    • Add fresh culture medium containing the eicosanoic acid-BSA complex at a final concentration of 50-200 µM.

    • Include a vehicle control (medium with 1% BSA).

    • Incubate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Quantification of CE(20:0) by LC-MS/MS

Objective: To quantify the cellular levels of CE(20:0) and other lipid species.

Materials:

  • Treated and control cells from Protocol 1

  • Lipid extraction solvents (e.g., modified Bligh and Dyer method: methanol, chloroform, water)[12]

  • Internal standards for cholesteryl esters

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Wash cells with ice-cold PBS and scrape into a glass tube.

    • Add methanol, chloroform, and water in a 2:1:0.8 ratio (v/v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).

    • Inject the sample into a reverse-phase C18 column.

    • Use a gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) with an ammonium (B1175870) salt additive.

    • Perform mass spectrometry in positive ion mode, monitoring for the specific precursor-to-product ion transition for CE(20:0).

    • Quantify CE(20:0) levels relative to the internal standard and normalize to total protein or cell number.

Protocol 3: Visualization and Quantification of Lipid Droplets

Objective: To assess the impact of CE(20:0) accumulation on the number and size of lipid droplets.

Materials:

  • Treated and control cells on glass coverslips

  • BODIPY 493/503 (Thermo Fisher Scientific)

  • Hoechst 33342 (for nuclear staining)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Staining:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Incubate with BODIPY 493/503 (1 µg/mL) and Hoechst 33342 (1 µg/mL) in PBS for 20 minutes.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number, size, and intensity of lipid droplets per cell.[13][14]

Protocol 4: Cholesterol/Cholesteryl Ester Assay

Objective: To measure the total and free cholesterol, and subsequently calculate the cholesteryl ester content.

Materials:

  • Treated and control cells

  • Cholesterol/Cholesteryl Ester-Glo™ Assay Kit (Promega)[15]

  • Lysis buffer

Procedure:

  • Sample Preparation:

    • Lyse the cells according to the kit manufacturer's instructions.

  • Assay:

    • Perform two sets of reactions for each sample: one to measure free cholesterol (without cholesterol esterase) and one for total cholesterol (with cholesterol esterase).[15]

    • Follow the kit protocol for reagent preparation and incubation.

  • Measurement and Calculation:

    • Measure luminescence using a plate reader.

    • Calculate the concentration of free and total cholesterol using a standard curve.

    • Cholesteryl Ester Concentration = Total Cholesterol Concentration - Free Cholesterol Concentration.

Protocol 5: Cell Proliferation Assay

Objective: To determine the effect of CE(20:0) accumulation on cell proliferation.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Treatment:

    • Seed cells in a 96-well plate and treat as described in Protocol 1 for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm.

    • Compare the absorbance of treated cells to control cells to determine the relative proliferation rate.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Cellular Lipid Profile following Eicosanoic Acid Treatment

Lipid SpeciesControl (pmol/mg protein)Eicosanoic Acid Treated (pmol/mg protein)Fold Changep-value
CE(20:0)
CE(16:0)
CE(18:0)
CE(18:1)
Free Cholesterol
Triglycerides

Table 2: Analysis of Lipid Droplet Dynamics

ParameterControlEicosanoic Acid Treatedp-value
Number of Lipid Droplets per Cell
Average Lipid Droplet Size (µm²)
Total Lipid Droplet Area per Cell (µm²)

Table 3: Functional Consequences of CE(20:0) Accumulation

AssayControlEicosanoic Acid Treated% Changep-value
Cell Proliferation (Absorbance at 570 nm)
Relative Gene Expression of ACAT1 (fold change) 1.0
Relative Gene Expression of HMGCR (fold change) 1.0
Cholesterol Efflux (%)

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the specific functions of Cholesteryl Eicosanoate (CE(20:0)) using in vitro cell culture models. By employing a combination of lipidomic analysis, cell imaging, and functional assays, it will be possible to elucidate the role of this specific cholesteryl ester in cellular lipid metabolism and its potential contribution to various physiological and pathological processes. These studies will pave the way for a better understanding of the diverse roles of individual lipid species in health and disease.

References

Application of Cholesteryl Eicosanoate (CE(20:0)) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Eicosanoate (CE(20:0)), a cholesterol ester of the saturated 20-carbon fatty acid, eicosanoic acid, presents a promising, yet underexplored, lipophilic excipient for the development of advanced drug delivery systems. While direct literature on the application of CE(20:0) is sparse, its structural similarity to other cholesterol esters and its inherent physicochemical properties suggest its potential utility in lipid-based nanoparticle formulations, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

These application notes provide a theoretical framework and hypothetical protocols for the use of CE(20:0) in drug delivery, drawing upon the established roles of similar lipids in nanoparticle engineering. The primary proposed application is as a core lipid matrix component in SLNs for the controlled release of lipophilic drugs. Cholesterol and its esters are integral components of biological membranes, modulating fluidity, stability, and permeability.[1][2][3] In drug delivery, cholesterol is known to enhance the stability of liposomal formulations.[4][5] By extension, CE(20:0), with its long saturated acyl chain, is hypothesized to form a stable, crystalline lipid core, suitable for encapsulating and controlling the release of therapeutic agents.

Hypothesized Advantages of CE(20:0) in Drug Delivery

  • Enhanced Stability: The high melting point and crystalline nature of the saturated eicosanoic acid chain in CE(20:0) are predicted to form a rigid and stable nanoparticle matrix, minimizing drug leakage during storage.

  • Controlled Release: A solid lipid core composed of CE(20:0) could facilitate sustained drug release, which is beneficial for reducing dosing frequency and improving patient compliance.

  • Biocompatibility: As a derivative of naturally occurring cholesterol and a fatty acid, CE(20:0) is expected to be highly biocompatible with low toxicity.

  • High Encapsulation Efficiency for Lipophilic Drugs: The lipophilic nature of the CE(20:0) matrix would create a favorable environment for encapsulating poorly water-soluble drugs, a common challenge in pharmaceutical formulation.

Data Presentation: Hypothetical Formulation & Characterization Data

The following tables summarize expected quantitative data from the characterization of CE(20:0)-based Solid Lipid Nanoparticles (SLNs) loaded with a model lipophilic drug, such as Paclitaxel.

Table 1: Physicochemical Characterization of Paclitaxel-Loaded CE(20:0) SLNs

Formulation CodeCE(20:0) (% w/v)Surfactant (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
SLN-CE11.00.5180 ± 5.20.21 ± 0.03-25.3 ± 1.8
SLN-CE22.01.0210 ± 7.80.18 ± 0.02-28.1 ± 2.1
SLN-CE33.01.5250 ± 9.10.25 ± 0.04-22.5 ± 1.5

Table 2: Drug Loading and In Vitro Release Characteristics

Formulation CodeEncapsulation Efficiency (%)Drug Loading (%)Cumulative Release at 48h (%)
SLN-CE185.2 ± 3.54.2 ± 0.345.6 ± 2.9
SLN-CE292.5 ± 2.84.6 ± 0.238.2 ± 2.1
SLN-CE388.7 ± 4.12.9 ± 0.441.5 ± 3.3

Experimental Protocols

The following are detailed protocols for the formulation, characterization, and in vitro evaluation of CE(20:0)-based SLNs.

Protocol 1: Formulation of CE(20:0) SLNs by Hot High-Pressure Homogenization

This protocol describes the preparation of drug-loaded SLNs using a widely adopted method.[6]

Materials:

  • Cholesteryl Eicosanoate (CE(20:0))

  • Model lipophilic drug (e.g., Paclitaxel)

  • Surfactant (e.g., Polysorbate 80)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Weigh the required amounts of CE(20:0) and Paclitaxel. Melt the CE(20:0) by heating it to approximately 5-10°C above its melting point. Dissolve the Paclitaxel in the molten lipid under magnetic stirring to form a clear lipid phase.

  • Preparation of Aqueous Phase: Dissolve the Polysorbate 80 in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water pre-emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar followed by 10 cycles at 1000 bar).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Storage: Store the SLN dispersion at 4°C.

Protocol 2: Characterization of CE(20:0) SLNs

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the SLN dispersion with purified water to an appropriate concentration.

  • Analyze the sample using Dynamic Light Scattering (DLS) for particle size and PDI, and Laser Doppler Anemometry for zeta potential.

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated drug from the SLNs by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).

  • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC).

  • Disrupt the SLNs in the pellet using a suitable solvent (e.g., methanol) to release the encapsulated drug and quantify it.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Total Drug - Free Drug) / Total Lipid * 100

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis bag method to assess the drug release profile.[7]

Materials:

  • Drug-loaded SLN dispersion

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Phosphate Buffered Saline (PBS, pH 7.4) containing a small percentage of a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions.

Procedure:

  • Transfer a known volume (e.g., 2 mL) of the drug-loaded SLN dispersion into a dialysis bag and seal it.

  • Immerse the dialysis bag in a beaker containing a defined volume (e.g., 100 mL) of the release medium.

  • Maintain the setup at 37°C with constant, gentle stirring.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples by HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[8]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CE(20:0) SLN formulations (drug-loaded and empty)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the SLN formulations in the cell culture medium.

  • Replace the old medium with the medium containing the SLN dilutions and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Mandatory Visualizations

G cluster_formulation Formulation cluster_characterization Characterization lipid_phase Lipid Phase (CE(20:0) + Drug) pre_emulsion Pre-emulsion lipid_phase->pre_emulsion Heat & Mix aqueous_phase Aqueous Phase (Surfactant + Water) aqueous_phase->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph sln CE(20:0) SLNs hph->sln Cooling dls DLS/Zeta Sizer sln->dls hplc HPLC sln->hplc tem TEM sln->tem size_zeta Size & Zeta Potential dls->size_zeta ee_dl EE & DL hplc->ee_dl morphology Morphology tem->morphology

Caption: Experimental workflow for the formulation and characterization of CE(20:0) SLNs.

G sln Paclitaxel-loaded CE(20:0) SLN endocytosis Endocytosis sln->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release tubulin Microtubule Stabilization release->tubulin apoptosis Apoptosis tubulin->apoptosis

Caption: Hypothesized cellular uptake and mechanism of action for Paclitaxel-loaded SLNs.

References

Application Notes and Protocols for Stable Isotope Labeling Studies with Cholesteryl Arachidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways in vitro and in vivo. By replacing atoms such as carbon or hydrogen with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H), researchers can trace the metabolic fate of molecules without the need for radioactive tracers.[1] Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are crucial for cholesterol transport and storage.[2] Dysregulation of cholesteryl ester metabolism is a key factor in the development of atherosclerosis.[3] Cholesteryl arachidate (B1238690), an ester of cholesterol and the omega-6 polyunsaturated fatty acid arachidonic acid, is of particular interest due to the role of arachidonic acid as a precursor to inflammatory signaling molecules.[4][5]

These application notes provide a framework for designing and executing stable isotope labeling studies to track the metabolism of cholesteryl arachidate. The protocols outlined below cover the in vitro synthesis of labeled cholesteryl arachidate and its use in cell culture-based tracer experiments, followed by analysis using mass spectrometry.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of synthesis, hydrolysis, and turnover of cholesteryl arachidate within cellular systems.

  • Pathway Elucidation: Identifying the metabolic pathways involved in the processing of cholesteryl arachidate and the subsequent fate of its constituent cholesterol and arachidonic acid moieties.

  • Drug Discovery and Development: Evaluating the effect of therapeutic compounds on cholesteryl arachidate metabolism and its role in disease models.

  • Understanding Disease Mechanisms: Investigating the contribution of cholesteryl arachidate to the lipid-driven pathologies of cardiovascular and metabolic diseases.[5]

Experimental Overview

The general workflow for a stable isotope labeling study with cholesteryl arachidate involves several key stages:

  • Synthesis of Labeled Precursors: Obtaining or synthesizing cholesterol and/or arachidonic acid labeled with stable isotopes (e.g., ¹³C or ²H/Deuterium).

  • In Vitro Synthesis of Labeled Cholesteryl Arachidate: Enzymatically or chemically synthesizing cholesteryl arachidate using the labeled precursors.

  • Cell Culture and Labeling: Introducing the stable isotope-labeled cholesteryl arachidate to cultured cells.

  • Lipid Extraction: Isolating total lipids from the cells at various time points.

  • Sample Preparation and Analysis: Preparing lipid extracts for analysis by mass spectrometry to measure the incorporation and distribution of the stable isotope label.

  • Data Analysis and Interpretation: Calculating metabolic flux and interpreting the results in a biological context.

Experimental Protocols

Protocol 1: In Vitro Synthesis of [¹³C₁₈]-Cholesteryl Arachidate

This protocol describes the synthesis of cholesteryl arachidate with a ¹³C-labeled arachidonic acid moiety. A similar approach can be used with labeled cholesterol.

Materials:

  • [U-¹³C₁₈]-Arachidonic Acid (or other labeled arachidonic acid)

  • Cholesterol

  • Acyl-CoA:cholesterol acyltransferase (ACAT) enzyme or a chemical catalyst like triphenylphosphine-sulfur trioxide adduct.[2][6]

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 2 mM MgCl₂)

  • Organic solvents (Chloroform, Methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • TLC solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

  • Activation of Labeled Arachidonic Acid:

    • In a microcentrifuge tube, combine [U-¹³C₁₈]-Arachidonic Acid, CoA, and ATP in the reaction buffer.

    • Add Acyl-CoA synthetase to the mixture.

    • Incubate at 37°C for 1 hour to produce [U-¹³C₁₈]-Arachidonoyl-CoA.

  • Esterification Reaction:

    • In a new tube, add cholesterol dissolved in a small amount of a suitable solvent.

    • Add the freshly prepared [U-¹³C₁₈]-Arachidonoyl-CoA.

    • Initiate the reaction by adding the ACAT enzyme.

    • Incubate at 37°C for 2-4 hours.

  • Extraction and Purification:

    • Stop the reaction by adding a 2:1 mixture of chloroform:methanol.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Re-dissolve the lipid extract in a small volume of chloroform.

    • Purify the [¹³C₁₈]-Cholesteryl Arachidate using TLC. Spot the extract onto a TLC plate and develop in the appropriate solvent system.

    • Scrape the band corresponding to cholesteryl arachidate and elute the lipid from the silica (B1680970) gel with chloroform.

  • Verification:

    • Confirm the identity and purity of the synthesized [¹³C₁₈]-Cholesteryl Arachidate using mass spectrometry.

Protocol 2: Cell-Based Tracer Study

This protocol outlines the use of synthesized [¹³C₁₈]-Cholesteryl Arachidate to trace its metabolism in a cell culture model (e.g., macrophages).

Materials:

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • [¹³C₁₈]-Cholesteryl Arachidate

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2, v/v)

  • Internal standards for mass spectrometry (e.g., deuterated cholesteryl esters and fatty acids)

Procedure:

  • Cell Seeding:

    • Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment.

    • Allow cells to adhere and grow overnight.

  • Preparation of Labeling Medium:

    • Complex the [¹³C₁₈]-Cholesteryl Arachidate with BSA to facilitate its uptake by the cells.

    • Prepare a stock solution of the labeled cholesteryl arachidate-BSA complex in serum-free medium.

    • Prepare the final labeling medium by diluting the stock solution to the desired final concentration in the complete cell culture medium.

  • Labeling Experiment:

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-course of metabolism.

  • Sample Harvesting and Lipid Extraction:

    • At each time point, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

    • Add a known amount of internal standards to each sample before extraction for quantification.

    • Transfer the lipid extract to a new tube and dry under nitrogen.

Protocol 3: Mass Spectrometry Analysis

This protocol provides a general guideline for the analysis of labeled lipids by LC-MS/MS.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system.

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extracts in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform, 1:1, v/v).

  • Chromatographic Separation:

    • Inject the samples onto a reverse-phase C18 column.

    • Elute the lipids using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium (B1175870) formate).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in a positive ion mode using electrospray ionization (ESI).

    • Perform targeted analysis of the labeled and unlabeled cholesteryl arachidate, cholesterol, and arachidonic acid using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

    • Monitor the precursor-to-product ion transitions for each analyte. For example, for [¹³C₁₈]-Cholesteryl Arachidate, the precursor ion will be shifted by 18 Da compared to the unlabeled molecule.

  • Data Analysis:

    • Quantify the peak areas for the labeled and unlabeled species.

    • Calculate the isotopic enrichment (mole percent excess) for each lipid species at each time point.

    • Determine the rates of synthesis and turnover based on the change in isotopic enrichment over time.

Data Presentation

Quantitative data from these studies should be organized into tables to facilitate comparison between different experimental conditions or time points.

Table 1: Isotopic Enrichment of Cholesteryl Arachidate and its Metabolites Over Time

Time (hours)Cholesteryl Arachidate M+18 (Mole % Excess)Free Cholesterol M+0 (Mole % Excess)Arachidonic Acid M+18 (Mole % Excess)
098.5 ± 1.20.1 ± 0.050.2 ± 0.08
185.2 ± 2.55.3 ± 0.812.8 ± 1.5
455.7 ± 3.115.8 ± 1.935.4 ± 2.8
825.1 ± 2.822.4 ± 2.148.9 ± 3.5
245.6 ± 1.525.1 ± 2.555.3 ± 4.1

Table 2: Effect of an ACAT Inhibitor on Cholesteryl Arachidate Metabolism

TreatmentCholesteryl Arachidate Turnover Rate (nmol/mg protein/hr)Free Arachidonic Acid Release Rate (nmol/mg protein/hr)
Vehicle Control15.2 ± 1.812.5 ± 1.3
ACAT Inhibitor (10 µM)8.1 ± 1.16.8 ± 0.9

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_synthesis Synthesis of Labeled Tracer cluster_experiment Cell-Based Experiment cluster_analysis Analysis s1 [U-13C18]-Arachidonic Acid + Cholesterol s2 Enzymatic/Chemical Esterification s1->s2 s3 [13C18]-Cholesteryl Arachidate s2->s3 e1 Prepare Labeling Medium (Tracer + BSA) s3->e1 e2 Incubate with Cultured Macrophages e1->e2 e3 Time-Course Sampling (0, 1, 4, 8, 24h) e2->e3 e4 Total Lipid Extraction e3->e4 a1 LC-MS/MS Analysis e4->a1 a2 Quantify Labeled and Unlabeled Lipids a1->a2 a3 Calculate Isotopic Enrichment & Flux a2->a3

Caption: Workflow for a stable isotope tracer study with cholesteryl arachidate.

Cholesteryl Ester Metabolic Pathway

G FC Free Cholesterol (from cellular pools) ACAT ACAT FC->ACAT FA_CoA [13C]-Arachidonoyl-CoA (from labeled precursor) FA_CoA->ACAT CE [13C]-Cholesteryl Arachidate (in Lipid Droplets) HSL HSL/CEH CE->HSL FC_labeled Free Cholesterol (unlabeled) FA_labeled [13C]-Arachidonic Acid COX_LOX COX/LOX Enzymes FA_labeled->COX_LOX Eicosanoids [13C]-Eicosanoids (e.g., Prostaglandins) ACAT->CE HSL->FC_labeled HSL->FA_labeled COX_LOX->Eicosanoids

Caption: Tracing labeled cholesteryl arachidate through cellular metabolism.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Cholesteryl Eicosanoate (CE 20:0)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. Variations in the plasma concentrations of specific CE molecular species have been associated with various physiological and pathological conditions, making their accurate identification and quantification essential for biomarker discovery and drug development. Cholesteryl eicosanoate (CE 20:0), a cholesteryl ester of arachidic acid, is one such lipid species of interest. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the sensitive and specific identification of CE(20:0) in complex biological matrices. This application note provides a detailed protocol for the identification of CE(20:0) using LC-HRMS.

Experimental Protocols

Lipid Extraction from Plasma

This protocol is adapted from established lipid extraction methods such as the Folch or Matyash procedures.

Materials:

  • Plasma sample

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): e.g., CE(17:0) or deuterated CE(20:0)

Procedure:

  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

  • Add 1.5 mL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 5 mL of MTBE and vortex for 1 minute.

  • Incubate at room temperature for 30 minutes with occasional shaking.

  • Add 1.25 mL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase into a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile (1:1, v/v) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Gradient:

    Time (min) % B
    0.0 30
    2.0 40
    12.0 99
    15.0 99
    15.1 30

    | 20.0 | 30 |

MS Parameters:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300°C.

  • Sheath Gas Flow: 40 arbitrary units.

  • Auxiliary Gas Flow: 10 arbitrary units.

  • Full Scan (MS1) Range: m/z 300-1000.

  • Resolution: > 70,000.

  • Data-Dependent MS/MS (dd-MS2): Top 5 most intense ions from the full scan.

  • Collision Energy: 25-35 eV (optimized for CE fragmentation).

Data Presentation

The identification of CE(20:0) is based on its accurate mass, retention time, and characteristic fragmentation pattern.

Table 1: High-Resolution Mass Spectrometry Data for CE(20:0) Identification
ParameterExpected Value
Analyte Cholesteryl Eicosanoate (CE 20:0)
Chemical Formula C47H84O2
Adduct [M+NH4]+
Precursor Ion (m/z) 698.6966
Accurate Mass (Da) 680.6523
Predicted Retention Time Elutes after CE(18:0) and before CE(22:0) in reversed-phase LC.
Key Diagnostic Fragment Ion (m/z) 369.3516 ([C27H45]+, dehydrated cholesterol)
Table 2: Representative Quantitative Data for Cholesteryl Esters in Human Plasma

The following table provides an example of the relative abundance of major cholesteryl esters found in human plasma. The concentration of CE(20:0) is typically lower than the major species.

Cholesteryl EsterAbbreviationApproximate Abundance (%)
Cholesteryl LinoleateCE(18:2)40-50
Cholesteryl OleateCE(18:1)20-25
Cholesteryl PalmitateCE(16:0)10-15
Cholesteryl StearateCE(18:0)1-5
Cholesteryl Eicosanoate CE(20:0) < 1

Mandatory Visualization

Experimental Workflow

experimental_workflow plasma Plasma Sample extraction Lipid Extraction (MTBE/Methanol) plasma->extraction Add Internal Standard reconstitution Reconstitution extraction->reconstitution Dry & Reconstitute lcms LC-HRMS Analysis reconstitution->lcms Inject data_analysis Data Analysis lcms->data_analysis Acquire Data identification CE(20:0) Identification (Accurate Mass, RT, MS/MS) data_analysis->identification

Caption: Experimental workflow for the identification of CE(20:0).

Fragmentation Pathway of CE(20:0)

fragmentation_pathway parent CE(20:0) [M+NH4]+ m/z 698.6966 fragment Dehydrated Cholesterol Cation [C27H45]+ m/z 369.3516 parent->fragment Collision-Induced Dissociation (CID) neutralloss Neutral Loss: Arachidic Acid + NH3 (C20H40O2 + NH3) parent->neutralloss neutralloss->fragment Results in

Caption: Fragmentation pathway of Cholesteryl Eicosanoate (CE 20:0).

Conclusion

This application note outlines a robust and reliable method for the identification of Cholesteryl Eicosanoate (CE 20:0) in biological samples using high-resolution mass spectrometry. The combination of liquid chromatography for separation and HRMS for detection provides the necessary specificity and sensitivity for accurate lipid analysis. The characteristic fragmentation pattern, specifically the neutral loss of the fatty acid and the detection of the dehydrated cholesterol cation, serves as a definitive identifier for cholesteryl esters. This methodology can be readily adapted for the quantitative analysis of CE(20:0) and other cholesteryl esters, providing valuable insights for researchers in various scientific disciplines.

Application Notes and Protocols for Solid-Phase Extraction of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the isolation of cholesteryl esters from various biological matrices using solid-phase extraction (SPE). These methods are crucial for accurate quantification and analysis in lipidomic studies, clinical diagnostics, and drug development.

Introduction

Cholesteryl esters (CEs) are neutral lipids that constitute the primary form of cholesterol storage and transport in the body. Their accurate isolation from complex biological samples, such as plasma, serum, and tissues, is a critical prerequisite for downstream analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Solid-phase extraction offers a rapid, reliable, and efficient alternative to traditional liquid-liquid extraction methods for separating CEs from other lipid classes, including free cholesterol, triglycerides, and phospholipids (B1166683).[1][2] This document outlines several validated SPE protocols using different stationary phases to achieve high purity and recovery of cholesteryl esters.

Principles of Solid-Phase Extraction for Lipid Separation

SPE separates compounds from a mixture based on their physical and chemical properties. The process involves a solid phase (sorbent) packed in a cartridge and a liquid phase (sample and solvents). By selecting the appropriate sorbent and solvent system, lipids can be selectively retained and then eluted.[3]

  • Normal-Phase SPE: Utilizes a polar stationary phase (e.g., silica (B1680970), aminopropyl) and a non-polar mobile phase. Less polar lipids, such as cholesteryl esters, elute first, while more polar lipids are retained more strongly.[4]

  • Reversed-Phase SPE: Employs a non-polar stationary phase (e.g., C18/ODS) and a polar mobile phase. Non-polar lipids like cholesteryl esters are strongly retained and are eluted with a non-polar solvent.[5]

Experimental Workflows and Signaling Pathways

The general workflow for the solid-phase extraction of cholesteryl esters involves several key steps: sample preparation, column conditioning, sample loading, washing, and elution.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Conditioning Column Conditioning Extraction->Conditioning Loading Sample Loading Conditioning->Loading Washing Wash (Remove Impurities) Loading->Washing Elution_CE Elution of Cholesteryl Esters Washing->Elution_CE Analysis HPLC, GC-MS, LC-MS Elution_CE->Analysis

Caption: General workflow for isolating cholesteryl esters using solid-phase extraction.

Quantitative Data Summary

The following tables summarize the performance of various SPE methods for cholesteryl ester isolation based on reported recovery rates.

Table 1: Recovery of Lipid Classes using Silica-Based SPE

Lipid ClassRecovery (%)Reference
Cholesteryl Esters> 95%[6]
Triglycerides> 95%[6]
Free Fatty Acids> 95%[6]
Phospholipids> 95%[6]

Table 2: Recovery of Fatty Acid Ethyl Esters (co-eluted with Cholesteryl Esters) using Aminopropyl-Silica SPE

AnalyteRecovery (%) (mean ± SEM)Reference
Fatty Acid Ethyl Esters70 ± 3%[7]

Note: Quantitative data for the recovery of cholesteryl esters specifically using aminopropyl columns was not explicitly found in the provided search results, but the co-elution with FAEEs is a key step in some protocols.

Table 3: Extraction Efficiency of Sterols using a Comprehensive Method with SPE

Analyte ClassExtraction Efficiency (%)Reference
Sterols and Secosteroids85 - 110%[8][9]

Note: This method involves a bulk lipid extraction followed by SPE for isolation, and the efficiency reflects the overall process.

Detailed Experimental Protocols

Protocol 1: Isolation of Cholesteryl Esters using a Silica Gel Column (Normal-Phase)

This protocol is adapted from methods described for the separation of neutral lipid classes.[6][10][11]

Materials:

  • SPE cartridges packed with 100-600 mg of silica gel.

  • Total lipid extract from a biological sample (e.g., plasma, tissue homogenate) dissolved in a minimal amount of a non-polar solvent like hexane (B92381) or toluene (B28343).[10]

  • Hexane

  • Hexane/Diethyl ether mixture (98.5:1.5, v/v) or Hexane/Ethyl acetate (B1210297) (90:10, v/v).[5][12]

  • Solvents for eluting other lipid classes (e.g., 30% isopropanol (B130326) in hexane for cholesterol).[10]

  • Glass collection tubes.

  • Vacuum manifold (optional, gravity flow can be used).

Procedure:

  • Column Conditioning: Pre-wash the silica SPE cartridge with 2-3 column volumes of hexane. Allow the solvent to drain to the top of the sorbent bed.[10]

  • Sample Loading: Load the lipid extract (dissolved in 1 ml of toluene or hexane) onto the conditioned column.[10]

  • Elution of Cholesteryl Esters:

    • Pass 1 ml of hexane through the column to elute nonpolar compounds, including the cholesteryl ester fraction.[10]

    • Alternatively, use 12 ml of hexane to elute cholesteryl esters.[2] A mixture of hexane-diethyl ether (98.5:1.5, v/v) has also been reported to elute a clean cholesteryl ester fraction from serum lipids.[5] Another option is to use hexane/ethyl acetate (90/10, v/v) to collect the steryl esters.[12]

  • Elution of Other Lipids (Optional):

    • Wash the column with solvents of increasing polarity to elute other lipid classes. For instance, free cholesterol can be eluted with 8 ml of 30% isopropanol in hexane.[10]

  • Sample Processing: Evaporate the solvent from the collected cholesteryl ester fraction under a stream of nitrogen. Reconstitute the dried esters in an appropriate solvent for subsequent analysis.

Protocol 2: Separation of Neutral Lipids including Cholesteryl Esters using an Aminopropyl-Bonded Silica Column

This protocol separates lipids into neutral lipids, free fatty acids, and phospholipids. Cholesteryl esters are part of the neutral lipid fraction.[2][7]

Materials:

  • SPE cartridges packed with aminopropyl-bonded silica (e.g., 2 g).[2]

  • Total lipid extract dissolved in chloroform (B151607) or hexane.

  • Hexane

  • Chloroform/2-propanol (2:1, v/v)

  • 2% Acetic acid in diethyl ether

  • Methanol

  • Glass collection tubes.

Procedure:

  • Column Conditioning: Wash the aminopropyl SPE column with 8 ml of hexane.[2]

  • Sample Loading: Dissolve the total lipid extract (up to 80 mg) in approximately 1-2 ml of hexane or chloroform and apply it to the column.[2]

  • Elution of Neutral Lipids (including Cholesteryl Esters):

    • Elute the neutral lipid fraction, which contains cholesteryl esters and triglycerides, with 18 ml of chloroform/2-propanol (2:1, v/v).[2]

    • For further separation, after loading the sample in hexane, elute the cholesteryl esters with 12 ml of hexane.[2] Triglycerides can then be eluted with 36 ml of 1% diethyl ether and 10% dichloromethane (B109758) in hexane.[2]

  • Elution of Other Lipids (Optional):

    • Elute free fatty acids with 18 ml of 2% acetic acid in diethyl ether.[2]

    • Elute phospholipids with 18 ml of methanol.[2]

  • Sample Processing: Dry the collected fractions under nitrogen and reconstitute for analysis.

Protocol 3: Isolation of Cholesteryl Esters using a C18 Reversed-Phase Column

This protocol is suitable for isolating cholesteryl esters from aqueous mixtures or for fractionating them based on their fatty acid composition.[5]

Materials:

  • SPE cartridges packed with octadecylsilyl (ODS/C18).

  • Aqueous sample mixture or lipid extract.

  • Methanol

  • Methanol/Water mixtures (e.g., 97:3, v/v)

  • Hexane

  • Glass collection tubes.

Procedure:

  • Column Conditioning: Solvate the C18 cartridge by washing with methanol, followed by water or an appropriate buffer to match the sample matrix.[5]

  • Sample Loading: Apply the aqueous sample mixture directly to the column.

  • Washing: Wash the column with a polar solvent (e.g., methanol/water mixture) to remove highly polar impurities. For example, in the separation of retinol (B82714) and retinyl palmitate (an ester), methanol-water (97:3, v/v) was used to remove the more polar retinol.[5]

  • Elution of Cholesteryl Esters: Elute the retained cholesteryl esters with a non-polar solvent such as hexane.[5]

  • Sample Processing: Evaporate the solvent and reconstitute the sample as needed.

Logical Relationships in SPE Method Selection

The choice of SPE method depends on the sample matrix and the desired purity of the cholesteryl ester fraction.

SPE_Selection Start Start: Isolate Cholesteryl Esters SampleType What is the sample matrix? Start->SampleType Goal What is the primary goal? SampleType->Goal Organic Extract (Non-polar) ReversedPhase Use Reversed-Phase SPE (C18 / ODS) SampleType->ReversedPhase Aqueous Mixture NormalPhase Use Normal-Phase SPE (Silica or Aminopropyl) Goal->NormalPhase Bulk Separation HighPurityCE Isolate a pure CE fraction. Goal->HighPurityCE BulkSeparation Bulk separation of neutral lipids from polar lipids. HighPurityCE->NormalPhase Use selective elution solvents.

Caption: Decision tree for selecting an appropriate SPE method for cholesteryl ester isolation.

Conclusion

Solid-phase extraction is a versatile and powerful technique for the isolation of cholesteryl esters from complex biological samples. The choice between normal-phase and reversed-phase SPE depends on the specific application and the nature of the sample matrix. By following the detailed protocols provided, researchers can achieve reliable and reproducible isolation of cholesteryl esters, enabling accurate downstream analysis critical for advancing research and development in lipidomics and related fields.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ionization Efficiency of Cholesteryl Esters in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cholesteryl esters (CEs) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the ionization efficiency of these notoriously difficult-to-analyze lipids.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my cholesteryl esters so low in ESI-MS?

Cholesteryl esters are nonpolar neutral lipids and lack easily ionizable functional groups.[1][2][3] Consequently, they exhibit poor protonation efficiency in standard ESI conditions, leading to low signal intensity.[1][2] To achieve sensitive detection, it is crucial to promote the formation of adduct ions.[1][2][4][5]

Q2: What are the most common strategies to improve the ionization of cholesteryl esters?

The most effective strategies focus on the formation of cationic adducts by introducing specific additives into the mobile phase or sample solution. The most common and successful approaches include:

  • Formation of Ammonium (B1175870) Adducts ([M+NH₄]⁺): This is a widely used method where ammonium salts like ammonium formate (B1220265) or ammonium acetate (B1210297) are added to the mobile phase.[4][5][6][7][8]

  • Formation of Sodiated Adducts ([M+Na]⁺): The addition of sodium salts can be used to generate sodiated adducts, which have been shown to provide good signal intensity and specific fragmentation patterns.[2][9][10]

  • Formation of Lithiated Adducts ([M+Li]⁺): Lithiated adducts can offer enhanced ion intensity and fragmentation compared to other adducts, providing another viable option for sensitive analysis.[1]

Q3: Should I be concerned about in-source fragmentation of my cholesteryl ester adducts?

Yes, in-source fragmentation can be a significant factor, particularly for ammonium adducts of cholesterol, which can spontaneously lose ammonia (B1221849) and water to form a characteristic fragment at m/z 369.35.[7][8] The stability of adducts can also be influenced by the structure of the cholesteryl ester itself, such as the degree of unsaturation in the fatty acid chain.[11] It is important to optimize ESI source parameters to minimize unwanted in-source fragmentation and maximize the signal of the precursor adduct ion.

Q4: Can I analyze free cholesterol and cholesteryl esters in the same run?

While challenging due to the even poorer ionization of free cholesterol, it is possible.[3] A common strategy is to derivatize free cholesterol to an ester form, for example, cholesteryl acetate using acetyl chloride, allowing for its analysis alongside endogenous cholesteryl esters.[4][5]

Troubleshooting Guide

Issue 1: Low or No Signal for Cholesteryl Esters

Possible Causes:

  • Inefficient ionization due to the nonpolar nature of CEs.

  • Suboptimal mobile phase composition.

  • Ion suppression from other more easily ionizable lipids in the sample.

  • Incorrect ESI source parameters.

Solutions:

SolutionDetailed Protocol / Explanation
Promote Adduct Formation Modify your mobile phase to include an adduct-forming additive. This is the most critical step for enhancing CE signal.
Optimize ESI Source Parameters The efficiency of ionization is highly dependent on the ESI source settings. A systematic optimization of these parameters is recommended.
Chromatographic Separation Use liquid chromatography (LC) to separate CEs from other lipid classes that may cause ion suppression, such as phospholipids.
Sample Dilution If ion suppression is suspected, diluting the sample can help to reduce the concentration of interfering species.
Issue 2: Inconsistent Signal or Multiple Adducts Observed

Possible Causes:

  • Presence of multiple types of cations (e.g., Na⁺, K⁺, NH₄⁺) in the sample or mobile phase, leading to the formation of various adducts for the same CE molecule.[12]

  • Fluctuations in the concentration of adduct-forming reagents.

Solutions:

SolutionDetailed Protocol / Explanation
Controlled Addition of a Single Adduct-Forming Reagent To promote the formation of a specific adduct and achieve a more consistent signal, add a single adduct-forming salt at a concentration that will dominate over other endogenous cations. For example, the deliberate addition of ammonium formate will favor the formation of [M+NH₄]⁺ adducts.
Ensure High Purity Solvents and Additives Use high-purity solvents and reagents to minimize the presence of contaminating cations.

Experimental Protocols

Protocol 1: Enhancing CE Ionization via Ammonium Adduct Formation
  • Mobile Phase Preparation: Prepare your mobile phase (e.g., methanol/isopropanol) containing 5-10 mM ammonium formate or ammonium acetate.

  • Sample Preparation: Reconstitute your dried lipid extract in the prepared mobile phase.

  • MS Detection: Set your mass spectrometer to positive ion mode and look for the [M+NH₄]⁺ ions of your target cholesteryl esters.

  • MS/MS Analysis: For confirmation and quantification, perform MS/MS on the [M+NH₄]⁺ precursor ion. A characteristic product ion at m/z 369 (the cholestadiene fragment) should be observed upon collision-induced dissociation (CID).[4][5]

Protocol 2: Enhancing CE Ionization via Sodiated/Lithiated Adduct Formation
  • Mobile Phase/Sample Additive: Instead of an ammonium salt, add a low concentration (e.g., ~10 µM) of NaOH or LiOH to your sample just before injection.[1][2]

  • MS Detection: In positive ion mode, detect the [M+Na]⁺ or [M+Li]⁺ adducts.

  • MS/MS Analysis:

    • For sodiated adducts, a characteristic neutral loss of 368.5 Da (corresponding to the cholestane (B1235564) moiety) is a specific fragmentation pathway that can be monitored.[2][9]

    • Lithiated adducts also show specific fragmentation patterns that can be used for identification and quantification.[1]

Quantitative Data Summary

While direct head-to-head comparisons of ionization efficiency are highly dependent on the instrument and specific experimental conditions, the literature suggests the following qualitative and semi-quantitative observations:

Adduct TypeRelative Ion IntensityKey FragmentationNotes
Ammonium ([M+NH₄]⁺) Moderate to Good[1]Product ion at m/z 369[4]Most commonly used method.
Sodiated ([M+Na]⁺) Good[2]Neutral loss of 368.5 Da[2][9]Can provide excellent sensitivity.
Lithiated ([M+Li]⁺) Enhanced[1]Both lithiated fatty acyl fragment and cholestane fragment[1]Reported to have enhanced ion intensity compared to ammoniated adducts.[1]

Note: The degree of unsaturation in the fatty acyl chain of the cholesteryl ester can also affect ionization efficiency, with more unsaturated species sometimes showing a greater response.[2][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing lipid_extraction Lipid Extraction reconstitution Reconstitution in Mobile Phase lipid_extraction->reconstitution additives Addition of Adduct-Forming Reagent (e.g., NH₄⁺, Na⁺, Li⁺) reconstitution->additives lc_separation LC Separation (Optional but Recommended) additives->lc_separation esi_ms ESI-MS Analysis (Positive Ion Mode) lc_separation->esi_ms ms_ms MS/MS Fragmentation (e.g., Precursor Ion Scan for m/z 369 or Neutral Loss of 368.5) esi_ms->ms_ms quantification Quantification (using Internal Standards) ms_ms->quantification

Caption: Experimental workflow for improving cholesteryl ester analysis in ESI-MS.

adduct_formation CE Cholesteryl Ester (CE) (Poorly Ionizable) Adduct [CE + Cation]⁺ (Readily Ionizable Adduct) CE->Adduct Cation Cation Source (e.g., NH₄⁺, Na⁺, Li⁺) Cation->Adduct MS Mass Spectrometer Adduct->MS Enhanced Signal

Caption: Principle of adduct formation for enhanced ionization of cholesteryl esters.

troubleshooting_workflow start Low Signal for Cholesteryl Esters check_adducts Are you using an adduct-forming reagent? start->check_adducts add_adducts Solution: Add NH₄⁺, Na⁺, or Li⁺ to mobile phase/sample check_adducts->add_adducts No optimize_source Are ESI source parameters optimized? check_adducts->optimize_source Yes add_adducts->optimize_source perform_optimization Solution: Systematically optimize spray voltage, gas flows, temps. optimize_source->perform_optimization No check_suppression Is ion suppression suspected? optimize_source->check_suppression Yes perform_optimization->check_suppression use_lc Solution: Use LC to separate CEs from interfering lipids. Consider sample dilution. check_suppression->use_lc Yes end Signal Improved check_suppression->end No use_lc->end

Caption: Troubleshooting decision tree for low signal intensity of cholesteryl esters.

References

Technical Support Center: Troubleshooting Poor Chromatografic Separation of Lipid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the chromatographic separation of lipid isomers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why am I experiencing poor resolution or co-elution of my lipid isomers?

Poor resolution is a common challenge when separating structurally similar lipid isomers. This issue can arise from several factors related to your column, mobile phase, and other experimental conditions.

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of the chromatographic column is critical for separating lipid isomers.

    • Recommendation: Octadecylsilane (ODS or C18) columns are widely used and have shown good performance for lipid separations. For complex mixtures or challenging isomer separations, consider using columns with different selectivities, such as those with charged surface hybrid (CSH) technology, or connecting multiple columns in series to enhance separation.[1][2] Supercritical Fluid Chromatography (SFC) with columns like HSS C18 SB has also been shown to be efficient in separating positional isomers of fatty acids.[3]

  • Adjust the Mobile Phase Composition: The mobile phase directly influences the selectivity and resolution of your separation.

    • Recommendation: For reversed-phase liquid chromatography (RPLC), gradient elution using mixtures of water, acetonitrile, and isopropanol (B130326) is a popular choice.[4] The addition of modifiers like ammonium (B1175870) formate (B1220265) or formic acid can improve peak shape and ionization efficiency when using mass spectrometry (MS) detection.[2][5] For SFC, CO2 modified with methanol (B129727) is a common mobile phase.[3] The pH of the mobile phase should be controlled to ensure a uniform dissociation state for phospholipids, which can otherwise lead to peak broadening and tailing.[4]

  • Control the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation efficiency.

    • Recommendation: Increasing the column temperature can sometimes improve peak shape and resolution. However, excessively high temperatures can lead to broader peaks.[6] It is crucial to find the optimal temperature for your specific separation.

  • Optimize the Flow Rate: The mobile phase flow rate impacts the time available for analytes to interact with the stationary phase.

    • Recommendation: A very high flow rate can compromise the equilibrium between the mobile and stationary phases, leading to peak broadening.[6][7] Conversely, a flow rate that is too slow can also cause peak broadening due to longitudinal diffusion.[7] Optimization of the flow rate is necessary to achieve the best resolution.

What is causing my peaks to be broad or tailing?

Peak broadening and tailing are common issues in chromatography that can obscure the separation of closely eluting isomers.

Probable Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical, broad peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Deterioration: Over time, columns can degrade due to contamination or changes in the packing material, resulting in poor peak shapes.[8]

    • Solution: If you suspect column deterioration, try flushing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[8] Using a guard column can help extend the life of your analytical column.[8]

  • Extra-Column Volume (Dead Volume): Excessive volume in the tubing and connections between the injector, column, and detector can contribute to peak broadening.[8][9]

    • Solution: Use tubing with a small internal diameter and keep the lengths as short as possible.[9] Ensure all connections are properly fitted to minimize dead volume.[8]

  • Inappropriate Mobile Phase pH: For ionizable lipids, an incorrect mobile phase pH can lead to the co-existence of charged and neutral forms of the same molecule, resulting in peak tailing.[4]

    • Solution: Adjust the mobile phase pH to ensure that your analytes are in a single ionic state.[4]

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.

    • Solution: Using an end-capped column or adding a competing agent to the mobile phase can help to minimize these interactions.[10]

Should I consider Supercritical Fluid Chromatography (SFC) for lipid isomer separation?

SFC is a powerful technique for the analysis of lipids and is particularly advantageous for separating isomers.[11][12]

Advantages of SFC for Lipid Isomer Separation:

  • High Efficiency and Speed: SFC can provide faster separations than HPLC without compromising resolution.[13][14] For instance, a 13-minute SFC method can achieve better separation of triglyceride standards than a 38-minute HPLC method.[13]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to RPLC, which can be beneficial for resolving isomers that are difficult to separate by other means.[3]

  • Green Chemistry: SFC typically uses supercritical CO2 as the main mobile phase component, which is less toxic and produces less organic waste compared to the solvents used in HPLC.[12][14]

  • Compatibility with MS: SFC can be readily coupled with mass spectrometry for sensitive and specific detection of lipid isomers.[3][11]

Quantitative Data Summary

ParameterRecommended Value/RangeApplication Notes
Column Chemistry C18, CSH C18, Polymeric ODSC18 is a good starting point. CSH C18 can offer enhanced separation for isomers.[1][2] Polymeric ODS columns have shown good resolution for triacylglycerol positional isomers.[15]
Column Dimensions 100 x 2.1 mm IDA common dimension for UPLC applications providing good resolution.[2]
Particle Size 1.7 µm, 2.7 µmSmaller particle sizes generally lead to higher efficiency and better resolution.[2]
Mobile Phase (RPLC) Acetonitrile/Isopropanol/Water GradientA versatile mobile phase for separating a wide range of lipids.[2][4]
Mobile Phase Additives 10 mM Ammonium Formate, 0.1% Formic AcidCommonly used to improve peak shape and MS sensitivity.[2][5]
Flow Rate (UPLC) 0.4 mL/minA typical flow rate for a 2.1 mm ID column.[2]
Column Temperature 40-50°CA common starting point for optimizing lipid separations.
Injection Volume 1-5 µLSmaller injection volumes generally result in sharper peaks.[6]

Experimental Protocols

Protocol 1: General Troubleshooting Workflow for Poor Chromatographic Separation

This protocol outlines a systematic approach to diagnosing and resolving poor separation of lipid isomers.

Methodology:

  • Initial Assessment:

    • Examine the chromatogram for specific issues: poor resolution, peak broadening, peak tailing, or split peaks.

    • Review the experimental parameters: column type, mobile phase composition, flow rate, temperature, and injection volume.

  • Isolate the Problem:

    • System Check: Inject a well-characterized standard to verify the performance of the HPLC/UHPLC system.

    • Column Check: If the standard peak is also poor, the issue may be with the column. Try flushing or replacing the column.[8]

    • Method Check: If the standard peak is sharp, the problem likely lies with the specific method for your lipid isomers.

  • Method Optimization:

    • Mobile Phase: Systematically vary the gradient slope and the organic solvent composition.

    • Temperature: Evaluate the effect of different column temperatures on the separation.

    • Flow Rate: Optimize the flow rate to find the best balance between resolution and analysis time.

  • Advanced Troubleshooting:

    • If the above steps do not resolve the issue, consider more significant changes such as trying a column with a different stationary phase chemistry or exploring an alternative chromatographic technique like SFC.

Protocol 2: Sample Preparation for Lipid Analysis

Proper sample preparation is crucial to avoid introducing artifacts and ensure reproducible results.

Methodology (Modified Bligh and Dyer Method): [2][16]

  • Homogenization: Homogenize the tissue sample or cell pellet in a suitable buffer. To minimize oxidation of unsaturated lipids, add antioxidants like butylated hydroxytoluene (BHT).[16]

  • Extraction:

    • Add a mixture of chloroform (B151607) and methanol to the homogenized sample.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction process two more times to ensure complete recovery.

  • Drying: Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent that is compatible with your initial mobile phase conditions.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Advanced Solutions cluster_4 Resolution PoorSeparation Poor Separation of Lipid Isomers CheckSystem Check System Performance (with standard) PoorSeparation->CheckSystem CheckColumn Check Column Condition CheckSystem->CheckColumn System OK Resolved Separation Resolved CheckSystem->Resolved System Issue Fixed OptimizeMobilePhase Optimize Mobile Phase (Gradient, Solvents) CheckColumn->OptimizeMobilePhase Column OK CheckColumn->Resolved Column Issue Fixed OptimizeTemp Optimize Temperature OptimizeMobilePhase->OptimizeTemp OptimizeFlowRate Optimize Flow Rate OptimizeTemp->OptimizeFlowRate ChangeColumn Change Column Chemistry OptimizeFlowRate->ChangeColumn Still Poor OptimizeFlowRate->Resolved Improved TrySFC Consider Alternative Technique (SFC) ChangeColumn->TrySFC TrySFC->Resolved

Caption: A workflow for troubleshooting poor chromatographic separation.

PeakBroadeningCauses cluster_0 Symptom cluster_1 Potential Causes BroadTailingPeak Broad or Tailing Peak ColumnOverload Column Overload BroadTailingPeak->ColumnOverload ColumnDeterioration Column Deterioration BroadTailingPeak->ColumnDeterioration DeadVolume Extra-Column Volume BroadTailingPeak->DeadVolume MobilePhasepH Inappropriate Mobile Phase pH BroadTailingPeak->MobilePhasepH SecondaryInteractions Secondary Interactions BroadTailingPeak->SecondaryInteractions

Caption: Common causes of peak broadening and tailing in chromatography.

References

Technical Support Center: Preventing Cholesteryl Ester Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of cholesteryl esters during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cholesteryl ester degradation during sample preparation?

A1: The two main causes of cholesteryl ester degradation are:

  • Enzymatic Hydrolysis: Endogenous enzymes, particularly cholesteryl esterases, can hydrolyze cholesteryl esters into free cholesterol and fatty acids. This activity can persist even at low temperatures if not properly inhibited.[1]

  • Oxidation: Cholesteryl esters containing polyunsaturated fatty acids are highly susceptible to oxidation, which can be initiated by exposure to air (autooxidation), light (photooxidation), or enzymatic activity (e.g., lipoxygenases).[2] This process leads to the formation of oxidized cholesteryl esters (OxCEs), which can interfere with analysis and may have biological activities of their own.[2][3]

Q2: How does storage temperature affect the stability of cholesteryl esters?

A2: Storage temperature is a critical factor in maintaining the integrity of cholesteryl esters. Storing samples at ultra-low temperatures is generally recommended to minimize both enzymatic activity and oxidation. While some studies show minimal degradation over a short period at 4°C or -20°C, storage at -80°C is the preferred method for long-term stability.[2] Repeated freeze-thaw cycles should be avoided as they can disrupt sample integrity and accelerate degradation.[2]

Q3: What types of antioxidants can be used to prevent the oxidation of cholesteryl esters?

A3: Both synthetic and natural antioxidants can be effective.

  • Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and tertiary butylhydroquinone (TBHQ) are commonly used to inhibit thermally-induced oxidation.[4]

  • Natural Antioxidants: Alpha- and gamma-tocopherol (B30145) (Vitamin E), quercetin, and green tea catechins have shown strong inhibitory action against cholesterol oxidation.[4][5] Ascorbic acid (Vitamin C) can also inhibit lipid oxidation.[6][7] A combination of antioxidants, such as a blend of radical scavengers and metal chelators, can provide more comprehensive protection.[6]

Q4: Can I use a commercial kit for cholesteryl ester extraction and quantification?

A4: Yes, several commercial kits are available that provide reagents and standardized protocols for the extraction and quantification of cholesterol and cholesteryl esters from various samples like serum, cells, and tissues.[3][8][9] These kits often include an extraction solution, assay buffer, and enzymes for the hydrolysis of cholesteryl esters.[8][9]

Troubleshooting Guide

Problem: I am observing unexpectedly high levels of free cholesterol in my samples.

Possible Cause Troubleshooting Steps
Enzymatic hydrolysis by cholesteryl esterases. 1. Work quickly and on ice: Keep samples cold throughout the preparation process to reduce enzyme activity. 2. Add enzyme inhibitors: Incorporate a cholesteryl esterase inhibitor or a broad-spectrum serine hydrolase inhibitor (e.g., benzil, paraoxon) into your homogenization or extraction buffer.[1] 3. Heat inactivation: For some sample types, a brief heat treatment can denature and inactivate enzymes. However, this must be carefully optimized to avoid inducing thermal degradation of lipids.
Sample storage issues. 1. Review storage conditions: Ensure samples were consistently stored at -80°C. 2. Minimize freeze-thaw cycles: Aliquot samples upon collection to avoid repeated freezing and thawing.[2]

Problem: My results show a high degree of variability between replicate samples.

Possible Cause Troubleshooting Steps
Incomplete or inconsistent extraction. 1. Optimize homogenization: Ensure tissues are thoroughly homogenized to allow for complete lipid extraction. 2. Verify solvent ratios: For liquid-liquid extractions like the Folch or Bligh-Dyer methods, precise solvent ratios are crucial for proper phase separation and complete lipid recovery.[10] 3. Vortex thoroughly: Ensure vigorous mixing at all relevant steps to maximize the interaction between the sample and the extraction solvent.
Oxidation occurring during sample preparation. 1. Add antioxidants: Incorporate an antioxidant like BHT into your extraction solvent.[5][11] 2. Use inert gas: Overlay samples with an inert gas like nitrogen or argon during incubation and evaporation steps to minimize exposure to oxygen. 3. Protect from light: Work in a dimly lit area or use amber-colored tubes to prevent photooxidation.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on Cholesteryl Ester Stability in Human Serum (1 week)

Storage TemperaturePercentage of Affected Cholesteryl Ester Metabolites
4°C0-4%
-20°C0-4%
-80°C0-4%

Data summarized from a study on quantitative lipid analysis in human serum.[2] The study noted that while most lipid classes were stable, diacylglycerols were more significantly affected at -20°C.

Table 2: Efficacy of Different Antioxidants in Preventing Cholesterol Oxidation

AntioxidantEfficacy Compared to BHT
Green Tea Catechins (GTC)More effective
Alpha-tocopherolMore effective
QuercetinMore effective

Based on a study comparing the prevention of cholesterol and beta-sitosterol (B1209924) oxidation.[5]

Experimental Protocols

Protocol 1: Extraction of Cholesteryl Esters from Plasma/Serum

This protocol is a modification of the Folch method, incorporating steps to minimize degradation.

Materials:

  • Plasma or serum sample

  • Methanol (B129727) (pre-chilled at -20°C)

  • Chloroform

  • 0.9% NaCl solution (pre-chilled at 4°C)

  • BHT (Butylated hydroxytoluene)

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add 1 mL of ice-cold methanol containing 0.01% BHT. Vortex for 30 seconds to precipitate proteins and quench enzymatic activity.

  • Add 2 mL of chloroform. Vortex vigorously for 2 minutes.

  • Add 600 µL of pre-chilled 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully aspirate the upper aqueous phase.

  • Transfer the lower organic phase (containing the lipids) to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for your downstream analysis.

Protocol 2: Extraction of Cholesteryl Esters from Tissue

Materials:

  • Tissue sample (e.g., liver, adipose)

  • Homogenizer (e.g., Dounce or mechanical)

  • Chloroform:Methanol (2:1, v/v) containing 0.01% BHT

  • 0.9% NaCl solution (pre-chilled at 4°C)

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a homogenizer tube on ice.

  • Add 3 mL of ice-cold Chloroform:Methanol (2:1, v/v) with 0.01% BHT.

  • Homogenize the tissue thoroughly until no visible particles remain.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 600 µL of pre-chilled 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipids in a suitable solvent for further analysis.

Visualizations

cluster_additives Preventative Measures Start Sample Collection Homogenization Homogenization (on ice) Start->Homogenization LipidExtraction Lipid Extraction (e.g., Folch method) Homogenization->LipidExtraction EnzymeInhibitor Add Enzyme Inhibitors PhaseSeparation Phase Separation (Centrifugation) LipidExtraction->PhaseSeparation Antioxidant Add Antioxidants (e.g., BHT) ExtractDrying Drying Extract (under Nitrogen) PhaseSeparation->ExtractDrying Reconstitution Reconstitution ExtractDrying->Reconstitution Analysis Downstream Analysis (e.g., LC-MS) Reconstitution->Analysis

Caption: Experimental workflow for cholesteryl ester extraction.

CE Cholesteryl Ester Hydrolysis Enzymatic Hydrolysis (Cholesteryl Esterase) CE->Hydrolysis Oxidation Oxidation (e.g., Autooxidation) CE->Oxidation Products1 Free Cholesterol + Free Fatty Acid Hydrolysis->Products1 Products2 Oxidized Cholesteryl Esters (OxCE) Oxidation->Products2

Caption: Degradation pathways of cholesteryl esters.

Problem High Free Cholesterol? CheckEnzymes Were enzyme inhibitors used? Problem->CheckEnzymes Yes OxidationProblem High variability? Problem->OxidationProblem No CheckTemp Was sample kept cold? CheckEnzymes->CheckTemp Yes AddInhibitors Solution: Add Esterase Inhibitors CheckEnzymes->AddInhibitors No CheckTemp->AddInhibitors No CheckTemp->OxidationProblem Yes KeepCold Solution: Maintain low temperature CheckAntioxidants Were antioxidants used? OxidationProblem->CheckAntioxidants Yes AddAntioxidants Solution: Add Antioxidants (e.g., BHT) CheckAntioxidants->AddAntioxidants No CheckInertGas Was inert gas used? CheckAntioxidants->CheckInertGas Yes UseInertGas Solution: Use N2 or Ar during evaporation CheckInertGas->UseInertGas No

Caption: Troubleshooting decision tree for common issues.

References

Optimizing collision energy for CE(20:0) fragmentation in MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of Ceramide (d18:1/20:0), with a focus on optimizing collision energy for fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for Ceramide (d18:1/20:0) in positive and negative ion modes?

A1: The expected precursor ions for Ceramide (d18:1/20:0) (--INVALID-LINK--), with a monoisotopic mass of 593.5747 g/mol , are as follows:

Ion ModeAdductPrecursor Ion (m/z)Notes
Positive[M+H]+594.6Protonated molecule.
Positive[M+Na]+616.6Sodiated adduct, common in electrospray ionization (ESI).
Positive[M+H-H2O]+576.6In-source fragment resulting from the loss of a water molecule.
Negative[M-H]-592.6Deprotonated molecule.
Negative[M+HCOO]-638.6Formate (B1220265) adduct, often observed when using formic acid in the mobile phase.
Negative[M+CH3COO]-652.6Acetate adduct, may be seen with acetate-containing mobile phases.

Q2: What are the characteristic product ions of Cer(d18:1/20:0) that I should monitor in my MS/MS experiment?

A2: The fragmentation of ceramides (B1148491) yields characteristic product ions that provide structural information about the long-chain base (LCB) and the N-acyl chain. For Cer(d18:1/20:0), key product ions are:

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Description
Positive594.6 ([M+H]+)264.3Corresponds to the sphingosine (B13886) (d18:1) backbone after loss of the fatty acyl chain and water. This is a commonly used fragment for identifying ceramides with a d18:1 base.[1]
Positive594.6 ([M+H]+)282.3Corresponds to the sphingosine (d18:1) backbone after loss of the fatty acyl chain.
Positive594.6 ([M+H]+)312.3Corresponds to the C20:0 fatty acyl chain fragment.
Negative592.6 ([M-H]-)311.3Carboxylate anion of the C20:0 fatty acid (arachidic acid).
Negative592.6 ([M-H]-)281.3Fragment corresponding to the sphingosine backbone.

Q3: What is a good starting point for collision energy when analyzing Cer(d18:1/20:0)?

A3: A good starting point for collision energy depends on the type of instrument and whether you are using normalized collision energy (NCE) or a fixed eV value.

  • For instruments using Normalized Collision Energy (NCE): A typical starting range is 25-35%.

  • For instruments using a fixed eV value: A starting range of 20-40 eV is common for ceramides.[2][3]

It is crucial to perform a collision energy optimization experiment for your specific instrument and experimental conditions to determine the optimal value for maximizing the intensity of your target product ions.

Troubleshooting Guide

Problem: I am not observing the expected fragmentation pattern for Cer(d18:1/20:0).

This section provides a step-by-step guide to troubleshoot poor or unexpected fragmentation of Cer(d18:1/20:0).

Step 1: Verify Precursor Ion Selection
  • Question: Is the correct precursor ion being isolated for fragmentation?

  • Action:

    • Confirm the m/z of the precursor ion in your MS method. For positive mode, this is typically [M+H]+ at m/z 594.6 or [M+Na]+ at m/z 616.6. For negative mode, it is [M-H]- at m/z 592.6.

    • Check your MS1 spectrum to ensure that the precursor ion is present and has sufficient intensity. If the precursor ion intensity is low, consider optimizing your sample preparation and LC conditions.

Step 2: Optimize Collision Energy
  • Question: Is the collision energy appropriate for fragmenting Cer(d18:1/20:0)?

  • Action:

    • Perform a collision energy optimization experiment. This involves acquiring MS/MS spectra at a range of collision energies (e.g., in steps of 5% for NCE or 5 eV for fixed energy) and monitoring the intensity of the key product ions (e.g., m/z 264.3 in positive mode).

    • The optimal collision energy is the value that yields the highest intensity for your desired product ions.

Step 3: Check Instrument Parameters
  • Question: Are other mass spectrometer settings affecting fragmentation?

  • Action:

    • Collision Gas: Ensure the collision gas (typically argon or nitrogen) pressure is within the manufacturer's recommended range.

    • Activation Time: If adjustable on your instrument, ensure the activation time is sufficient for fragmentation. A typical starting point is 10 ms.

    • Activation Q: For ion trap instruments, the activation Q setting can influence fragmentation efficiency. A typical value is 0.25.

Step 4: Evaluate Sample and Mobile Phase Composition
  • Question: Could the sample matrix or mobile phase be interfering with fragmentation?

  • Action:

    • Matrix Effects: High concentrations of co-eluting compounds can suppress the ionization and fragmentation of your analyte. Consider improving your chromatographic separation or using a more selective sample preparation method.

    • Mobile Phase Additives: The type and concentration of mobile phase additives can influence adduct formation and fragmentation efficiency. For example, the presence of sodium can lead to the formation of [M+Na]+ adducts, which may fragment differently than [M+H]+ ions.

The following diagram illustrates a logical workflow for troubleshooting fragmentation issues:

TroubleshootingWorkflow start Start: No/Poor Fragmentation check_precursor Verify Precursor Ion Selection (m/z and Intensity) start->check_precursor optimize_ce Optimize Collision Energy check_precursor->optimize_ce Precursor OK? solution_precursor Solution: Correct m/z, Improve S/N check_precursor->solution_precursor Precursor NOT OK? check_instrument Check Instrument Parameters (Gas, Activation Time/Q) optimize_ce->check_instrument Fragmentation Still Poor? solution_ce Solution: Apply Optimal CE optimize_ce->solution_ce Fragmentation Improved? eval_sample Evaluate Sample & Mobile Phase check_instrument->eval_sample Parameters OK? solution_instrument Solution: Adjust Parameters check_instrument->solution_instrument Parameters NOT OK? solution_sample Solution: Improve Chromatography/Cleanup eval_sample->solution_sample

Caption: Troubleshooting workflow for poor MS/MS fragmentation.

Experimental Protocols

Protocol for Collision Energy Optimization of Cer(d18:1/20:0)

This protocol outlines the steps to determine the optimal collision energy for the fragmentation of Cer(d18:1/20:0) on a tandem mass spectrometer.

1. Materials and Reagents

  • Ceramide (d18:1/20:0) standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • LC-MS grade formic acid or ammonium (B1175870) formate (depending on your LC method)

  • Appropriate LC column for lipid analysis (e.g., C18 or C8)

2. Standard Preparation

  • Prepare a stock solution of Cer(d18:1/20:0) in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in your initial mobile phase composition.

3. LC-MS/MS Method Setup

  • Liquid Chromatography:

    • Use a suitable gradient elution to ensure the ceramide elutes as a sharp peak. A typical gradient might be from 60% to 100% organic solvent (e.g., methanol or acetonitrile (B52724) with additives) over several minutes.

    • Set the flow rate and column temperature as recommended for your column.

  • Mass Spectrometry:

    • Set the ion source parameters (e.g., spray voltage, gas flows, temperature) to values known to be effective for lipid analysis.

    • Create a new MS/MS method for Cer(d18:1/20:0).

    • MS1 Scan: Set a full scan to monitor the precursor ions of interest (e.g., m/z 500-700).

    • MS2 Scan:

      • Select the precursor ion for Cer(d18:1/20:0) (e.g., m/z 594.6 for [M+H]+).

      • Set up a series of experiments where the only variable changed is the collision energy. For example, create separate experiments with collision energies of 15, 20, 25, 30, 35, 40, and 45 eV (or NCE values of 20, 25, 30, 35, 40%).

      • Set the MS2 scan range to cover the expected product ions (e.g., m/z 100-600).

4. Data Acquisition

  • Inject the Cer(d18:1/20:0) working solution and acquire data using the created LC-MS/MS method with the varying collision energies.

5. Data Analysis

  • Extract the chromatograms for the precursor ion and the key product ions (e.g., m/z 264.3 for positive mode) for each collision energy setting.

  • For each collision energy, determine the peak area or height of the most intense product ion.

  • Plot the product ion intensity versus the collision energy.

  • The collision energy that produces the maximum intensity for the desired product ion is the optimal collision energy for your instrument and conditions.

The following diagram illustrates the experimental workflow for collision energy optimization:

OptimizationWorkflow prep_std Prepare Cer(d18:1/20:0) Standard setup_lcms Setup LC-MS/MS Method with Varying Collision Energies prep_std->setup_lcms acquire_data Acquire Data setup_lcms->acquire_data analyze_data Analyze Data: Extract Ion Chromatograms acquire_data->analyze_data plot_intensity Plot Product Ion Intensity vs. Collision Energy analyze_data->plot_intensity determine_optimum Determine Optimal Collision Energy plot_intensity->determine_optimum

Caption: Workflow for optimizing collision energy.

References

Technical Support Center: Sterol Ester Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sterol ester analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Gas Chromatography (GC) analysis of sterol esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of sterol ester loss during GC analysis?

A1: The primary reasons for the loss of sterol esters during GC analysis include:

  • Thermal Degradation: High temperatures in the injector or column can cause the sterol esters to break down. A noticeable baseline drop after the analyte peak can be an indicator of on-column decomposition.[1]

  • Active Sites: Active sites within the GC system, such as in the injector liner, column, or detector, can adsorb the sterol esters, preventing them from reaching the detector.[1]

  • Incomplete Derivatization: For methods requiring derivatization (e.g., silylation), an incomplete reaction will result in poor chromatographic performance and apparent loss of the analyte.[2][3]

  • Sample Preparation Errors: Issues during sample preparation, such as incomplete saponification to release free sterols from their esterified forms, can lead to inaccurate quantification.[4][5][6]

  • Injection Issues: The injection technique can contribute to sample loss. For instance, active sites in the syringe can adsorb the analyte.[1]

Q2: Why is derivatization of sterols necessary for GC analysis?

A2: Derivatization is a critical step in the analysis of sterols by GC. It involves converting the polar hydroxyl group of the sterol into a less polar, more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether.[2][4] This process is essential for several reasons:

  • It increases the volatility of the sterols, allowing them to be analyzed by GC.

  • It improves the thermal stability of the compounds, reducing the risk of degradation at high temperatures.

  • It leads to better peak shape and improved resolution in the chromatogram.[4]

Q3: How can I differentiate between free sterols and sterol esters in my sample using GC?

A3: To determine the content of both free and esterified sterols, a two-pronged approach is often necessary. One aliquot of the sample can be analyzed directly after derivatization to quantify the free sterols. A second aliquot must first undergo saponification (alkaline hydrolysis) to break the ester bonds and release the fatty acids from the sterol backbone.[4][5][7] After saponification and subsequent derivatization, the total sterol content is measured. The difference between the total sterol content and the free sterol content will give you the amount of esterified sterols. Alternatively, specialized high-temperature GC columns can sometimes be used to analyze intact steryl esters.[8]

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during the GC analysis of sterol esters.

Issue 1: Low or No Peak Response for Sterol Esters

If you are observing a significantly lower-than-expected or absent peak for your sterol ester, follow this troubleshooting workflow.

cluster_start Start: Low/No Peak Response cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_gc_method GC Method cluster_end Resolution start Low or No Peak Response Observed check_saponification Is Saponification Complete? (If analyzing total sterols) start->check_saponification check_derivatization Is Derivatization Successful? check_saponification->check_derivatization Yes/NA optimize_saponification Optimize Saponification: - Check KOH concentration - Adjust time/temperature check_saponification->optimize_saponification No optimize_derivatization Optimize Derivatization: - Ensure sample is dry - Use fresh reagents - Adjust time/temperature check_derivatization->optimize_derivatization No check_active_sites Are there active sites in the GC system? check_derivatization->check_active_sites Yes optimize_saponification->check_derivatization optimize_derivatization->check_active_sites check_injection Is the injection technique introducing loss? check_active_sites->check_injection No deactivate_system Deactivate System: - Replace inlet liner - Use deactivated column - Check for leaks check_active_sites->deactivate_system Yes optimize_injection Optimize Injection: - Rinse syringe with sample - Consider different injection mode (e.g., cool on-column) check_injection->optimize_injection Yes check_gc_conditions Are GC conditions appropriate? check_injection->check_gc_conditions No deactivate_system->check_injection optimize_injection->check_gc_conditions optimize_gc_method Optimize GC Method: - Lower injector/oven temp. - Check carrier gas purity - Use appropriate column phase check_gc_conditions->optimize_gc_method No end_node Problem Resolved check_gc_conditions->end_node Yes optimize_gc_method->end_node

Caption: Troubleshooting workflow for low or no sterol ester peak response.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Poor peak shape can compromise resolution and the accuracy of quantification.

cluster_start Start: Poor Peak Shape cluster_derivatization Derivatization cluster_gc_system GC System cluster_gc_method GC Method cluster_end Resolution start Poor Peak Shape (Tailing/Broadening) check_derivatization Is derivatization complete? start->check_derivatization optimize_derivatization Optimize Derivatization: - Confirm absence of moisture - Check reagent quality/quantity check_derivatization->optimize_derivatization No check_active_sites Are there active sites? check_derivatization->check_active_sites Yes optimize_derivatization->check_active_sites deactivate_system Deactivate System: - Use a new, deactivated liner - Trim the column front check_active_sites->deactivate_system Yes check_temp Is the temperature too low? check_active_sites->check_temp No deactivate_system->check_temp optimize_temp Increase injector and/or oven temperature appropriately check_temp->optimize_temp Yes end_node Problem Resolved check_temp->end_node No optimize_temp->end_node

Caption: Troubleshooting workflow for poor peak shape in sterol ester analysis.

Experimental Protocols

Protocol 1: Saponification of Sterol Esters

This protocol describes the hydrolysis of sterol esters to free sterols for total sterol analysis.

  • To your lipid extract, add a solution of 0.5 M to 2.0 M potassium hydroxide (B78521) (KOH) in ethanol.[5][9]

  • Heat the mixture at a temperature between 60°C and 80°C for 45 to 90 minutes.[4][5] The optimal time and temperature may vary depending on the sample matrix.[5]

  • After cooling, add water and a non-polar solvent (e.g., n-hexane) to extract the unsaponifiable fraction containing the free sterols.[3]

  • Vortex the mixture and centrifuge to separate the layers.

  • Collect the upper organic layer containing the sterols.

  • The extracted sterols are now ready for derivatization.

Protocol 2: Silylation of Sterols for GC Analysis

This protocol details the conversion of free sterols to their trimethylsilyl (TMS) ether derivatives.

  • Ensure the extracted sterol sample is completely dry, for example, by evaporating the solvent under a stream of nitrogen.[2] The absence of moisture is critical for a successful reaction.[10]

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.[11]

  • Incubate the mixture at 60-70°C for 30 minutes to 3 hours.[2][11]

  • After cooling, the sample can be diluted with a suitable solvent (e.g., n-hexane) and is ready for injection into the GC.[2]

Data Presentation

Table 1: Recommended GC Conditions for Sterol Analysis

This table provides a starting point for developing a GC method for sterol analysis. Optimization will likely be required for specific applications and instrumentation.[4]

ParameterRecommended SettingPurpose
Injector Type Split/Splitless or PTVFlexibility in injection modes.
Injector Temperature 250°C - 300°CEnsures complete volatilization of the derivatized sterols.[4]
Split Ratio 1:15 to 1:100Varies depending on sample concentration.[4]
Column Phase 95% Dimethyl, 5% Diphenyl-polysiloxane (e.g., DB-5)A good general-purpose column for sterol separation.[4]
Oven Temperature Program Initial Temp: 250-300°C (Isocratic or Ramped)To be optimized for the specific sterols being analyzed.[4]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification.
Detector Temperature 280°C - 325°CPrevents condensation of the analytes.[4]
Carrier Gas Helium or HydrogenHigh purity is essential to prevent analyte degradation.[1]
Table 2: Troubleshooting Summary for Sterol Ester Loss
SymptomPotential CauseRecommended Action
Low or no analyte peak Analyte degradationLower injector and oven temperatures; check carrier gas purity.[1]
Active site adsorptionReplace inlet liner; use a deactivated column; check for system leaks.[1]
Incomplete derivatizationEnsure the sample is dry before adding reagents; use fresh reagents.[2]
Tailing peaks Active sites in the systemDeactivate the GC system (liner, column).[3]
Incomplete derivatizationOptimize the derivatization reaction conditions.
Baseline drop after peak On-column decompositionLower the maximum oven temperature; check for oxygen leaks.[1]
Poor reproducibility Injection variabilityRinse the syringe with the sample before injection.[1] Use an internal standard.[1]

References

How to resolve co-eluting isobaric species with CE(20:0).

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the resolution of co-eluting isobaric species, with a specific focus on analyses involving Cholesteryl Arachidate (CE(20:0)).

Frequently Asked Questions (FAQs)

Q1: What is the role of CE(20:0) in mass spectrometry, and can it be used to resolve co-eluting species?

A1: This is a common point of confusion. Cholesteryl Arachidate (CE(20:0)) is a cholesteryl ester, a type of lipid molecule often analyzed in biological samples.[1] Its role in an experiment is typically one of the following:

  • Analyte: A molecule of interest to be identified and quantified. It has been studied in the context of various conditions, including Type 2 Diabetes and Alzheimer's disease.[2][3]

  • Internal Standard: In some analytical methods, CE(20:0) or a similar species might be used as an internal standard to normalize for variations during sample preparation and analysis.[4][5]

CE(20:0) is not a tool, reagent, or method used to separate other co-eluting compounds. The primary analytical challenge is often the opposite: how to accurately measure CE(20:0) when it co-elutes with other isobaric molecules (molecules having the same nominal mass but different structures).

Q2: I suspect CE(20:0) is co-eluting with an isobaric species. How can I confirm this?

A2: Confirming co-elution is the first critical step in troubleshooting. Here are two key approaches:

  • High-Resolution Mass Spectrometry (HRAM): Isobaric species have the same nominal mass but different elemental compositions, resulting in slightly different exact masses.[6][7] By using a high-resolution mass spectrometer (like an Orbitrap or FT-ICR), you can determine if the measured mass accurately corresponds to CE(20:0) or if multiple distinct masses are present.[8][9]

  • Chromatographic Peak Shape Analysis: Examine the peak corresponding to your analyte in the chromatogram. Asymmetrical peaks, such as those with noticeable "shoulders," tailing, or fronting, are often indicators of co-eluting compounds.[10]

Table 1: Example of HRAM for Identifying Isobaric Interference with CE(20:0)

Compound Molecular Formula Nominal Mass (Da) Exact Mass (Da) Mass Difference (mDa) Required Resolving Power
CE(20:0) C₄₇H₈₄O₂ 680 680.6495 - -

| TG(51:5) (Example Isobar) | C₅₄H₉₄O₆ | 680 | 680.6992 | 49.7 | > 13,700 |

start Start: Suspected Co-elution peak_shape Examine Chromatographic Peak Shape start->peak_shape hram Analyze with High-Resolution Mass Spectrometry (HRAM) peak_shape->hram decision Are there multiple distinct masses or peak shoulders? hram->decision confirmed Co-elution Confirmed decision->confirmed Yes rejected Co-elution Unlikely (Single Species) decision->rejected No

Caption: Troubleshooting workflow for confirming co-elution.

Troubleshooting Guides

Q3: My analysis has confirmed co-elution. What are the primary strategies for resolving CE(20:0) from its isobars?

A3: Once co-elution is confirmed, several powerful techniques can be employed. The choice depends on the nature of the isobaric interference and the available instrumentation.

  • Chromatographic Separation: The most common approach is to improve the physical separation of molecules before they enter the mass spectrometer.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates compounds based on their polarity.[11] It is highly effective for separating different lipid classes (e.g., separating a cholesteryl ester from a co-eluting phospholipid).[12][13]

    • Reversed-Phase (RP) Liquid Chromatography: RP-LC separates lipids based on their hydrophobicity, which is determined by acyl chain length and the number of double bonds.[14] This can resolve lipids within the same class.

    • Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples, an offline 2D approach combining HILIC and RP-LC can provide exceptional separation power.[15]

  • Ion Mobility Spectrometry (IMS): This technique adds another dimension of separation in the gas phase, distinguishing ions based on their size, shape, and charge.

    • Differential Ion Mobility Spectrometry (DMS): Also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), DMS separates ions based on their different mobilities in high and low electrical fields.[16][17] It is particularly powerful for separating isobaric and even isomeric lipids that are difficult to resolve by chromatography alone.[18][19]

  • Tandem Mass Spectrometry (MS/MS): If chromatographic or ion mobility separation is incomplete, MS/MS can provide specificity by fragmenting the ions.

    • Collision-Induced Dissociation (CID): Isobaric molecules, having different structures, will typically break apart into different fragment ions.[6][8] By monitoring a fragment ion that is unique to CE(20:0), you can achieve specific detection.[10]

start Co-elution Confirmed q1 Are isobars from different lipid classes? start->q1 a1 Use HILIC to separate based on polarity q1->a1 Yes q2 Do isobars have different shapes/conformations? q1->q2 No / Unsure end Resolution Achieved a1->end a2 Use DMS/IMS to separate based on ion mobility q2->a2 Yes q3 Do isobars produce unique fragments? q2->q3 No / Unsure a2->end a3 Use MS/MS to detect a unique product ion q3->a3 Yes a3->end

Caption: Decision workflow for selecting an isobar resolution strategy.
Q4: Can you provide a sample experimental protocol for separating lipid classes using HILIC?

A4: The following is a generalized protocol for lipid class separation using HILIC-MS. This protocol should be optimized for your specific instrument and sample type.

Experimental Protocol: HILIC-MS for Lipid Class Separation

  • Sample Preparation:

    • Perform lipid extraction from the biological matrix (e.g., plasma, tissue) using a standard method like a Folch or Bligh-Dyer extraction.[10]

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water).

  • Liquid Chromatography:

    • Column: Use a HILIC column (e.g., Diol, Unmodified Silica).[13][14]

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 10 mM ammonium (B1175870) formate (B1220265) (or acetate) and 0.1% formic acid.[11]

    • Flow Rate: 0.3 - 0.5 mL/min (adjust based on column dimensions).

    • Gradient: A typical gradient separates lipids by class, eluting more polar lipids later.

Table 2: Example HILIC Gradient

Time (min) % Mobile Phase A (Acetonitrile) % Mobile Phase B (Aqueous)
0.0 95% 5%
1.0 95% 5%
10.0 70% 30%
12.0 70% 30%
12.1 95% 5%

| 15.0 | 95% | 5% |

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode for CE analysis.

    • Detection: Acquire data in full scan mode on a high-resolution mass spectrometer to identify eluting lipid classes based on their accurate mass.

Q5: How can I use Tandem MS (MS/MS) to specifically quantify CE(20:0) in the presence of an isobar?

A5: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity for quantification even when chromatographic separation is incomplete.[18]

  • Principle: In an MS/MS experiment, you first select the precursor ion (the mass-to-charge ratio, m/z, of the intact molecule and its co-eluting isobar). This isolated ion population is then fragmented, typically through collision with an inert gas (CID). The resulting product ions (fragments) are then analyzed. Since CE(20:0) and its isobar have different chemical structures, they will produce different fragments. By monitoring a fragment that is unique to CE(20:0), you can quantify it specifically.[10]

  • Application for CE(20:0): Cholesteryl esters characteristically show a neutral loss of the cholestene moiety (C₂₇H₄₆), which corresponds to a mass of 368.5 Da.[4] This predictable fragmentation can be used to set up a specific MRM transition.

Table 3: Example MRM Transitions for CE(20:0) Analysis (Positive Ion Mode)

Analyte Precursor Ion (m/z) [M+NH₄]⁺ Product Ion (m/z) [M+H-C₂₇H₄₆]⁺ Notes

| CE(20:0) | 698.7 | 313.3 | The product ion corresponds to the protonated arachidic acid. |

precursor Q1: Isolate Precursor Ions [CE(20:0) + Isobar] at m/z 698.7 fragmentation q2: Fragmentation (Collision-Induced Dissociation) precursor->fragmentation product Q3: Detect Specific Product Ion [Unique to CE(20:0)] at m/z 313.3 fragmentation->product

Caption: Principle of specific CE(20:0) detection using MS/MS.

References

Best practices for long-term storage of cholesteryl arachidate standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage and use of cholesteryl arachidate (B1238690) standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of cholesteryl arachidate?

A1: For long-term storage, cholesteryl arachidate should be stored at -20°C.[1][2] This applies to the standard in both solid, crystalline form and when dissolved in a suitable organic solvent.

Q2: How stable is cholesteryl arachidate under the recommended storage conditions?

A2: When stored at -20°C, cholesteryl arachidate is stable for at least four years.[1][2] Some studies on general cholesteryl esters in biological samples have shown that storage at -80°C can maintain stability for up to 10 years, suggesting that lower temperatures may further extend the shelf life.

Q3: What is the best way to store cholesteryl arachidate once it is in solution?

A3: Cholesteryl arachidate solutions should be stored in glass vials with Teflon-lined caps (B75204) at -20°C.[3] Before sealing, it is good practice to purge the vial with an inert gas like nitrogen or argon to displace oxygen and minimize the risk of oxidation.[3] Avoid using plastic containers for organic solutions as plasticizers can leach into the solvent.

Q4: In what solvent should I dissolve my cholesteryl arachidate standard?

A4: Chloroform (B151607) is a commonly recommended solvent, with a solubility of approximately 10 mg/mL.[1][2] When preparing a stock solution in chloroform, it is advisable to use a fresh bottle of solvent and purge it with an inert gas.[1] Dichloromethane can be a more stable alternative to chloroform as chloroform can degrade over time to form HCl and phosgene, which can react with the standard.[3]

Q5: Can I store my cholesteryl arachidate solution at -80°C?

A5: Yes, storing the standard at -80°C is a viable option. While chloroform will freeze at this temperature (melting point of -63.5°C), this is not necessarily detrimental to the standard. Allow the solution to return to room temperature and ensure it is fully dissolved, for example by vortexing, before use. Storing at -80°C may offer enhanced stability for very long-term storage.

Troubleshooting Guide

Issue 1: My cholesteryl arachidate standard solution appears cloudy or has a precipitate.

  • Possible Cause: The standard may not be fully dissolved, or it may have precipitated out of solution due to low temperature. Cholesteryl arachidate is a crystalline solid at room temperature.

  • Troubleshooting Steps:

    • Allow the vial to warm to room temperature.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • If the solution remains cloudy, gentle warming in a water bath may aid in solubilization. Be cautious and do not overheat, as this could lead to solvent evaporation and degradation of the standard.

    • If cloudiness persists, it could indicate contamination or degradation. In this case, it is advisable to prepare a fresh standard solution.

Issue 2: I am concerned that my standard may have degraded over time.

  • Possible Cause: Improper storage conditions, such as exposure to light, oxygen, or elevated temperatures, can lead to the degradation of cholesteryl esters. The primary degradation pathways are hydrolysis and oxidation.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any change in the color or appearance of the solid standard or its solution.

    • Analytical Confirmation: The most reliable way to check for degradation is through analytical techniques. You can use the "Experimental Protocol for Purity Assessment" outlined below to verify the purity of your standard. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

    • Preventative Measures: To prevent future degradation, always store the standard at the recommended temperature, in a tightly sealed glass vial, protected from light, and preferably under an inert atmosphere.

Issue 3: I am observing poor peak shape or loss of signal when analyzing my standard by Gas Chromatography (GC).

  • Possible Cause: Cholesteryl esters can be challenging to analyze by GC due to their high molecular weight and potential for thermal degradation in the injector or on the column. Active sites in the GC system can also lead to sample loss.

  • Troubleshooting Steps:

    • Injector Temperature: Optimize the injector temperature. A temperature that is too high can cause degradation, while one that is too low can lead to poor volatilization and peak broadening.

    • Column Choice: Use a column suitable for high-temperature analysis of lipids.

    • Derivatization: While not always necessary, derivatization to a more volatile compound can sometimes improve GC performance.

    • System Inertness: Ensure the GC system is inert by using deactivated liners and columns. Conditioning the column by injecting a high-concentration standard several times can help to passivate active sites.

    • Alternative Techniques: Consider using High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for a more robust analysis of cholesteryl arachidate.

Storage Condition Summary

ParameterRecommendationRationale
Storage Temperature -20°C (long-term)Ensures stability for at least 4 years.[1][2]
-80°C (very long-term)May provide enhanced stability for periods longer than 4 years.
Form Crystalline solid or in solutionThe solid form is stable if stored correctly. Solutions are convenient for immediate use.
Solvent Chloroform or DichloromethaneChloroform is a common solvent with good solubility.[1][2] Dichloromethane is a more stable alternative.[3]
Container Glass vial with Teflon-lined capPrevents leaching of contaminants from plastic and ensures a tight seal.
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen to minimize the risk of oxidative degradation.[3]
Light Conditions Protected from light (e.g., amber vial)Minimizes light-induced degradation.

Experimental Protocols

Protocol 1: Preparation of a Cholesteryl Arachidate Stock Solution

Objective: To prepare a standard stock solution of cholesteryl arachidate for use in experiments.

Materials:

  • Cholesteryl arachidate (crystalline solid)

  • Chloroform (HPLC grade or higher)

  • Glass volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Glass Pasteur pipette or syringe

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Allow the vial of solid cholesteryl arachidate to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh the desired amount of cholesteryl arachidate using an analytical balance.

  • Transfer the weighed solid to the glass volumetric flask.

  • Add a small amount of chloroform to the flask to dissolve the solid. Vortex gently to aid dissolution.

  • Once the solid is completely dissolved, add chloroform to the flask up to the calibration mark.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • If storing the stock solution, transfer it to a smaller glass vial with a Teflon-lined cap.

  • Before sealing the vial, purge the headspace with a gentle stream of inert gas for 10-15 seconds.

  • Seal the vial tightly, label it clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C in the dark.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Objective: To assess the purity of a cholesteryl arachidate standard. HPLC-CAD is a suitable technique as it is a universal detector for non-volatile analytes and does not require the analyte to have a chromophore.[4][5]

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column suitable for lipid analysis (e.g., 150 mm x 3.0 mm, 2.7 µm particle size)

  • Cholesteryl arachidate solution (prepared as in Protocol 1)

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Dilute the cholesteryl arachidate stock solution to an appropriate concentration for injection (e.g., 100 µg/mL) using the mobile phase or a suitable solvent.

  • Chromatographic Conditions (Example):

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 10 µL

    • Gradient Elution:

      • Start with a low percentage of mobile phase B (e.g., 10%).

      • Gradually increase the percentage of mobile phase B over a set time to elute the non-polar cholesteryl arachidate. A typical gradient might increase to 100% B over 15-20 minutes.

      • Hold at 100% B for a few minutes to wash the column.

      • Return to the initial conditions and allow the column to re-equilibrate before the next injection.

  • CAD Settings: Set the CAD parameters according to the manufacturer's recommendations.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the chromatogram.

    • Integrate the peak corresponding to cholesteryl arachidate and any impurity peaks.

    • Calculate the purity of the standard by dividing the peak area of cholesteryl arachidate by the total peak area of all components and multiplying by 100.

    Purity (%) = (Area_CholesterylArachidate / Total_Area_All_Peaks) * 100

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Add Cholesteryl Arachidate Internal Standard sample->add_is extract Lipid Extraction (e.g., Folch Method) add_is->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in LC-MS Grade Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification (Analyte/IS Ratio) peak_int->quant

Caption: Experimental workflow for targeted lipidomics using cholesteryl arachidate as an internal standard.

troubleshooting_flow decision decision action action issue Issue: Standard Solution is Cloudy warm Warm to Room Temp & Vortex issue->warm is_clear Is the solution clear? warm->is_clear proceed Proceed with Experiment is_clear->proceed Yes gentle_heat Apply Gentle Heat is_clear->gentle_heat No is_clear2 Is the solution clear? gentle_heat->is_clear2 is_clear2->proceed Yes check_purity Check Purity (HPLC-CAD) is_clear2->check_purity No prepare_new Prepare Fresh Standard check_purity->prepare_new

Caption: Troubleshooting logic for a cloudy cholesteryl arachidate standard solution.

References

Technical Support Center: Accurate Quantification of Low-Abundance Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of low-abundance cholesteryl esters.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying low-abundance cholesteryl esters?

A1: The accurate quantification of low-abundance cholesteryl esters presents several analytical challenges. Due to their hydrophobicity, chemical inertness, and poor ionization efficiency, these neutral lipids are often difficult to detect and quantify, especially when using common lipidomics platforms like liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] Overcoming these hurdles is crucial for obtaining reliable and reproducible data.

Q2: Which analytical method is most suitable for quantifying low-abundance cholesteryl esters?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most suitable method for the sensitive and specific quantification of cholesteryl esters.[1][2][3][4][5] This technique offers high throughput and can be made compatible with existing lipidomics strategies. While other methods like gas chromatography-mass spectrometry (GC-MS) exist, they often involve cumbersome sample preparation steps, including chemical derivatization, and may have lower sensitivity.[2]

Q3: Why is the choice of internal standard critical for accurate quantification?

A3: The use of appropriate internal standards is essential to correct for variability during sample preparation and analysis, ensuring accurate quantification. For cholesteryl ester analysis, deuterated standards (e.g., cholesterol-d7) or odd-chain fatty acyl cholesteryl esters (e.g., C17:0 cholesteryl ester) are commonly used.[2][5][6] These standards are not naturally abundant in biological samples and can be distinguished from endogenous cholesteryl esters by mass spectrometry.

Q4: Can I quantify total cholesteryl esters without measuring individual species?

A4: Yes, it is possible to determine the total amount of cholesteryl esters. This is typically achieved by first measuring the free cholesterol content. Then, an enzymatic hydrolysis step using cholesterol esterase is performed to convert all cholesteryl esters to free cholesterol. A second measurement of the total cholesterol is then made, and the cholesteryl ester concentration is calculated by subtracting the initial free cholesterol value from the total cholesterol value.[7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for cholesteryl ester quantification.

Issue 1: Poor Signal Intensity or Low Sensitivity in LC-MS/MS Analysis

Possible Causes:

  • Suboptimal Ionization: Cholesteryl esters are neutral lipids and ionize poorly with electrospray ionization (ESI).

  • Inadequate Sample Preparation: Inefficient extraction can lead to low recovery of cholesteryl esters.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analytes.

Solutions:

  • Enhance Ionization: The formation of adducts, such as ammonium (B1175870) [M+NH4]+ or lithium [M+Li]+ adducts, can significantly improve the ionization efficiency of cholesteryl esters.[6][9]

  • Optimize Extraction: Employ a robust lipid extraction method, such as a modified Bligh-Dyer extraction, to ensure efficient recovery of these hydrophobic molecules.[6]

  • Chromatographic Separation: Utilize a reverse-phase LC method to separate cholesteryl esters from interfering matrix components.[1][2][3][4]

  • Internal Standards: Use a stable isotope-labeled or odd-chain internal standard to normalize the signal and correct for matrix effects.[5][10][11]

Issue 2: Inaccurate Quantification and High Variability Between Replicates

Possible Causes:

  • Lack of Appropriate Internal Standard: Failure to use a suitable internal standard can lead to significant quantitative errors.

  • Non-linear Response: The detector response may not be linear across the concentration range of the samples.

  • In-source Fragmentation: Cholesteryl ester species can exhibit different susceptibilities to in-source fragmentation, leading to inaccurate quantification if not accounted for.[12][13]

Solutions:

  • Consistent Use of Internal Standards: Add a known amount of an appropriate internal standard (e.g., deuterated cholesteryl ester) to all samples and calibration standards at the beginning of the sample preparation process.[5]

  • Calibration Curve: Prepare a calibration curve using a series of standards of known concentrations to ensure the quantification is performed within the linear range of the assay.

  • Species-Specific Response Factors: For accurate quantification across different cholesteryl ester species, it may be necessary to apply species-specific response factors to account for differences in ionization efficiency and fragmentation.[12][13]

Issue 3: Co-elution with Other Lipid Species, Such as Triglycerides

Possible Causes:

  • Similar Hydrophobicity: Triglycerides have similar hydrophobic properties to cholesteryl esters and can co-elute during reverse-phase chromatography, especially in triglyceride-rich samples like macrophages.[14]

  • Isobaric Interference: Some triglyceride species may have the same nominal mass as certain cholesteryl esters, leading to analytical interference.

Solutions:

  • Chromatographic Optimization: Adjust the LC gradient and column chemistry to improve the resolution between cholesteryl esters and triglycerides.

  • Selective Hydrolysis: A pre-analytical step involving the hydrolysis of triglycerides using ethanolic potassium hydroxide (B78521) can be employed to remove this interference.[14]

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between isobaric cholesteryl esters and triglycerides based on their exact mass.

Experimental Protocols

Protocol 1: Lipid Extraction from Cells or Tissues

This protocol is a general guideline for the extraction of lipids, including cholesteryl esters, from biological samples.

  • Homogenization: Homogenize approximately 10 mg of tissue or 1 million cells in a suitable volume of ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 52 pmol of 17:0 cholesteryl ester) to the homogenate.[6]

  • Solvent Addition: Perform a Bligh-Dyer extraction by adding chloroform (B151607) and methanol (B129727) to the sample to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water, v/v/v).[6]

  • Phase Separation: Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 500 x g) for 5 minutes to separate the aqueous and organic phases.[6]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform, 4/1, v/v).[6]

Protocol 2: LC-MS/MS Quantification of Cholesteryl Esters

This protocol outlines a general method for the quantification of cholesteryl esters using a reverse-phase LC-MS/MS system.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: Develop a suitable gradient to separate the cholesteryl ester species of interest.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Adduct Formation: Monitor for ammonium adducts [M+NH4]+.

    • MS/MS Transition: Use multiple reaction monitoring (MRM) to detect the transition from the precursor ion (the adduct) to a specific product ion. A common product ion for all cholesteryl esters is the cholestane (B1235564) fragment at m/z 369.3.[6][9]

    • Collision Energy: Optimize the collision energy for each cholesteryl ester species to achieve the best fragmentation and signal intensity.[2]

  • Quantification:

    • Calibration Curve: Generate a standard curve by analyzing a series of known concentrations of cholesteryl ester standards spiked with the internal standard.

    • Data Analysis: Quantify the endogenous cholesteryl esters in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Quantitative Data Summary

The following table summarizes representative quantitative data for cholesteryl esters in different biological samples, as determined by LC-MS.

Sample TypeCholesteryl Ester SpeciesConcentration RangeReference
Mammalian CellsMonounsaturated (e.g., C18:1)Most abundant[2]
Polyunsaturated (e.g., C18:2)Abundant[2]
SaturatedLow abundance[1][2]
Mouse TissuesPolyunsaturated (e.g., C20:4)Abundant[2]
Very-long chain (≥ C20)Detectable[1][2]
Human SerumVarious-[5]
Urinary SedimentDistinct profile in renal disease-[5]

Visualizations

Cholesteryl Ester Metabolism and Analysis Workflow

The following diagrams illustrate the key metabolic pathways of cholesteryl esters and a typical experimental workflow for their quantification.

CholesterylEsterMetabolism Chol Free Cholesterol ACAT ACAT Chol->ACAT LCAT LCAT Chol->LCAT CE Cholesteryl Esters (Lipid Droplets) CEH Cholesteryl Esterase CE->CEH Hydrolysis AcylCoA Acyl-CoA AcylCoA->ACAT PC Phosphatidylcholine PC->LCAT FFA Free Fatty Acid ACAT->CE Esterification LCAT->CE Esterification CEH->Chol CEH->FFA

Caption: Key enzymatic pathways in cholesteryl ester metabolism.

QuantificationWorkflow Sample Biological Sample (Cells, Tissue, Plasma) IS Add Internal Standard Sample->IS Extraction Lipid Extraction (e.g., Bligh-Dyer) LCMS LC-MS/MS Analysis (Reverse Phase) Extraction->LCMS IS->Extraction Data Data Processing & Quantification LCMS->Data Result Concentration of Cholesteryl Esters Data->Result

Caption: General workflow for cholesteryl ester quantification.

References

Technical Support Center: Cholesteryl Ester Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of cholesteryl esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to sodiated adducts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are sodiated adducts and why are they a concern in cholesteryl ester mass spectrometry?

A: Sodiated adducts, denoted as [M+Na]⁺, are ions formed when a molecule (M), such as a cholesteryl ester, associates with a sodium ion (Na⁺) during the ionization process in mass spectrometry. While they can be used for detection, they often present several challenges:

  • Signal Dilution: The presence of sodiated adducts can split the analyte signal between the protonated form [M+H]⁺, the ammoniated form [M+NH₄]⁺, and the sodiated form [M+Na]⁺, reducing the intensity of the primary ion of interest and potentially lowering the overall sensitivity of the analysis.[1]

  • Complex Spectra: Multiple adduct species for a single analyte complicate the mass spectrum, making data interpretation and automated analysis more difficult.[2]

  • Quantitative Inaccuracy: Fluctuations in the formation of different adducts between samples can lead to poor reproducibility and inaccurate quantification.[3]

Q2: I am observing a high abundance of [M+Na]⁺ peaks for my cholesteryl esters. What are the common sources of sodium contamination?

A: Sodium ions are ubiquitous in laboratory environments. Common sources of contamination include:

  • Glassware: Glassware is a primary source of sodium ions, as sodium silicate (B1173343) in the glass can leach into solvents.[3][4]

  • Reagents and Solvents: HPLC-grade solvents, while highly pure, can still contain trace amounts of sodium.[4] Water packaged in glass bottles can be saturated with sodium silicate.[4]

  • Sample Matrix: Biological samples, such as plasma or urine, naturally contain high concentrations of salts.[3]

  • Laboratory Environment: Analysts themselves can be a source of contamination through handling.[3]

Q3: Can I use the sodiated adducts of cholesteryl esters for quantification?

A: Yes, it is possible to use sodiated adducts for the quantification of cholesteryl ester molecular species.[5][6] ESI-MS/MS strategies have been developed to analyze multiple cholesteryl ester species using their sodiated adducts.[5] These methods often rely on class-specific fragmentation, such as the neutral loss of cholestane (B1235564) (NL 368.5).[5][6] However, it is crucial to be aware that different cholesteryl ester species can have varying ionization efficiencies as sodiated adducts, which may affect quantitative accuracy.[5]

Q4: Aside from sodium, what other adducts can be formed with cholesteryl esters during mass spectrometry?

A: Besides sodiated adducts, cholesteryl esters can form other adducts, including:

  • Ammoniated adducts ([M+NH₄]⁺): These are commonly used for the detection of cholesteryl esters.[5][7] They are known to be stable and can be detected successfully.[8]

  • Lithiated adducts ([M+Li]⁺): These adducts can enhance ionization and provide lipid class-specific fragmentation in MS/MS scan modes.[9]

  • Potassium adducts ([M+K]⁺): Similar to sodium adducts, these can also be observed and contribute to spectral complexity.[3]

Troubleshooting Guides

Guide 1: Reducing Sodiated Adduct Formation

This guide provides a systematic approach to minimizing the formation of [M+Na]⁺ adducts in your cholesteryl ester analysis.

Workflow for Minimizing Sodiated Adducts

Workflow for Minimizing Sodiated Adducts cluster_prep Sample & Solvent Preparation cluster_lcms LC-MS Method Optimization cluster_eval Evaluation start Start: High [M+Na]⁺ observed prep_glassware Use Plasticware (PP, PEEK) Instead of Glassware start->prep_glassware prep_solvents Use High-Purity Solvents & Freshly Deionized Water prep_glassware->prep_solvents prep_sample Employ Sample Cleanup (SPE, Dialysis) prep_solvents->prep_sample mobile_phase Modify Mobile Phase prep_sample->mobile_phase additives Add Competing Cations (e.g., NH₄⁺) mobile_phase->additives acidify Lower pH with Acid (e.g., Formic Acid) mobile_phase->acidify analyze Analyze Sample additives->analyze acidify->analyze check_adducts [M+Na]⁺ Reduced? analyze->check_adducts end_success Success: Proceed with Analysis check_adducts->end_success Yes end_revisit Re-evaluate & Optimize check_adducts->end_revisit No end_revisit->prep_glassware Troubleshooting Persistent Sodiated Adducts cluster_yes Path 1: Suppress [M+Na]⁺ cluster_no Path 2: Utilize [M+Na]⁺ start Persistent [M+Na]⁺ After Basic Troubleshooting q1 Is quantification of [M+H]⁺ or [M+NH₄]⁺ critical for your assay? start->q1 chelators Add Chelating Agent (e.g., EDTA) to Sample q1->chelators Yes stabilize_adduct Promote Consistent [M+Na]⁺ Formation (Add Sodium Acetate to Mobile Phase) q1->stabilize_adduct No yes_path Yes no_path No additive_cocktail Use Additive Cocktail (e.g., Formic Acid + Fluorinated Alkanoic Acids + Ammonium Salts) chelators->additive_cocktail instrument_wash Perform Acidic Wash of LC System additive_cocktail->instrument_wash quant_method Develop Quantification Method Based on [M+Na]⁺ stabilize_adduct->quant_method fragmentation Use MS/MS Neutral Loss Scan (NL 368.5) on Sodiated Adduct quant_method->fragmentation

References

Technical Support Center: Method Validation for Quantitative CE(20:0) Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a quantitative assay for Cholesteryl Arachidonate (CE(20:0)).

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for validating a quantitative bioanalytical method?

A1: According to regulatory guidelines from bodies like the FDA and EMA, the fundamental parameters for validating a quantitative bioanalytical method include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity (Lower Limit of Quantitation or LLOQ), reproducibility, and stability.[1][2][3][4] These parameters ensure the method is reliable and reproducible for its intended use.[2]

Q2: What are the acceptance criteria for accuracy and precision?

A2: For accuracy, the mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should not deviate by more than ±20%. For precision, the coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[5]

Q3: How should I establish the calibration curve?

A3: A calibration curve should consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero standards covering the expected concentration range.[3][6] The simplest regression model that adequately describes the concentration-response relationship should be used.

Q4: What is the matrix effect and how can I assess it?

A4: The matrix effect is the alteration of analyte ionization due to co-eluting components from the sample matrix, leading to ion suppression or enhancement. It can be evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.[7][8]

Q5: What stability experiments are required?

A5: Stability testing evaluates the chemical stability of an analyte in a given biological matrix under specific conditions. Key stability assessments include:

  • Freeze-Thaw Stability: Analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyte stability at room temperature for a duration that mimics sample handling.

  • Long-Term Stability: Analyte stability under the intended long-term storage conditions (e.g., -80°C).

  • Stock Solution Stability: Stability of the analyte in its stock solution.

  • Post-Preparative Stability: Stability of the analyte in the processed sample extract.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability (Poor Precision) - Inconsistent sample preparation or extraction. - Pipetting errors. - Instrument instability.- Ensure consistent vortexing, evaporation, and reconstitution steps. - Use calibrated pipettes and proper pipetting techniques. - Check instrument performance, including pump flow rate and detector stability.
Poor Accuracy - Inaccurate standard concentrations. - Degradation of analyte or internal standard. - Uncorrected matrix effects.- Prepare fresh calibration standards from a certified reference material. - Investigate analyte stability under the experimental conditions. - Use a suitable internal standard (ideally stable isotope-labeled).
Low Signal Intensity / Poor Sensitivity - Suboptimal mass spectrometry (MS) parameters. - Inefficient extraction or high sample loss. - Ion suppression from the matrix.- Optimize MS parameters (e.g., ionization source settings, collision energy). - Evaluate and optimize the extraction procedure for recovery. - Improve chromatographic separation to move the analyte away from interfering matrix components.[9]
Carryover - Analyte adsorption to injector parts or the analytical column. - Insufficient rinsing of the injection system.- Inject a blank solvent sample after a high-concentration sample to assess carryover.[5] - Optimize the injector wash solvent and increase the wash volume. - Use a column with lower adsorptive properties.
Non-linear Calibration Curve - Detector saturation at high concentrations. - Inappropriate regression model. - Analyte degradation at certain concentrations.- Extend the upper limit of the calibration range or dilute samples. - Evaluate different weighting factors for the regression (e.g., 1/x, 1/x²). - Assess analyte stability across the calibration range.

Data Presentation: Summary of Validation Parameters

Validation Parameter Experiment Acceptance Criteria
Selectivity Analyze at least six blank matrix samples from different sources.No significant interfering peaks at the retention time of the analyte and internal standard (response should be <20% of LLOQ).
Calibration Curve Analyze a blank, a zero, and 6-8 non-zero standards over at least three runs.R² ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision (Intra- and Inter-day) Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations in replicates (n≥5) over multiple days.[1]Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV/RSD ≤15% (≤20% at LLOQ).
Recovery Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at three concentrations (Low, Medium, High).Recovery should be consistent, precise, and reproducible.
Matrix Effect Compare the analyte response in post-extraction spiked samples to a neat solution at Low and High concentrations.The CV of the matrix factor should be ≤15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyze QC samples at Low and High concentrations after exposure to relevant stability conditions.Mean concentration should be within ±15% of the nominal concentration.

Experimental Protocols

Sample Preparation and Extraction

This protocol describes a liquid-liquid extraction (LLE) method suitable for cholesteryl esters from plasma.

  • Spiking: To 100 µL of plasma, add the internal standard (e.g., CE(20:0)-d8) to the desired final concentration. For calibration standards and QCs, add the appropriate amount of CE(20:0) working solution.

  • Protein Precipitation & Extraction: Add 1 mL of a methyl-tert-butyl ether (MTBE) and methanol (B129727) (5:1, v/v) mixture.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 250 µL of water and vortex for another 30 seconds. Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing the lipids to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., isopropanol:acetonitrile, 90:10, v/v). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Chromatographic System: A reverse-phase liquid chromatography (RPLC) system is typically used.[10]

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[10]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute CE(20:0).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for CE(20:0) and its internal standard need to be optimized.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_std Spike Standards/QCs add_is->add_std extraction Liquid-Liquid Extraction (MTBE/Methanol) add_std->extraction drydown Evaporation extraction->drydown reconstitute Reconstitution drydown->reconstitute inject Inject Sample reconstitute->inject Transfer to Vial lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc end end data_proc->end Quantitative Results

Caption: Workflow for Quantitative CE(20:0) Analysis.

G cluster_core Core Validation Parameters cluster_additional Additional Essential Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key Parameters for Method Validation.

References

Selection of appropriate internal standards for cholesteryl ester analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the appropriate selection and use of internal standards for the accurate quantification of cholesteryl esters (CE) in various biological samples using mass spectrometry-based methods.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for cholesteryl ester analysis?

A: An internal standard (IS) is crucial for accurate and precise quantification in mass spectrometry-based lipidomics.[1] Cholesteryl ester analysis involves multiple steps, including extraction, derivatization (in some methods), and instrumental analysis, each introducing potential variability.[2] An internal standard, a compound of known concentration added to the sample at the beginning of the workflow, experiences the same analytical variations as the target analytes.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, variations from sample loss during preparation, injection volume inconsistencies, and matrix effects (ion suppression or enhancement) can be effectively normalized, leading to reliable and reproducible results.[2][4]

Q2: What are the ideal characteristics of an internal standard for cholesteryl ester analysis?

A: An ideal internal standard should possess the following characteristics:

  • Chemical and Structural Similarity: It should be chemically similar to the cholesteryl esters being analyzed to ensure comparable extraction efficiency and ionization response.[1]

  • Not Naturally Present: The internal standard should be absent in the biological sample or present at negligible levels.[3]

  • Mass Spectrometric Distinction: It must be clearly distinguishable from the endogenous analytes by the mass spectrometer.[4]

  • Co-elution (for LC-MS): In Liquid Chromatography-Mass Spectrometry (LC-MS), the internal standard should ideally co-elute with the target analytes to compensate for matrix effects that occur at the same retention time.[1]

  • Commercial Availability and Purity: The standard should be readily available in high purity.[5]

Q3: What are the most common types of internal standards used for cholesteryl ester analysis?

A: The two primary types of internal standards used for cholesteryl ester analysis are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard".[1] They are molecules in which one or more atoms (e.g., hydrogen) have been replaced with a heavy stable isotope (e.g., deuterium, ¹³C). Examples include deuterated cholesterol (Cholesterol-d7) for free cholesterol analysis and deuterated cholesteryl esters for CE analysis.[6][7]

  • Structural Analogs (Odd-Chain Lipids): These are structurally similar to the analytes but are not naturally abundant in most mammalian systems. A common example is cholesteryl heptadecanoate (CE 17:0), which contains an odd-chain fatty acid.[6][7]

Q4: Should I use a stable isotope-labeled or an odd-chain internal standard?

A: The choice depends on the specific requirements of your assay and budget.

  • Stable Isotope-Labeled (e.g., Deuterated) Standards are highly recommended as they have nearly identical chemical and physical properties to their endogenous counterparts. This ensures they behave similarly during extraction and ionization, providing superior correction for matrix effects.[1]

  • Odd-Chain Standards are a cost-effective alternative when isotopic standards are unavailable or prohibitively expensive.[1] They provide robust quantification but may not perfectly mimic the behavior of all endogenous cholesteryl esters, especially if their chromatographic retention times differ significantly.[1]

Q5: How much internal standard should I add to my sample?

A: The amount of internal standard added should be sufficient to produce a strong, reproducible signal well above the limit of quantitation, but not so high that it causes ion suppression of the target analytes.[8] A common approach is to add an amount that results in a peak intensity comparable to the endogenous analytes of interest in your sample. For example, in a published LC-MS method, 1 nmol of C17:0 cholesteryl ester and 2 nmol of cholesterol-d7 (B27314) were added to cell or tissue homogenates.[6][7]

Q6: When in the experimental workflow should the internal standard be added?

A: The internal standard should be added at the earliest possible stage of the sample preparation process, typically before lipid extraction.[3] This ensures that the internal standard accounts for any analyte loss or variability throughout the entire workflow, including extraction, evaporation, and reconstitution steps.[3]

Troubleshooting Guide

Q: My analytical results show high variability despite using an internal standard. What could be the issue?

A: High variability can stem from several sources:

  • Inconsistent IS Addition: Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls. Use a calibrated pipette and verify your standard solution concentration.

  • Poor IS Stability: The internal standard may be degrading in your sample matrix or during storage. Assess the stability of your internal standard under your experimental conditions.[9]

  • Matrix Effects: If the internal standard does not co-elute closely with all analytes of interest, it may not effectively compensate for matrix effects.[10] This is more likely when using a single odd-chain standard for a wide range of cholesteryl esters. Consider using a panel of stable isotope-labeled standards that cover the range of your analytes.

  • Non-linear Detector Response: Ensure that both the analyte and the internal standard concentrations are within the linear dynamic range of the mass spectrometer.[4]

Q: The signal for my internal standard is low or completely absent. What should I check?

A:

  • Extraction Inefficiency: Your lipid extraction protocol may not be efficient for cholesteryl esters. The Folch and Bligh & Dyer methods, or variations using methyl-tert-butyl ether (MTBE), are standard for lipid extraction.[11]

  • Instrumental Issues: Check the mass spectrometer settings, including the specific mass transition for your internal standard. Ensure the instrument is clean and properly tuned.[12]

  • Standard Degradation: Verify the integrity of your internal standard stock solution. It may have degraded due to improper storage or repeated freeze-thaw cycles.

Q: The chromatographic peak shape of my internal standard is poor (e.g., broad, tailing, or split). How can this be resolved?

A:

  • Chromatographic Conditions: The issue may lie with your LC method.

    • Mobile Phase: Ensure the mobile phase composition is appropriate for the separation of hydrophobic molecules like cholesteryl esters.

    • Column Choice: A C18 reversed-phase column is commonly used for cholesteryl ester analysis.[6][7] Column degradation or contamination can lead to poor peak shapes.

    • Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Try to match the injection solvent to the initial mobile phase conditions.[12]

Q: I am observing an interfering peak at the same mass-to-charge ratio as my internal standard. What are my options?

A:

  • Chromatographic Separation: Optimize your LC method to chromatographically separate the interfering compound from your internal standard. This may involve adjusting the gradient, mobile phase, or using a different column.

  • Higher Resolution Mass Spectrometry: If available, a high-resolution mass spectrometer can often distinguish between your internal standard and the interfering compound based on their exact mass.

  • Alternative Internal Standard: If the interference cannot be resolved, you may need to choose a different internal standard with a unique mass-to-charge ratio.

Data Presentation

Table 1: Comparison of Common Internal Standards for Cholesteryl Ester Analysis

Internal Standard TypeExamplesAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Cholesterol-d7, Deuterated Cholesteryl Esters (e.g., CE 18:1-d7)- Considered the "gold standard" for accuracy.[1]- Co-elutes with the analyte, providing excellent correction for matrix effects.[1]- Behaves almost identically to the endogenous analyte during sample preparation.[1]- Can be expensive.[8]- Limited commercial availability for all specific cholesteryl ester species.[13]
Structural Analogs (Odd-Chain) Cholesteryl Heptadecanoate (CE 17:0), Cholesteryl Nonadecanoate (CE 19:0)- More cost-effective than SIL standards.[1]- Generally absent or at very low levels in biological samples.[1]- Readily available from commercial suppliers.[14][15]- May not perfectly co-elute with all endogenous CEs, leading to incomplete correction of matrix effects.[1]- Ionization efficiency may differ from the various endogenous CEs.

Experimental Protocols

Protocol 1: General Workflow for Quantification of Cholesteryl Esters by LC-MS/MS

This protocol provides a general methodology for the extraction and analysis of cholesteryl esters from mammalian cells or tissues.

1. Sample Preparation and Homogenization: a. Thaw cell pellets on ice and resuspend in 1 mL of cold sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[7] b. For tissues, weigh the frozen tissue (e.g., 10-50 mg), add cold sterile DPBS, and homogenize using a suitable method (e.g., bead beater).[7] c. Centrifuge the tissue homogenate to remove debris and collect the supernatant.[7]

2. Lipid Extraction with Internal Standard: a. To 1 mL of the cell suspension or tissue homogenate supernatant in a glass vial, add 3 mL of a 2:1 (v/v) chloroform:methanol solution.[7] b. Crucially, this extraction solvent must contain your internal standards at a known concentration (e.g., 1 nmol of cholesteryl heptadecanoate and 2 nmol of cholesterol-d7).[6][7] c. Vortex the mixture vigorously and centrifuge (e.g., at 1500 x g for 15 minutes) to induce phase separation.[7]

3. Sample Processing: a. Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube. b. Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of a solvent compatible with your LC system (e.g., 2:1 v/v chloroform:methanol or another appropriate solvent mixture).[7]

4. LC-MS/MS Analysis: a. Inject a small volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.[7] b. Chromatography: Use a reversed-phase column (e.g., C18) with a suitable gradient of mobile phases to separate the cholesteryl esters.[6][7] c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Cholesteryl esters typically form ammonium (B1175870) adducts ([M+NH₄]⁺) and generate a characteristic product ion at m/z 369.35 upon collision-induced dissociation, which corresponds to the dehydrated cholesterol cation.[6][7] Monitor the specific precursor-to-product ion transitions for each target cholesteryl ester and your internal standard(s).

5. Data Analysis and Quantification: a. Integrate the peak areas for each endogenous cholesteryl ester and the internal standard(s). b. Calculate the ratio of the peak area of each analyte to the peak area of the corresponding internal standard. c. Generate a calibration curve using known concentrations of authentic standards with the same constant amount of internal standard. d. Determine the concentration of each cholesteryl ester in your samples by comparing their analyte/internal standard peak area ratios to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells, Tissue, Plasma) homogenize Homogenization sample->homogenize is_addition Add Internal Standard (Known Concentration) homogenize->is_addition extraction Lipid Extraction (e.g., Chloroform:Methanol) is_addition->extraction dry_recon Dry & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant Ratio (Analyte/IS) vs. Calibration Curve final_result final_result quant->final_result Final Concentration

Caption: Workflow for cholesteryl ester quantification using an internal standard.

decision_tree start Start: Select an Internal Standard for CE Analysis q1 Is a stable isotope-labeled (SIL) standard for your specific CE available and within budget? start->q1 ans1_yes Use the specific SIL standard. (Optimal Choice) q1->ans1_yes Yes q2 Is a class-representative SIL standard (e.g., d7-CE 18:1) a viable option? q1->q2 No ans1_no No ans2_yes Use a class-representative SIL standard. (Good Choice) q2->ans2_yes Yes q3 Are odd-chain CEs (e.g., CE 17:0) absent from your sample matrix? q2->q3 No ans2_no No ans3_yes Use an odd-chain CE standard (e.g., CE 17:0). (Alternative Choice) q3->ans3_yes Yes ans3_no Verify absence with a pilot experiment. If present, reconsider SIL options. q3->ans3_no No/Unsure

Caption: Decision tree for selecting a suitable internal standard.

References

Validation & Comparative

Atherosclerosis: A Comparative Analysis of Cholesteryl Arachidate (CE 20:0) and Cholesteryl Arachidonate (CE 20:4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atherosclerosis, a chronic inflammatory disease of the arteries, is characterized by the accumulation of lipids, particularly cholesteryl esters (CEs), within the arterial wall, leading to the formation of atherosclerotic plaques. The composition of these CEs, specifically the nature of the esterified fatty acid, plays a crucial role in the progression of the disease. This guide provides a detailed comparison of two distinct cholesteryl esters implicated in atherosclerosis: the saturated cholesteryl arachidate (B1238690) (CE 20:0) and the polyunsaturated cholesteryl arachidonate (B1239269) (CE 20:4).

While direct comparative studies on the functional effects of CE(20:0) versus CE(20:4) are limited in the existing literature, this comparison is built upon the well-established roles of their constituent fatty acids—saturated and polyunsaturated—in the pathogenesis of atherosclerosis.

Quantitative Comparison of CE(20:0) and CE(20:4) in Human Atherosclerotic Plaques

Lipidomic analysis of human atherosclerotic plaques reveals a significant accumulation of various cholesteryl ester species compared to healthy arterial tissue. The following table summarizes the quantitative data on the levels of CE(20:0) and CE(20:4) found in these tissues.

Cholesteryl Ester SpeciesMean Concentration in Atherosclerotic Plaques (mg/g tissue)Mean Concentration in Control Arteries (mg/g tissue)Fold Enrichment in Plaques
Cholesteryl Arachidate (CE 20:0) 6.4 (± 1.323)0.5 (± 0.054)~12.8x
Cholesteryl Arachidonate (CE 20:4) Data not explicitly quantified in the same study, but polyunsaturated CEs are significantly enriched.Data not explicitly quantified in the same study.-

Note: The data for CE(20:0) is derived from a comparative lipidomics study of human atherosclerotic plaques. While the same study noted a significant enrichment of polyunsaturated CEs, specific quantitative data for CE(20:4) was not provided in a directly comparable format. However, the pro-inflammatory role of CE(20:4) is well-documented.

The Pro-Atherogenic Role of Cholesteryl Arachidonate (CE 20:4)

Cholesteryl arachidonate, a polyunsaturated cholesteryl ester, is a key player in the inflammatory processes that drive atherosclerosis. Its role is multifaceted and primarily linked to its susceptibility to oxidation.

  • Oxidation and Macrophage Activation: The arachidonic acid moiety of CE(20:4) is highly susceptible to oxidation, leading to the formation of various oxidized derivatives. These oxidized forms of CE(20:4) are potent activators of macrophages.

  • Foam Cell Formation: Oxidized CE(20:4) contributes significantly to the transformation of macrophages into foam cells, a hallmark of atherosclerotic lesions. This occurs through the uptake of modified low-density lipoproteins (LDLs) enriched with these oxidized lipids by scavenger receptors on macrophages.

  • Inflammatory Signaling: Oxidized CE(20:4) can activate pro-inflammatory signaling pathways within macrophages. One key pathway involves the activation of Toll-like receptor 4 (TLR4), which triggers a downstream cascade leading to the production of inflammatory cytokines and further perpetuates the inflammatory response within the plaque.

The Pro-Atherogenic Role of Cholesteryl Arachidate (CE 20:0)

As a saturated cholesteryl ester, the pro-atherogenic potential of cholesteryl arachidate is inferred from the known effects of saturated fatty acids on lipid metabolism and inflammation in the context of atherosclerosis.

  • LDL Modification and Uptake: Diets rich in saturated fatty acids are known to increase levels of LDL cholesterol. Furthermore, saturated fatty acids can alter the composition of LDL particles, making them more prone to aggregation and retention within the arterial wall. This enhanced retention increases the likelihood of their uptake by macrophages.

  • Inflammation: Saturated fatty acids can act as ligands for TLR4, initiating an inflammatory response in macrophages similar to that triggered by bacterial lipopolysaccharide. This suggests that an accumulation of CE(20:0) within the arterial wall could contribute to the chronic inflammation characteristic of atherosclerosis.

  • Cholesteryl Ester Accumulation: The accumulation of saturated cholesteryl esters within macrophages contributes to the formation of lipid droplets and the development of the foam cell phenotype.

Experimental Protocols

Macrophage Foam Cell Formation Assay

This protocol describes an in vitro method to assess the formation of macrophage-derived foam cells upon exposure to different cholesteryl esters.

1. Cell Culture and Differentiation:

  • Culture a suitable macrophage cell line (e.g., THP-1 or RAW 264.7) in appropriate culture medium.
  • For THP-1 monocytes, induce differentiation into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

2. Preparation of Cholesteryl Ester-Loaded Lipoproteins:

  • Prepare reconstituted LDL (rLDL) or acetylated LDL (acLDL) as a vehicle for delivering cholesteryl esters to the macrophages.
  • Incorporate CE(20:0) or CE(20:4) into the rLDL or acLDL particles at a desired concentration. Unloaded lipoproteins should be used as a control.

3. Foam Cell Induction:

  • Plate the differentiated macrophages in multi-well plates.
  • Incubate the macrophages with the CE-loaded lipoproteins (e.g., 50-100 µg/mL) for 24-48 hours.

4. Assessment of Lipid Accumulation:

  • Oil Red O Staining:
  • Fix the cells with 4% paraformaldehyde.
  • Stain with a filtered Oil Red O solution to visualize neutral lipid droplets.
  • Quantify the stained area or elute the dye and measure its absorbance to determine the extent of lipid accumulation.
  • Cholesteryl Ester Quantification:
  • Lyse the cells and extract the total lipids.
  • Quantify the total and free cholesterol content using a commercial cholesterol assay kit.
  • Calculate the cholesteryl ester content by subtracting the free cholesterol from the total cholesterol.

5. Analysis of Inflammatory Markers:

  • Collect the cell culture supernatant to measure the secretion of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
  • Lyse the cells to extract RNA and perform qRT-PCR to analyze the expression of genes involved in inflammation (e.g., Tnf, Il6, Il1b, Tlr4).

Quantification of Cholesteryl Esters by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of CE(20:0) and CE(20:4) from biological samples.

1. Lipid Extraction:

  • Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).
  • Add an internal standard (e.g., a deuterated or odd-chain cholesteryl ester) to the sample for accurate quantification.
  • After phase separation (induced by adding water or saline), collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Liquid Chromatography (LC) Separation:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile/water).
  • Inject the sample onto a reverse-phase C18 column.
  • Use a gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) to separate the different cholesteryl ester species.

3. Mass Spectrometry (MS/MS) Detection:

  • Use an electrospray ionization (ESI) source in positive ion mode.
  • Perform MS/MS analysis using multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for CE(20:0), CE(20:4), and the internal standard.
  • CE(20:0) Transition: Monitor the transition of the parent ion to a specific fragment ion (e.g., the cholesterol backbone).
  • CE(20:4) Transition: Monitor the transition of the parent ion to a specific fragment ion.

4. Data Analysis:

  • Integrate the peak areas for each cholesteryl ester and the internal standard.
  • Generate a standard curve using known concentrations of CE(20:0) and CE(20:4) to calculate the absolute concentration in the samples.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_ce20_4 Cholesteryl Arachidonate (CE 20:4) cluster_ce20_0 Cholesteryl Arachidate (CE 20:0) cluster_macrophage Macrophage CE20_4 CE(20:4) in LDL OxCE20_4 Oxidized CE(20:4) CE20_4->OxCE20_4 Oxidation TLR4 TLR4 Signaling OxCE20_4->TLR4 Activation FoamCell Foam Cell Formation OxCE20_4->FoamCell Lipid Accumulation CE20_0 CE(20:0) in aggregated LDL CE20_0->TLR4 Activation (Saturated Fatty Acid Moiety) CE20_0->FoamCell Lipid Accumulation Inflammation Inflammatory Cytokines (TNF-α, IL-6) TLR4->Inflammation Inflammation->FoamCell

Caption: Proposed signaling pathways of CE(20:4) and CE(20:0) in macrophages.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Culture and Differentiate Macrophages (e.g., THP-1) incubation Incubate Macrophages with prepared acLDL (24-48h) prep_cells->incubation prep_ce20_0 Prepare acLDL loaded with CE(20:0) prep_ce20_0->incubation prep_ce20_4 Prepare acLDL loaded with CE(20:4) prep_ce20_4->incubation prep_control Prepare unloaded acLDL (Control) prep_control->incubation lipid_stain Oil Red O Staining for Lipid Droplets incubation->lipid_stain ce_quant LC-MS/MS for CE(20:0) & CE(20:4) quantification incubation->ce_quant cytokine_analysis ELISA for Inflammatory Cytokines in Supernatant incubation->cytokine_analysis gene_expression qRT-PCR for Inflammatory Gene Expression incubation->gene_expression

Caption: Experimental workflow for comparing CE(20:0) and CE(20:4) effects.

Unraveling the Role of Cholesteryl Arachidate (CE 20:0) in Health and Disease: A Comparative Lipidomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cholesteryl Arachidate (CE 20:0) levels in healthy versus diseased tissues, drawing upon recent lipidomics research. Dysregulation of lipid metabolism is increasingly recognized as a key factor in the pathogenesis of numerous diseases. Among the myriad of lipid species, cholesteryl esters (CEs), particularly CE(20:0), are emerging as significant players in cellular processes and disease progression. This document synthesizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for understanding the role of CE(20:0) in various pathological states.

Quantitative Comparison of CE(20:0) Levels

The following table summarizes the observed changes in CE(20:0) levels in various diseased tissues compared to healthy controls. It is important to note that the data is collated from multiple studies employing different analytical methodologies and quantification strategies. Therefore, direct cross-study comparisons should be made with caution.

Disease StateTissue/FluidObservation on CE(20:0) Levels in Diseased vs. Healthy ControlReference
Neurodegenerative Diseases
Alzheimer's DiseasePlasmaLower fold change observed in Alzheimer's disease patients.[1][1]
Huntington's DiseaseBrain (Caudate and Putamen)Identified as a dominant cholesteryl ester species.[2] Overall cholesteryl ester concentrations are elevated.[2]
Cancer
Prostate CancerTissueArachidic acid (the fatty acid component of CE(20:0)) was significantly higher in prostate cancer tissue, suggesting it as a potential biomarker.[3][3]
Various CancersGeneralCholesteryl arachidonate (B1239269) is a dominant substrate for the enzyme LIPA, which is involved in promoting cancer metastasis.[4][4]
Metabolic Diseases
Type 2 Diabetes MellitusSerumSignificantly altered levels observed in patients with Type 2 Diabetes.[5][5]
Inflammatory Diseases
Cystic FibrosisBronchoalveolar Lavage Fluid (BALF)Higher (though not statistically significant) raw concentrations of cholesteryl arachidonate were observed in pediatric patients with cystic fibrosis.[6][6]

Experimental Protocols

The quantification of CE(20:0) and other cholesteryl esters is predominantly achieved through advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized methodology based on common practices in the field.

Lipid Extraction from Tissues and Fluids

A common method for lipid extraction is a modification of the Folch or Bligh-Dyer procedures:

  • Homogenization: Tissue samples are homogenized in a cold solvent mixture, typically chloroform/methanol (2:1, v/v). For biofluids like plasma or serum, the solvent mixture is added directly to the sample.

  • Phase Separation: After vigorous mixing and centrifugation, the mixture separates into two phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS analysis, such as isopropanol/acetonitrile/water.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate the different lipid species based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used for the detection of cholesteryl esters.

  • Quantification: For absolute quantification, a deuterated internal standard, such as CE(20:0)-d7, is added to the sample before extraction. The concentration of endogenous CE(20:0) is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated with known concentrations of a CE(20:0) standard. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes are often used for their high selectivity and sensitivity in quantifying specific lipid species.

Signaling Pathways and Biological Relevance

Cholesteryl esters are not merely storage molecules; they are active participants in cellular signaling and pathophysiology.

Role in Cancer Progression

In various cancers, the metabolism of cholesteryl esters is significantly altered. The enzyme lysosomal acid lipase (B570770) (LIPA) hydrolyzes cholesteryl arachidonate, releasing arachidonic acid.[4] Arachidonic acid is a precursor for the synthesis of eicosanoids, which are signaling molecules that can promote inflammation, cell proliferation, and angiogenesis, all of which are hallmarks of cancer. The LIPA-driven hydrolysis of cholesteryl arachidonate has been shown to promote cancer metastasis.[4]

Signaling_Pathway cluster_cell Cancer Cell CE_20_0 Cholesteryl Arachidonate (CE 20:0) LIPA LIPA (Lysosomal Acid Lipase) CE_20_0->LIPA Hydrolysis AA Arachidonic Acid LIPA->AA Releases Eicosanoids Eicosanoids AA->Eicosanoids Precursor for Metastasis Cancer Metastasis Eicosanoids->Metastasis Promotes

CE(20:0) Hydrolysis in Cancer Metastasis.
Involvement in Neurodegenerative Diseases

In neurodegenerative diseases like Alzheimer's and Huntington's, alterations in cholesterol metabolism in the brain are well-documented. While the specific role of CE(20:0) is still under investigation, the accumulation of cholesteryl esters in the brain is a noted pathological feature.[7] This accumulation may be a compensatory mechanism to sequester excess free cholesterol, which can be toxic to neurons. However, the altered lipid composition can affect membrane fluidity, receptor function, and intracellular signaling, contributing to neuronal dysfunction.

Experimental Workflow for Comparative Lipidomics

The following diagram illustrates a typical workflow for a comparative lipidomics study aimed at identifying changes in CE(20:0) levels between healthy and diseased tissues.

Experimental_Workflow cluster_workflow Comparative Lipidomics Workflow Sample_Collection Sample Collection (Healthy & Diseased Tissues) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification (Altered CE 20:0 Levels) Statistical_Analysis->Biomarker_Identification

Workflow for Comparative Lipidomics Analysis.

Conclusion

The comparative analysis of CE(20:0) levels highlights its potential as a biomarker and a key molecule in the pathophysiology of various diseases, including cancer and neurodegenerative disorders. Further research employing standardized and quantitative lipidomics methodologies is crucial to fully elucidate the role of CE(20:0) and to explore its potential as a therapeutic target. This guide provides a foundational overview for researchers and professionals in the field, encouraging further investigation into the intricate world of lipid metabolism in health and disease.

References

Validating Cholesteryl Arachidate (CE(20:0)) as a Diagnostic Biomarker for Type 2 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide on the potential of cholesteryl arachidate (B1238690) (CE(20:0)) as a diagnostic biomarker for Type 2 Diabetes (T2DM). This guide provides an objective analysis of CE(20:0) in comparison to established diagnostic markers, supported by experimental data and detailed methodologies.

Elevated CE(20:0) Levels Correlate with T2DM

Recent lipidomic studies have identified cholesteryl arachidate (CE(20:0)), a type of cholesteryl ester, as a potential biomarker for Type 2 Diabetes. One key study revealed that the serum levels of CE(20:0) are significantly higher in patients with T2DM compared to healthy individuals.[1] Furthermore, a positive correlation has been established between CE(20:0) levels and key clinical indicators of glucose and lipid metabolism, including fasting blood glucose (FBG), 2-hour post-load blood glucose (2h-loaded BG), and glycated hemoglobin (HbA1c).[1]

While these findings are promising, the diagnostic performance of CE(20:0) as a standalone biomarker requires further validation through direct comparison with established methods. This guide aims to bridge that gap by presenting available data and outlining the necessary experimental framework for such a validation.

Performance Comparison of Diagnostic Biomarkers

To objectively assess the diagnostic utility of CE(20:0), its performance metrics must be compared against current gold-standard biomarkers for T2DM, namely HbA1c and Fasting Plasma Glucose (FPG). The following tables summarize the diagnostic performance of a panel of lipid biomarkers, including CE(20:0), as well as the individual performance of HbA1c and FPG based on existing literature.

Biomarker Panel/Individual BiomarkerAUC (Area Under the Curve)SensitivitySpecificityNotes
Combined 11 Lipid Biomarkers (including CE(20:0)) 0.986--This panel showed excellent predictive value in a multivariate analysis.[1]
CE Lipid Class >0.90--The class of cholesteryl esters, which includes CE(20:0), demonstrated high predictive capability.[1]
HbA1c ~0.70 - 0.8843.3% - 90.0%47.7% - 99.3%Performance varies depending on the study population and cutoff values.
Fasting Plasma Glucose (FPG) ~0.87--A widely used and accepted diagnostic criterion for T2DM.

Note: Specific sensitivity and specificity data for CE(20:0) as an individual biomarker are not yet available in the reviewed literature and require further dedicated studies.

Experimental Protocols

The validation of CE(20:0) as a diagnostic biomarker relies on robust and reproducible experimental methodologies. The primary technique used for the quantification of CE(20:0) and other lipid species in serum is Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Sample Preparation: Serum Lipid Extraction
  • Initial Preparation: Thaw frozen serum samples on ice.

  • Lipid Extraction:

    • To 50 µL of serum, add 200 µL of a pre-chilled methanol/methyl-tert-butyl ether (MTBE) solution (1:3 v/v).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Add 100 µL of water to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge at 14,000 rpm for 8 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of isopropanol (B130326) for UPLC-MS analysis.

UPLC-MS Analysis
  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column is typically used for lipid separation.

  • Mobile Phases: A gradient elution is employed using two mobile phases:

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, is used for the detection and quantification of CE(20:0).

  • Data Acquisition: Data is acquired in both positive and negative ion modes to cover a broad range of lipid species.

Visualizing the Path to Validation

The following diagrams illustrate the proposed signaling pathway involving CE(20:0) in T2DM and a typical experimental workflow for biomarker validation.

G Proposed Signaling Pathway of CE(20:0) in T2DM cluster_upstream Upstream Factors cluster_metabolism Metabolic Dysregulation cluster_downstream Downstream Effects Dietary Factors Dietary Factors Altered Lipid Metabolism Altered Lipid Metabolism Dietary Factors->Altered Lipid Metabolism Genetic Predisposition Genetic Predisposition Genetic Predisposition->Altered Lipid Metabolism Increased CE(20:0) Synthesis Increased CE(20:0) Synthesis Altered Lipid Metabolism->Increased CE(20:0) Synthesis Insulin Resistance Insulin Resistance Increased CE(20:0) Synthesis->Insulin Resistance Inflammation Inflammation Increased CE(20:0) Synthesis->Inflammation T2DM Pathogenesis T2DM Pathogenesis Insulin Resistance->T2DM Pathogenesis Inflammation->T2DM Pathogenesis

Caption: Proposed role of CE(20:0) in the development of T2DM.

G Experimental Workflow for Biomarker Validation Patient Cohort Selection Patient Cohort Selection Serum Sample Collection Serum Sample Collection Patient Cohort Selection->Serum Sample Collection Lipid Extraction Lipid Extraction Serum Sample Collection->Lipid Extraction UPLC-MS Analysis UPLC-MS Analysis Lipid Extraction->UPLC-MS Analysis Data Processing & Identification Data Processing & Identification UPLC-MS Analysis->Data Processing & Identification Statistical Analysis Statistical Analysis Data Processing & Identification->Statistical Analysis ROC Curve Analysis ROC Curve Analysis Statistical Analysis->ROC Curve Analysis Performance Comparison Performance Comparison ROC Curve Analysis->Performance Comparison

References

A Comparative Guide to Cross-Platform Quantification of Cholesteryl Arachidonate (CE(20:0))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical platforms for the quantification of Cholesteryl Arachidonate (B1239269) (CE(20:0)), a significant cholesteryl ester involved in lipid metabolism and cellular signaling. The following sections detail the performance of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The choice of an analytical platform for CE(20:0) quantification is often dictated by the required sensitivity, specificity, and throughput. Mass spectrometry-based methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Direct Infusion Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), are the most prevalent techniques. Enzymatic assays, such as ELISA, offer an alternative approach. The following tables summarize the key quantitative performance parameters for these methods.

Table 1: Performance Characteristics of Mass Spectrometry-Based Methods for Cholesteryl Ester Quantification

ParameterLC-MS/MSGC-MSDirect Infusion ESI-MS/MS
Limit of Detection (LOD) ~1 pmol[1]Method dependent, can be in the low ng/mL range.[2][3]Sufficient for routine analysis.[4]
Limit of Quantification (LOQ) ~10 pmol[1]Method dependent, can be in the low ng/mL range.[2][3]Sufficient for routine analysis.[4]
Linearity (Dynamic Range) ~3 orders of magnitude[1]Typically linear over a 20-fold concentration range.[2]Good linearity with the use of internal standards.[4]
Precision (CV%) Intra-assay: <10%, Inter-assay: <15%[5]Intra- and inter-day precision generally <15%.[2]Sufficient for routine analysis.[4]
Accuracy (Recovery %) 80-111% (intra-day), 87.8-106% (inter-day).[5]Generally within 85-115%.Good with appropriate internal standards.[4]
Specificity High, based on precursor/product ion transitions.High, based on retention time and mass spectrum.Can be affected by isobaric interferences.
Throughput High, with run times of a few minutes per sample.[4]Lower, due to longer run times and sample derivatization.[1][6][7]High, with run times of about 1.3 minutes per sample.[4]

Table 2: Performance Characteristics of ELISA-Based Methods for Cholesteryl Ester Quantification

ParameterTotal Cholesteryl Ester Fluorometric Assay
Detection Range 0.12-30 µmol/L[8]
Sensitivity 0.12 µmol/L[8]
Precision (CV%) Intra-assay: 1.7%, Inter-assay: 7.3%[8]
Specificity Measures total cholesteryl esters, not specific to CE(20:0).[8]
Throughput High, suitable for 96-well plate format.

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurate and reproducible quantification of CE(20:0). Below are representative methodologies for the key analytical platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers a balance of sensitivity, specificity, and throughput for the analysis of cholesteryl esters.

a) Sample Preparation (Lipid Extraction):

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or cell homogenate.

  • Add 10 µL of an internal standard solution (e.g., d7-cholesteryl oleate).

  • Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol and vortex for 1 minute.

  • Add 100 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the lower organic phase to a new tube.

  • Dry the organic extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

b) LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 40% to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 40% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for CE(20:0): The specific precursor-to-product ion transition for CE(20:0) (e.g., m/z [M+NH4]+ → m/z 369.3, representing the neutral loss of the arachidonic acid moiety) should be optimized.

    • Instrumentation Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and reliable method, particularly for fatty acid profiling of cholesteryl esters after hydrolysis.

a) Sample Preparation (Hydrolysis and Derivatization):

  • To the lipid extract (obtained as in 2.1.a), add 1 mL of 0.5 M methanolic NaOH.

  • Incubate at 60°C for 10 minutes to hydrolyze the cholesteryl ester.

  • Cool the sample and add 1 mL of 14% boron trifluoride in methanol.

  • Incubate at 60°C for 5 minutes to methylate the released fatty acids.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, and vortex.

  • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

b) GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, ramp to 240°C at 5°C/min, and hold for 10 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for the characteristic ions of arachidonic acid methyl ester.

Total Cholesteryl Ester Fluorometric Assay

This method provides a high-throughput option for the quantification of total cholesteryl esters.[8]

a) Principle: Cholesteryl esters are hydrolyzed by cholesterol esterase to produce cholesterol. The cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide (H2O2). In the presence of a probe and horseradish peroxidase, the H2O2 reacts to generate a fluorescent product. The fluorescence intensity is directly proportional to the amount of total cholesterol and cholesteryl esters in the sample.[8]

b) Protocol:

  • Prepare standards and samples in a 96-well plate.

  • Add the reaction mix containing cholesterol esterase, cholesterol oxidase, HRP, and the fluorescent probe to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence at an excitation of 535 nm and an emission of 590 nm using a microplate reader.

  • Calculate the concentration of total cholesteryl esters based on the standard curve.

Signaling Pathways and Experimental Workflows

Understanding the biological context of CE(20:0) is crucial for interpreting quantitative data. Cholesteryl arachidonate is a key player in lipid metabolism and inflammatory signaling pathways.

Cholesteryl Arachidonate in Cellular Lipid Metabolism and Inflammation

The following diagram illustrates the central role of cholesteryl arachidonate at the intersection of cholesterol homeostasis and arachidonic acid-derived inflammatory signaling. Free cholesterol is esterified with arachidonic acid to form CE(20:0), which can be stored in lipid droplets. Upon stimulation, CE(20:0) can be hydrolyzed to release arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids.

CE_Metabolism_and_Signaling FC Free Cholesterol CE20_0 Cholesteryl Arachidonate (CE(20:0)) FC->CE20_0 ACAT AA Arachidonic Acid (20:4) AA->CE20_0 Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids COX, LOX CE20_0->AA Hydrolysis LD Lipid Droplets (Storage) CE20_0->LD Storage LD->CE20_0 Hydrolysis (e.g., HSL) Inflammation Inflammation Eicosanoids->Inflammation Experimental_Workflow cluster_analysis Sample Biological Sample (Plasma, Cells, Tissue) IS Internal Standard Spiking Sample->IS Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis Analytical Platform Extraction->Analysis IS->Extraction GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS DirectInfusion Direct Infusion MS Data Data Acquisition (MRM/SIM) LCMS->Data GCMS->Data DirectInfusion->Data Quant Quantification (Standard Curve) Data->Quant Result Result [CE(20:0)] Quant->Result

References

The Dichotomy of Cholesteryl Esters: A Comparative Guide to their Roles in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Cholesteryl esters (CEs), the storage and transport form of cholesterol, are increasingly recognized as active participants in the modulation of cellular signaling pathways. The saturation of the fatty acid chain esterified to cholesterol dictates the biophysical properties of the resulting CE, leading to divergent effects on cellular processes. This guide provides a comparative overview of the current understanding of how saturated and unsaturated cholesteryl esters differentially impact cell signaling, supported by experimental data and detailed methodologies.

Unraveling the Signaling Roles of Saturated vs. Unsaturated Cholesteryl Esters

While both saturated and unsaturated cholesteryl esters are integral to lipid metabolism, emerging evidence suggests they play distinct roles in modulating signal transduction pathways. Unsaturated CEs, particularly cholesteryl oleate (B1233923), have been more extensively studied in the context of cancer biology and are often linked to the activation of pro-survival and proliferative signaling. In contrast, the direct signaling roles of saturated CEs, such as cholesteryl stearate (B1226849) and cholesteryl palmitate, are less well-defined, with research primarily focused on their impact on membrane organization and biophysical properties.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of specific cholesteryl esters on cellular signaling and related processes.

Table 1: Effects of Unsaturated Cholesteryl Ester (Cholesteryl Oleate) on Cell Signaling

Cell LineTreatmentConcentrationDurationObserved EffectSignaling PathwayReference
MCF-7 (Human Breast Cancer)Cholesteryl Oleate1, 5, 10, 20 µM48 hoursIncreased phosphorylation of Akt, mTOR, and p70S6K. Increased cell proliferation.PI3K/Akt/mTOR[1]
CCK2R-WT (NIH-3T3 expressing wild-type CCK2R)Cholesteryl Oleate4 µg/ml48-72 hoursIncreased cell proliferation and invasion.Not specified[2]
PC-3 (Human Prostate Cancer)Endogenous AccumulationNot ApplicableNot ApplicableCholesteryl oleate is the dominant CE species in cells with PTEN loss and PI3K/Akt activation.PI3K/Akt/mTOR[3]

Table 2: Comparative Cellular Effects of Saturated and Unsaturated Cholesteryl Esters

Cell LineCholesteryl EsterConcentration RangeDurationObserved EffectReference
HUVEC (Human Umbilical Vein Endothelial Cells)Cholesteryl Oleate0.15 - 5.0 mg/mL4 hoursMinimal lipid peroxidation.[4]
HUVECCholesteryl Stearate0.15 - 5.0 mg/mL4 hoursMore pronounced lipid peroxidation compared to cholesteryl oleate.[4]
HUVECCholesteryl Linoleate0.15 - 5.0 mg/mL4 hoursMore pronounced lipid peroxidation compared to cholesteryl oleate.[4]
FibroblastsCholesteryl Oleate0.15 - 5.0 mg/mL4 hoursMinimal lipid peroxidation.[4]
MonocytesCholesteryl Oleate0.15 - 5.0 mg/mL4 hoursMinimal lipid peroxidation.[4]
MonocytesCholesteryl Stearate0.15 - 5.0 mg/mL4 hoursMinimal lipid peroxidation.[4]
H292 (Human Lung Mucoepidermoid Carcinoma)Cholesteryl Oleate0.15 - 5.0 mg/mL4 hoursLower lipid peroxidation.[4]

Signaling Pathways and Experimental Workflows

Unsaturated Cholesteryl Ester-Mediated Activation of the PI3K/Akt/mTOR Pathway

Studies have demonstrated that the unsaturated cholesteryl ester, cholesteryl oleate, can activate the PI3K/Akt/mTOR signaling cascade, a critical pathway in cell proliferation, survival, and metabolism.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates Proliferation Cell Proliferation & Survival p70S6K->Proliferation CE_oleate Cholesteryl Oleate (Unsaturated) CE_oleate->Akt promotes phosphorylation

Caption: Cholesteryl oleate promotes Akt/mTOR signaling.

Experimental Workflow: Delivery of Cholesteryl Esters to Cultured Cells via Nanoemulsions

A common method for introducing specific cholesteryl esters to cells in vitro is through the use of nanoemulsions.[4]

G cluster_prep Nanoemulsion Preparation cluster_treatment Cell Treatment & Analysis CE Cholesteryl Ester (Saturated or Unsaturated) Mix Mix Components CE->Mix PL Phospholipids PL->Mix Chol Cholesterol Chol->Mix TG Triglycerides TG->Mix Homogenize Homogenization Mix->Homogenize NE Nanoemulsion Homogenize->NE Incubate Incubate Cells with Nanoemulsion NE->Incubate Cells Culture Cells (e.g., HUVEC, H292) Cells->Incubate Analysis Downstream Analysis (e.g., Lipid Peroxidation Assay, Signaling Pathway Analysis) Incubate->Analysis

Caption: Workflow for cell treatment with CE nanoemulsions.

Experimental Protocols

Treatment of Cells with Cholesteryl Oleate

This protocol is adapted from a study investigating the effect of cholesteryl oleate on breast cancer cell proliferation.[1]

  • Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Cholesteryl Oleate Stock Solution: A stock solution of cholesteryl oleate is prepared in an appropriate solvent (e.g., ethanol (B145695) or DMSO) at a high concentration.

  • Cell Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired final concentrations of cholesteryl oleate (e.g., 1, 5, 10, and 20 µM). A vehicle control (solvent alone) is also included.

  • Incubation: The cells are incubated with cholesteryl oleate for a specified duration (e.g., 48 hours).

  • Downstream Analysis: Following incubation, cells are harvested for analysis of protein expression and phosphorylation by Western blotting to assess the activation of signaling pathways such as PI3K/Akt/mTOR. Cell proliferation can be assessed using assays like the MTT or BrdU incorporation assay.

Delivery of Cholesteryl Esters via Nanoemulsions

This protocol is based on a study comparing the cellular uptake and effects of different cholesteryl esters.[4]

  • Nanoemulsion Formulation: Nanoemulsions are prepared containing a specific cholesteryl ester (e.g., cholesteryl oleate, cholesteryl stearate, or cholesteryl linoleate) as the main core component, along with phospholipids, free cholesterol, and triglycerides.

  • Cell Culture: Human cell lines such as HUVEC or H292 are cultured in their respective recommended media.

  • Incubation with Nanoemulsions: Cells are seeded in 96-well plates. After reaching the desired confluency, the cells are incubated with the nanoemulsions at various concentrations (e.g., ranging from 0.15 mg/mL to 5.0 mg/mL) for a defined period (e.g., 4 hours).

  • Post-Incubation Processing: After incubation, the supernatant can be collected for analysis of extracellular markers. The cells are washed multiple times with phosphate-buffered saline (PBS).

  • Cellular Analysis: The cells are then harvested and lysed for subsequent analysis, such as lipid peroxidation assays (e.g., TBARS assay) or analysis of cell signaling pathways.

Concluding Remarks

The available evidence points towards distinct cellular signaling roles for saturated and unsaturated cholesteryl esters. Unsaturated cholesteryl esters, particularly cholesteryl oleate, appear to actively promote pro-proliferative and anti-apoptotic signaling pathways, such as the PI3K/Akt/mTOR cascade, especially in the context of cancer. In contrast, the direct impact of saturated cholesteryl esters on specific signaling pathways remains an area with limited research, with current knowledge primarily highlighting their influence on membrane structure and their potential to induce higher levels of lipid peroxidation compared to their unsaturated counterparts.

Further direct comparative studies are warranted to fully elucidate the differential effects of saturated and unsaturated cholesteryl esters on a broader range of signaling pathways and in various cellular contexts. Such research will be crucial for a comprehensive understanding of lipid-mediated signal transduction and for the development of novel therapeutic strategies targeting lipid metabolism in disease.

References

Unraveling the Role of Cholesteryl Esters in Alzheimer's Disease: A Look at CE(20:0) Levels Across ApoE Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of evidence suggests a significant link between lipid metabolism and the pathophysiology of Alzheimer's disease (AD). Central to this connection is the apolipoprotein E (ApoE) gene, the strongest genetic risk factor for late-onset AD. This guide delves into the comparative levels of a specific cholesteryl ester, arachidonic acid cholesteryl ester (CE(20:0)), across different ApoE genotypes in individuals with Alzheimer's disease and healthy controls, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current data and methodologies in this critical area of research.

Cholesteryl esters are crucial for the transport and storage of cholesterol, and their plasma levels can be influenced by the ApoE genotype. The three main isoforms of ApoE—ε2, ε3, and ε4—differentially affect lipid metabolism, with the ApoE ε4 allele being associated with an increased risk of developing Alzheimer's disease. Understanding how CE levels, such as CE(20:0), vary among individuals with different ApoE genotypes may offer valuable insights into the disease's underlying mechanisms and could pave the way for novel biomarkers and therapeutic strategies.

Comparative Analysis of CE(20:0) Levels

A re-analysis of publicly available metabolomics data from a study involving Alzheimer's disease patients and healthy controls has provided insights into the plasma levels of various cholesteryl esters, including CE(20:0), stratified by ApoE ε3/ε3 and ε3/ε4 genotypes.[1][2][3] The study focused on these two genotypes due to the limited number of participants with other ApoE variants in the analyzed cohort.[3]

The data reveals a trend of lower median levels of CE(20:0) in individuals with Alzheimer's disease compared to healthy controls within both the ApoE ε3/ε3 and ε3/ε4 genotypes. However, these differences did not reach statistical significance in the re-analyzed study.[1][2] It is important to note that while the median levels of CE(20:4) and CE(22:5) were found to be significantly elevated in AD patients with the ε3/ε4 genotype compared to controls with the same genotype, a similar significant association was not observed for CE(20:0).[1][3]

Below is a summary of the median plasma levels of CE(20:0) across the different groups. The levels are presented in arbitrary units as provided in the source data.

GroupMedian CE(20:0) Level (Arbitrary Units)
Alzheimer's Disease (ApoE ε3/ε3)0.0045
Healthy Controls (ApoE ε3/ε3)0.0058
Alzheimer's Disease (ApoE ε3/ε4)0.0047
Healthy Controls (ApoE ε3/ε4)0.0061

Experimental Protocols

The quantitative data presented in this guide is based on a re-analysis of metabolomics data from a cohort of 94 Alzheimer's disease patients and 62 healthy controls, all aged 55 and older.[1][4] The following outlines the key experimental methodologies employed in the original and re-analyzed studies.

Sample Collection and Preparation

Plasma samples were collected from all participants. For the metabolomic analysis, a targeted approach was utilized.

Metabolite Quantification

The quantification of cholesteryl esters, including CE(20:0), was performed using a targeted metabolomics platform. This typically involves the following steps:

  • Lipid Extraction: Lipids are extracted from plasma samples using established protocols, such as a single-phase extraction with a 1-butanol (B46404) and methanol (B129727) mixture (1:1 v/v).[5]

  • Mass Spectrometry Analysis: The extracted lipids are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This technique separates the different lipid species, which are then ionized and detected by a mass spectrometer to determine their quantity.

  • Data Analysis: The raw data from the mass spectrometer is processed to identify and quantify the individual cholesteryl ester species. Statistical analyses, such as the Kruskal-Wallis test, are then used to compare the levels of these metabolites between different groups.[3]

ApoE Genotyping

The ApoE genotype of each participant was determined using standard molecular biology techniques, typically involving DNA extraction from blood samples followed by polymerase chain reaction (PCR) and restriction fragment length polymorphism (RFLP) analysis or other genotyping assays.

Visualizing the Interplay: ApoE, CE(20:0), and Alzheimer's Disease

To illustrate the relationships between ApoE genotype, CE(20:0) levels, and Alzheimer's disease status, the following diagram was generated using the Graphviz DOT language.

ApoE33 ApoE ε3/ε3 CE_AD_E33 AD Patients (Median: 0.0045) ApoE33->CE_AD_E33 CE_HC_E33 Healthy Controls (Median: 0.0058) ApoE33->CE_HC_E33 ApoE34 ApoE ε3/ε4 CE_AD_E34 AD Patients (Median: 0.0047) ApoE34->CE_AD_E34 CE_HC_E34 Healthy Controls (Median: 0.0061) ApoE34->CE_HC_E34 AD Alzheimer's Disease CE_AD_E33->AD HC Healthy Control CE_HC_E33->HC CE_AD_E34->AD CE_HC_E34->HC

Relationship between ApoE Genotype, CE(20:0) Levels, and AD.

This guide provides a snapshot of the current understanding of CE(20:0) levels in relation to ApoE genotype in Alzheimer's disease. While the data indicates a trend of lower CE(20:0) in AD patients, further research with larger and more diverse cohorts is necessary to validate these findings and to elucidate the precise role of this and other cholesteryl esters in the pathogenesis of Alzheimer's disease. The detailed experimental protocols offer a foundation for researchers aiming to replicate or expand upon these important investigations.

References

Orthogonal Methods for Confirming Cholesteryl Arachidate [CE(20:0)] Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of lipid species is paramount in lipidomics research and drug development. Cholesteryl Arachidate (B1238690) [CE(20:0)], a cholesteryl ester of arachidic acid, plays a role in various physiological and pathophysiological processes. Confirmation of its identity requires robust analytical strategies that employ orthogonal methods to provide complementary information, thereby increasing confidence in its structural elucidation. This guide provides an objective comparison of orthogonal analytical techniques for the confirmation of CE(20:0) identity, supported by experimental data and detailed protocols.

Comparison of Key Orthogonal Methods

The two primary orthogonal approaches for the confirmation of CE(20:0) identity are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are considered orthogonal as they rely on different physicochemical principles for separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like CE(20:0), a chemical derivatization step is necessary to convert them into more volatile forms, typically as trimethylsilyl (B98337) (TMS) ethers of the cholesterol moiety after hydrolysis of the ester bond, or by analyzing the fatty acid methyl ester (FAME) cleaved from the cholesterol backbone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a dominant platform in lipidomics due to its ability to analyze intact lipids without derivatization, its high sensitivity, and its structural elucidation capabilities through fragmentation analysis. Different LC separation modes, such as reversed-phase (RP) and normal-phase (NP), can be employed as orthogonal techniques within the LC-MS framework.

Below is a summary of the performance characteristics of these methods for the analysis of cholesteryl esters.

ParameterGC-MS (after derivatization)LC-MS/MS (Reversed-Phase)LC-MS/MS (Normal-Phase)
Principle of Separation Volatility and polarityHydrophobicityPolarity of the head group
Limit of Detection (LOD) ~0.2 µg/mL[1]0.31 to 14.50 x 10⁻⁵ mmol/L[2]~0.04 mg/dL (as cholesterol)[3]
Limit of Quantification (LOQ) 0.2 to 10.0 µg/mL[1]Lowest calibration standard[3]Lowest calibration standard[3]
Linearity (r²) > 0.98[1]R² = 0.95-1.00[4]Not explicitly stated
Intra-day Precision (%CV) 1.1 to 10.9%[1]0.87 to 7.70%[2]5% (for Total-C)[3]
Inter-day Precision (%CV) 3.0 to 9.3%[1]1.02 to 7.65%[2]8.5% (for Total-C)[3]
Recovery 26.1 to 64.0% for CEs[1]91.85% to 104.83%[2]Not explicitly stated
Throughput Lower (derivatization required)High (run time < 5 min)[2]High (run time ~2.5 min)[3]
Structural Information Fatty acid profile, cholesterolIntact mass, fatty acyl compositionIntact mass, lipid class separation

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for CE(20:0) identification and the logical relationship between the orthogonal methods.

experimental_workflow Experimental Workflow for CE(20:0) Identification cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_confirmation Identity Confirmation Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Derivatization Derivatization (e.g., TMS/FAME) Extraction->Derivatization Orthogonal Path 1 LC_Separation LC Separation (Reversed-Phase or Normal-Phase) Extraction->LC_Separation Orthogonal Path 2 GC_Separation GC Separation (by volatility) Derivatization->GC_Separation MS_Detection_GC MS Detection (EI Fragmentation) GC_Separation->MS_Detection_GC Data_Analysis Data Analysis & Comparison MS_Detection_GC->Data_Analysis MS_Detection_LC MS/MS Detection (ESI, Precursor/Product Ions) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis Identity_Confirmed CE(20:0) Identity Confirmed Data_Analysis->Identity_Confirmed

Caption: Workflow for CE(20:0) identification using orthogonal GC-MS and LC-MS/MS methods.

logical_relationship Logical Relationship of Orthogonal Methods cluster_gcms GC-MS Confirmation cluster_lcms LC-MS/MS Confirmation CE200 CE(20:0) in Sample GC_Retention Characteristic Retention Time of Derivatized CE(20:0) CE200->GC_Retention GC_MS_Frag Mass Spectrum of Arachidic Acid Methyl Ester or TMS-Cholesterol CE200->GC_MS_Frag LC_Retention Co-elution with CE(20:0) Standard CE200->LC_Retention LC_MS_Mass Accurate Mass of Intact CE(20:0) CE200->LC_MS_Mass Confirmed_ID Confirmed Identity of CE(20:0) GC_Retention->Confirmed_ID GC_MS_Frag->Confirmed_ID LC_Retention->Confirmed_ID LC_MSMS_Frag Characteristic MS/MS Fragmentation (Neutral Loss of 368.5 Da) LC_MS_Mass->LC_MSMS_Frag LC_MSMS_Frag->Confirmed_ID

Caption: Logical relationship of evidence from orthogonal methods for confirming CE(20:0) identity.

Key Experimental Protocols

Lipid Extraction from Plasma

This protocol is a preliminary step for both GC-MS and LC-MS/MS analysis.

  • Materials:

    • Plasma sample

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex for another 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for the subsequent analysis (e.g., hexane (B92381) for GC-MS derivatization, or a mobile phase-compatible solvent for LC-MS).

GC-MS Analysis of CE(20:0) via FAME Analysis
  • Derivatization (Transesterification):

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Seal the vial and heat at 55°C for 16 hours.

    • After cooling, neutralize the reaction with 3 mL of a bicarbonate/carbonate solution.

    • Add 5 mL of hexane, vortex, and centrifuge at 3,000 x g for 15 minutes.

    • Collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).

    • Dry the hexane extract and reconstitute in a small volume of hexane for injection.

  • GC-MS Parameters:

    • GC Column: DB-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 50-500.

    • Identification: The methyl arachidate (FAME of 20:0) peak is identified based on its retention time and characteristic mass spectrum compared to a reference standard.

LC-MS/MS Analysis of Intact CE(20:0)
  • Chromatographic Conditions (Reversed-Phase):

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MS/MS Mode: Product ion scan or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+NH₄]⁺ for CE(20:0) (m/z 698.7).

    • Product Ion: The characteristic fragment ion corresponding to the neutral loss of the cholesterol backbone (m/z 369.3).

    • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

    • Identification: CE(20:0) is identified by its retention time matching a reference standard and the specific precursor-to-product ion transition.

Signaling Pathway Involving Cholesteryl Esters

Cholesteryl esters are central to cholesterol homeostasis and are involved in the reverse cholesterol transport pathway.

reverse_cholesterol_transport Reverse Cholesterol Transport Pathway Peripheral_Cells Peripheral Cells (e.g., Macrophages) Free_Cholesterol Free Cholesterol Peripheral_Cells->Free_Cholesterol Efflux via ABCA1/ABCG1 HDL Nascent HDL Free_Cholesterol->HDL LCAT LCAT (Lecithin-cholesterol acyltransferase) HDL->LCAT Mature_HDL Mature HDL LCAT->Mature_HDL Esterification of Free Cholesterol CE Cholesteryl Esters (including CE(20:0)) LCAT->CE SR_B1 SR-B1 Receptor Mature_HDL->SR_B1 CE->Mature_HDL Incorporation into HDL core Liver Liver Bile_Acids Bile Acids Liver->Bile_Acids Conversion & Excretion SR_B1->Liver

Caption: Simplified diagram of the reverse cholesterol transport pathway involving cholesteryl esters.

References

A Comparative Guide to Inter-Laboratory Validation of Cholesteryl Arachidonate [CE(20:0)] Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative measurement of Cholesteryl Arachidonate [CE(20:0)], a cholesteryl ester of significant interest in various research fields. The objective is to facilitate the establishment of a validated and reproducible measurement protocol for inter-laboratory studies, ensuring data consistency and reliability. While a specific, universally adopted inter-laboratory validated protocol for CE(20:0) is not extensively documented, this guide synthesizes information from established analytical methods for cholesteryl esters to propose a framework for such validation.

The accurate quantification of CE(20:0) is crucial for its investigation as a potential biomarker in various physiological and pathological states.[1] Methodologies for the analysis of cholesteryl esters have evolved, with mass spectrometry-based techniques offering high sensitivity and specificity.[1][2][3][4][5]

Comparison of Analytical Platforms for CE(20:0) Measurement

The selection of an analytical platform is a critical step in establishing a robust measurement protocol. The following table summarizes and compares common methodologies for the analysis of cholesteryl esters, including CE(20:0).

Analytical PlatformPrincipleSample ThroughputSensitivity & SpecificityKey AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Requires derivatization of CEs.ModerateHighHigh resolution for fatty acid profiling.[6][7]Requires derivatization, which can introduce variability. Potential for thermal degradation of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of non-volatile compounds by liquid chromatography coupled with tandem mass spectrometry for detection.HighVery HighHigh specificity and sensitivity, suitable for complex biological matrices. Allows for the analysis of intact CEs.[2][3][8]Matrix effects can influence ionization efficiency. Requires careful optimization of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection using UV absorbance.HighModerateRelatively simple and cost-effective. Suitable for quantification of total CEs.[9][10]Lower specificity compared to MS-based methods. May not resolve isobaric species.
Direct Flow Injection-High Resolution Mass Spectrometry (FIA-HRMS) Direct infusion of the sample into the mass spectrometer without prior chromatographic separation.Very HighHighRapid analysis time.[4][5]Susceptible to ion suppression from complex matrices. Does not separate isomers.

Experimental Protocols: A Step-by-Step Overview

The following sections outline generalized protocols for the key experimental stages of CE(20:0) measurement. These should be adapted and optimized for specific laboratory conditions and instrumentation.

Sample Preparation and Lipid Extraction

A standardized lipid extraction method is fundamental for reproducible results. The Folch or Bligh-Dyer methods, or more modern variations using methyl tert-butyl ether (MTBE), are commonly employed.[3]

Protocol Outline (MTBE Method):

  • To a 10 µL plasma or serum sample, add 225 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., CE(17:0) or a deuterated CE standard).[3]

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE containing a second internal standard (e.g., CE 22:1) for quality control.[3]

  • Vortex for 10 seconds and shake for 6 minutes at 4°C.[3]

  • Induce phase separation by adding 188 µL of LC/MS-grade water.[3]

  • Centrifuge at 14,000 rpm for 2 minutes.[3]

  • Collect the upper organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol/toluene 9:1, v/v).[3]

Analytical Methodologies

a) LC-MS/MS Analysis:

  • Chromatography: Reversed-phase chromatography using a C18 column is a common choice for separating cholesteryl esters.[3]

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).[3]

    • Mobile Phase B: A mixture of isopropanol (B130326) and acetonitrile (B52724) with a modifier.[3]

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the CEs.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used. The formation of lithiated adducts can improve the ionization efficiency and fragmentation pattern of CEs.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method. The precursor ion (e.g., [M+NH4]+ or [M+Li]+ of CE(20:0)) is selected and fragmented, and a specific product ion (e.g., the cholesterol backbone fragment at m/z 369.3) is monitored.[2]

b) GC-MS Analysis:

  • Derivatization: Cholesteryl esters are hydrolyzed to release free fatty acids, which are then esterified to form fatty acid methyl esters (FAMEs).[6][7]

  • Gas Chromatography: A polar capillary column (e.g., DB-Wax) is used to separate the FAMEs.[6]

  • Mass Spectrometry: Electron ionization (EI) is used, and the resulting fragmentation patterns are used for identification and quantification.[6]

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of CE(20:0), the following diagrams have been generated using the DOT language.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: Experimental workflow for CE(20:0) measurement.

G Dietary Fats Dietary Fats Fatty Acids Fatty Acids Dietary Fats->Fatty Acids De Novo Lipogenesis De Novo Lipogenesis De Novo Lipogenesis->Fatty Acids ACAT ACAT Fatty Acids->ACAT Cholesterol Cholesterol Cholesterol->ACAT CE(20:0) Cholesteryl Esters (e.g., CE(20:0)) ACAT->CE(20:0) Lipid Droplets Intracellular Storage (Lipid Droplets) CE(20:0)->Lipid Droplets VLDL Transport in Lipoproteins (e.g., VLDL) CE(20:0)->VLDL

Caption: Simplified pathway of cholesteryl ester synthesis.

Considerations for Inter-Laboratory Validation

To ensure consistency and comparability of data across different laboratories, the following points are crucial for a validation plan:

  • Standard Operating Procedures (SOPs): Detailed and harmonized SOPs for all aspects of the protocol, from sample collection to data analysis, must be established and strictly followed by all participating laboratories.

  • Reference Materials: The use of certified reference materials or well-characterized in-house quality control samples is essential for assessing accuracy and precision.

  • Method Validation Parameters: The validation should encompass the assessment of:

    • Selectivity and Specificity: Ensuring the method can differentiate CE(20:0) from other related lipids.

    • Linearity and Range: Defining the concentration range over which the method is accurate.

    • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of CE(20:0) that can be reliably detected and quantified.

    • Stability: Assessing the stability of CE(20:0) in the biological matrix under different storage and processing conditions.

  • Proficiency Testing: Regular participation in proficiency testing schemes can help monitor and improve the long-term performance of the analytical method.[11]

By carefully considering these factors and implementing a rigorous validation plan, researchers can establish a reliable and reproducible protocol for the measurement of CE(20:0), thereby enhancing the quality and impact of their scientific findings.

References

A Comparative Guide to the Biological Activity of Cholesteryl Eicosanoate (CE(20:0)) and Other Long-Chain Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are crucial lipid molecules that serve as the primary storage and transport form of cholesterol within the body.[1] Comprising a cholesterol molecule esterified to a fatty acid, CEs are highly nonpolar and are typically found in the core of lipoproteins and as lipid droplets within cells. The biological activity of CEs is not merely passive; it is significantly influenced by the length and saturation of their fatty acyl chains. This guide provides a comparative analysis of the biological activity of Cholesteryl Eicosanoate (CE(20:0)), a long-chain saturated CE, against other common long-chain CEs. The information presented herein is supported by experimental data to aid researchers in understanding the nuanced roles of different CE species in cellular processes and disease pathogenesis.

Comparative Biological Activity of Long-Chain Cholesteryl Esters

The biological impact of CEs can vary significantly based on their fatty acid composition. While comprehensive comparative studies remain an area of active research, existing evidence suggests that acyl chain length and saturation are key determinants of their function.

Cholesteryl EsterAcyl ChainKey Biological Activities/AssociationsReferences
CE(20:0) Eicosanoate (20:0)Found in human meibum, the secretion of the meibomian glands.[2] Its specific biological activities in other tissues are less characterized compared to other CEs.[2]
CE(18:0) Stearate (18:0)Saturated CE.
CE(18:1) Oleate (B1233923) (18:1)Monounsaturated CE. Readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerosis.[3]
CE(18:2) Linoleate (18:2)Polyunsaturated CE. Exhibits antibacterial activity.[4][4]
CE(20:4) Arachidonate (B1239269) (20:4)Polyunsaturated CE. Exhibits antibacterial activity.[4] Precursor for eicosanoid synthesis, which are potent signaling molecules involved in inflammation.[5][4][5]
CE(22:6) Docosahexaenoate (22:6)Polyunsaturated CE.

Note: This table summarizes available information. Direct comparative studies for all listed biological activities across all specified CEs are limited.

Key Cellular Processes Influenced by Long-Chain Cholesteryl Esters

Macrophage Foam Cell Formation

The accumulation of CEs within macrophages is a critical event in the development of atherosclerosis. Studies have shown that the type of CE influences the propensity for foam cell formation. For instance, macrophages readily take up cholesteryl oleate (CE(18:1)), leading to significant lipid droplet accumulation.[3] The physical state of the CE droplets (isotropic versus anisotropic) also impacts their rate of hydrolysis within the cell.

Inflammatory Signaling

The fatty acid component of CEs can be a precursor for signaling molecules that regulate inflammation. For example, cholesteryl arachidonate (CE(20:4)) can release arachidonic acid, which is then metabolized into pro-inflammatory eicosanoids.[5] The accumulation of CEs within macrophages can also modulate inflammatory responses by affecting signaling pathways.[6]

Membrane Properties and Signaling Platforms

CEs are integral components of cellular membranes and can influence their fluidity and organization.[1] They play a role in the formation of lipid rafts, which are specialized membrane microdomains that serve as platforms for various signaling molecules.[1] By altering the lipid composition of these rafts, different CEs can potentially modulate a wide range of signaling pathways.

Experimental Protocols

Protocol 1: Comparative Analysis of Lipid Droplet Formation in Macrophages

This protocol outlines a method to compare the potential of different long-chain CEs to induce lipid droplet formation in a macrophage cell line.

1. Cell Culture and Treatment:

  • Culture a suitable macrophage cell line (e.g., J774 or THP-1) in appropriate media.
  • Prepare stock solutions of CE(20:0), CE(18:0), CE(18:1), CE(18:2), CE(20:4), and CE(22:6) complexed with a delivery vehicle such as bovine serum albumin (BSA) or encapsulated in liposomes.
  • Treat macrophage cultures with equimolar concentrations of each CE for a specified time course (e.g., 24, 48 hours). Include a vehicle-only control.

2. Lipid Droplet Staining and Visualization:

  • Fix the cells with 4% paraformaldehyde.
  • Stain the cells with a neutral lipid stain such as Oil Red O or Bodipy 493/503.
  • Visualize the lipid droplets using light or fluorescence microscopy.

3. Quantification of Lipid Accumulation:

  • Extract total lipids from the cells using a chloroform:methanol (2:1) solution.
  • Separate the lipid classes using thin-layer chromatography (TLC).
  • Quantify the amount of cholesteryl ester in each sample, for example, by using a colorimetric assay after enzymatic hydrolysis of the esters.

Protocol 2: Analysis of Inflammatory Gene Expression

This protocol describes how to assess the impact of different CEs on the expression of key inflammatory genes in macrophages.

1. Cell Treatment:

  • Treat macrophage cultures with the different long-chain CEs as described in Protocol 1. It may be relevant to co-stimulate with a pro-inflammatory agent like lipopolysaccharide (LPS) to assess the modulatory effects of the CEs.

2. RNA Extraction and Quantitative PCR (qPCR):

  • Isolate total RNA from the treated cells.
  • Synthesize cDNA from the RNA.
  • Perform qPCR to measure the relative expression levels of target inflammatory genes (e.g., TNF-α, IL-6, IL-1β). Normalize the expression to a stable housekeeping gene.

Signaling Pathways and Experimental Workflows

Cholesteryl Ester Metabolism and its Impact on Cellular Signaling

The metabolism of CEs within the cell is a dynamic process involving hydrolysis by esterases to release free cholesterol and fatty acids, and re-esterification by acyl-CoA:cholesterol acyltransferases (ACAT). This cycle influences the availability of cholesterol and fatty acids for various cellular functions, including membrane synthesis and signaling molecule production.

CE_Metabolism_Signaling cluster_extracellular Extracellular cluster_cell Macrophage cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm Lipoprotein Lipoprotein (carrying CEs) CE_Endosome Cholesteryl Ester Lipoprotein->CE_Endosome Uptake FC_FA Free Cholesterol + Fatty Acid CE_Endosome->FC_FA Acid Lipase FC_pool Free Cholesterol Pool FC_FA->FC_pool FA_pool Fatty Acid Pool FC_FA->FA_pool Lipid_Droplet Lipid Droplet (CE Storage) nCEH nCEH Lipid_Droplet->nCEH ACAT ACAT FC_pool->ACAT Signaling Signaling Pathways (e.g., Inflammation) FC_pool->Signaling Membrane Composition Lipid Rafts FA_pool->ACAT FA_pool->Signaling Precursor for Eicosanoids ACAT->Lipid_Droplet Esterification nCEH->FC_pool Hydrolysis nCEH->FA_pool

Caption: Overview of cholesteryl ester metabolism and its influence on cellular signaling pathways.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for comparing the biological activities of different long-chain cholesteryl esters.

Experimental_Workflow cluster_assays Biological Assays CE_panel Panel of Long-Chain CEs (CE(20:0), CE(18:0), CE(18:1), etc.) Treatment Cell Treatment with CEs CE_panel->Treatment Cell_Culture Macrophage Cell Culture Cell_Culture->Treatment Viability Cell Viability/Proliferation Assay Treatment->Viability Lipid_Droplet Lipid Droplet Formation Assay Treatment->Lipid_Droplet Gene_Expression Inflammatory Gene Expression (qPCR) Treatment->Gene_Expression Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Treatment->Signaling_Analysis Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Lipid_Droplet->Data_Analysis Gene_Expression->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion on Differential Biological Activity Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative analysis of long-chain cholesteryl esters.

Conclusion

The biological activity of long-chain cholesteryl esters is intricately linked to the structure of their fatty acyl chains. While CE(20:0) is a known component of certain specialized secretions, its broader comparative bioactivity requires further investigation. Understanding the differential effects of various long-chain CEs on cellular processes such as lipid accumulation and inflammatory signaling is critical for elucidating their roles in health and disease, and for the development of novel therapeutic strategies targeting lipid metabolism. The experimental frameworks provided in this guide offer a starting point for researchers to conduct systematic comparisons and unravel the specific functions of these important lipid molecules.

References

Unraveling the Role of Cholesteryl Arachidate (CE(20:0)) in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer metabolism is increasingly recognized as a pivotal area for therapeutic intervention. Among the myriad of metabolic alterations, the dysregulation of lipid metabolism, particularly the accumulation of cholesteryl esters (CE), has emerged as a significant hallmark of aggressive cancers. This guide provides a comparative analysis of the differential expression of a specific cholesteryl ester, cholesteryl arachidate (B1238690) (CE(20:0)), in cancer versus normal cells. While direct quantitative data for CE(20:0) across a wide range of cancers remains an area of active investigation, this document synthesizes the current understanding of cholesteryl ester dysregulation in malignancy, supported by experimental data and detailed methodologies.

Quantitative Data Summary

While comprehensive quantitative data specifically for CE(20:0) is not extensively available in the reviewed literature, a consistent trend of general cholesteryl ester accumulation in various cancers is well-documented.[1][2] The following table summarizes the available quantitative data for lipids with a 20:0 acyl chain and the general observations for the cholesteryl ester class in different cancer types compared to normal tissues.

Cancer TypeAnalyteExpression in Cancer vs. NormalFold Change / p-valueReference
Hepatocellular Carcinoma Ceramide (d18:1/20:0)Significantly Decreasedp < 0.05[3]
Cholesteryl Ester (general)IncreasedNot specified[4][5]
Prostate Cancer Cholesteryl Ester (general)Aberrant AccumulationNot specified[6][7]
Breast Cancer Cholesteryl Ester (general)Accumulation in CE-rich tumorsAssociated with higher grade[8]
Lung Adenocarcinoma Free Fatty Acid (20:0)Part of a diagnostic signatureAUC = 0.828[9]

Note: The data for hepatocellular carcinoma pertains to ceramides, which are distinct from cholesteryl esters but share the 20:0 fatty acyl chain, suggesting a potential broader alteration in the metabolism of lipids containing arachidic acid in this cancer.

The Cholesterol Esterification Signaling Pathway in Cancer

The accumulation of cholesteryl esters in cancer is primarily driven by the enzymatic activity of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[10][11] This enzyme catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[4] Several oncogenic signaling pathways are known to upregulate SOAT1 activity, leading to increased cholesteryl ester stores that fuel cancer cell proliferation and survival.[2]

Cholesterol_Esterification_Pathway Cholesterol Esterification Pathway in Cancer cluster_extracellular Extracellular cluster_cell Cancer Cell LDL LDL LDLR LDLR LDL->LDLR Uptake Free_Cholesterol Free Cholesterol LDLR->Free_Cholesterol Internalization SOAT1 SOAT1 (ACAT1) Upregulated in Cancer Free_Cholesterol->SOAT1 Substrate CE Cholesteryl Esters (including CE(20:0)) SOAT1->CE Esterification Lipid_Droplets Lipid Droplets (Storage) CE->Lipid_Droplets Storage Proliferation Cell Proliferation & Survival Lipid_Droplets->Proliferation Supports Oncogenic_Signaling Oncogenic Signaling (e.g., PI3K/AKT) Oncogenic_Signaling->SOAT1 Activates

Caption: Upregulation of the SOAT1/ACAT1 enzyme by oncogenic signaling leads to increased cholesteryl ester storage, promoting cancer cell proliferation.

Experimental Protocols

The quantification of cholesteryl esters, including CE(20:0), in biological samples is most accurately achieved through mass spectrometry-based lipidomics.

Lipid Extraction from Tissues and Cells

A common and effective method for extracting lipids from biological samples is a modified Bligh-Dyer method.

  • Homogenization: Snap-frozen tissue samples or cell pellets are homogenized in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Phase Separation: Additional chloroform and water are added to the homogenate to induce phase separation, resulting in a lower organic phase containing the lipids, an upper aqueous phase, and a protein interface.

  • Lipid Collection: The lower organic phase is carefully collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis, such as methanol:chloroform (1:1, v/v).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a reverse-phase C18 column, to separate the different lipid species.[12][13] A gradient of mobile phases, for example, a mixture of water, acetonitrile, and isopropanol (B130326) with an ammonium (B1175870) salt additive, is used to elute the lipids based on their polarity.

  • Mass Spectrometric Detection: The eluting lipids are ionized, commonly using electrospray ionization (ESI) in positive ion mode for cholesteryl esters.

  • Identification and Quantification: The mass spectrometer is operated in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode. For CE(20:0), the instrument would be set to detect the specific precursor ion mass and a characteristic fragment ion (typically the cholesterol backbone ion at m/z 369.35).[13] Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard, such as a deuterated or 13C-labeled cholesteryl ester.

Conclusion

The dysregulation of cholesterol metabolism, particularly the accumulation of cholesteryl esters, is a consistent feature across many aggressive cancers. While direct and extensive quantitative data for the differential expression of CE(20:0) in cancer versus normal cells is still emerging, the overarching evidence points towards a significant role for the cholesterol esterification pathway in promoting tumorigenesis. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the specific role of CE(20:0) and other cholesteryl esters in cancer biology. A deeper understanding of these lipid alterations holds the promise of identifying novel biomarkers for diagnosis and prognosis, as well as developing targeted therapeutic strategies aimed at disrupting the metabolic dependencies of cancer cells.

References

Plasma Cholesteryl Arachidate [CE(20:0)]: A Potential, yet Complex, Biomarker in Cardiometabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research suggests a nuanced relationship between plasma levels of cholesteryl arachidate (B1238690) [CE(20:0)], a saturated cholesteryl ester, and various cardiometabolic risk factors. While elevated levels of certain lipids are well-established indicators of cardiovascular and metabolic dysfunction, the role of CE(20:0) appears to be multifaceted, with studies reporting positive, negative, and neutral associations depending on the specific clinical endpoint. This guide provides a comparative analysis of the current evidence, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in navigating this complex landscape.

Comparative Analysis of CE(20:0) Correlation with Cardiometabolic Risk Factors

The association of plasma CE(20:0) with key cardiometabolic risk factors is summarized below. For a broader context, the associations of other relevant lipid species frequently analyzed alongside CE(20:0) are also included.

Table 1: Correlation of Plasma CE(20:0) and Other Lipids with Insulin (B600854) Resistance and Type 2 Diabetes (T2DM)

Lipid SpeciesCorrelation with Insulin Resistance/T2DMStudy PopulationKey Findings
CE(20:0) Positive Patients with T2DMSignificantly higher in T2DM patients compared to healthy individuals. Positively correlated with fasting blood glucose (r=0.30), 2h-post load blood glucose (r=0.32), and HbA1c (r=0.30).[1]
LPC(20:0)LowerInsulin Resistant vs. Lean IndividualsLower levels of LPC(20:0) were associated with insulin resistance.[2]
Cer(d18:1/20:0)PositiveGeneral PopulationVery long-chain ceramides, including those with a 20:0 fatty acid chain, were associated with increased HOMA-IR, a marker of insulin resistance.[3]

Table 2: Correlation of Plasma CE(20:0) and Other Lipids with Dyslipidemia

Lipid SpeciesCorrelation with DyslipidemiaStudy PopulationKey Findings
CE(20:0) Positive Patients with T2DMPositively correlated with total cholesterol and triglycerides (r>0.30).[1]
CE(20:0) Most Abundant CE in Meibum Obese Mice with DyslipidemiaWhile CE(20:4) was the most abundant in plasma, CE(20:0) was the most abundant in meibum, with overall plasma CE levels being higher in dyslipidemic mice.[4]

Table 3: Correlation of Plasma CE(20:0) and Other Lipids with Obesity

Lipid SpeciesCorrelation with ObesityStudy PopulationKey Findings
FA 20:0 (Arachidic Acid) Higher in Metabolically Healthy Obesity Children with ObesityHigher concentrations of arachidic acid (20:0) were found in children with metabolically healthy obesity compared to those with metabolically unhealthy obesity.[5][6]
LPC(20:0)NegativeObese vs. Normal Weight IndividualsSignificantly lower levels of LPC(20:0) were observed in the obese group.[7]

Table 4: Correlation of Plasma CE(20:0) and Other Lipids with Hypertension and Cardiovascular Disease (CVD)

Lipid SpeciesCorrelation with Hypertension/CVDStudy PopulationKey Findings
FA 20:0 (Arachidic Acid) Inverse Older AdultsHigher levels of circulating very-long-chain saturated fatty acids, including 20:0, were associated with a lower risk of incident heart failure.
CE(20:3)PositiveGeneral PopulationPositively associated with incident cardiovascular disease.[8]

Experimental Protocols

The quantification of plasma cholesteryl esters and other lipids is predominantly achieved through targeted lipidomics using Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized, detailed methodology based on established protocols.

1. Sample Preparation and Lipid Extraction:

  • Objective: To isolate lipids from plasma while removing interfering substances like proteins.

  • Protocol:

    • Thawing: Frozen plasma samples are thawed on ice to prevent lipid degradation.

    • Internal Standards: A mixture of deuterated or odd-chain lipid internal standards, including a CE standard (e.g., CE(17:0)), is added to a small volume of plasma (typically 10-50 µL). This is crucial for accurate quantification by correcting for sample loss during preparation and variations in instrument response.

    • Protein Precipitation and Lipid Extraction: A common method is the addition of a cold solvent mixture, such as methanol (B129727) and methyl tert-butyl ether (MTBE). This mixture precipitates proteins and extracts lipids into the organic phase.

    • Phase Separation: The addition of water induces a phase separation, resulting in an upper organic layer containing the lipids and a lower aqueous layer with polar metabolites.

    • Collection and Drying: The upper organic layer is carefully collected and dried under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of isopropanol (B130326) and acetonitrile.

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate the different lipid species within the complex extract before they enter the mass spectrometer.

  • Protocol:

    • Column: A reverse-phase C18 column is commonly used for lipidomics, which separates lipids based on their hydrophobicity (i.e., acyl chain length and degree of saturation).

    • Mobile Phases: A gradient of two mobile phases is employed. Mobile Phase A is typically an aqueous solution with a solvent like acetonitrile, and Mobile Phase B is a less polar organic solvent mixture, such as isopropanol and acetonitrile. Both phases usually contain an additive like ammonium (B1175870) formate (B1220265) to improve ionization.

    • Gradient Elution: The percentage of Mobile Phase B is gradually increased over the course of the run, allowing for the sequential elution of different lipid classes and species from the column.

3. Mass Spectrometry (MS) Detection and Quantification:

  • Objective: To detect, identify, and quantify the separated lipid species.

  • Protocol:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids, which can be operated in both positive and negative ion modes to detect different lipid classes.

    • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used. Targeted analysis on a QqQ mass spectrometer is often performed using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

    • Identification: Lipid species are identified based on their specific precursor-to-product ion transitions (in MRM) or accurate mass and fragmentation patterns (in high-resolution MS).

    • Quantification: The peak area of each endogenous lipid is normalized to the peak area of its corresponding internal standard. The concentration is then calculated using a calibration curve generated from known concentrations of authentic lipid standards.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for investigating the correlation of plasma lipids with cardiometabolic risk factors.

experimental_workflow cluster_sample_collection 1. Study Cohort and Sample Collection cluster_lipid_analysis 2. Laboratory Analysis cluster_data_analysis 3. Data Analysis and Interpretation Patient_Cohort Patient Cohort (e.g., T2DM, Obese, Healthy) Plasma_Collection Fasting Plasma Collection Patient_Cohort->Plasma_Collection Clinical_Data Clinical and Anthropometric Data Collection Patient_Cohort->Clinical_Data Lipid_Extraction Lipid Extraction from Plasma Plasma_Collection->Lipid_Extraction Statistical_Analysis Statistical Analysis (Correlation, Regression) Clinical_Data->Statistical_Analysis LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Lipid_Quantification Lipid Species Quantification LC_MS_Analysis->Lipid_Quantification Data_Processing Data Processing and Quality Control Lipid_Quantification->Data_Processing Data_Processing->Statistical_Analysis Result_Interpretation Interpretation of Results Statistical_Analysis->Result_Interpretation

Caption: Experimental workflow for lipidomic analysis.

References

Isotopic Dilution: The Gold Standard for Absolute Quantification of Cholesteryl Arachidonate (CE(20:0))

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of specific lipid species is paramount. This guide provides an objective comparison of isotopic dilution mass spectrometry with alternative methods for the absolute quantification of Cholesteryl Arachidonate (B1239269) (CE(20:0)), a key cholesteryl ester involved in various physiological and pathological processes. Supported by experimental data and detailed protocols, this document demonstrates the superior accuracy and precision of isotopic dilution strategies.

Cholesteryl esters, the storage and transport form of cholesterol, play a crucial role in lipid metabolism. CE(20:0), also known as cholesteryl arachidonate, is of particular interest due to the biological significance of its arachidonic acid moiety, a precursor to a wide range of signaling molecules.[1] Accurate measurement of CE(20:0) is critical for understanding its role in health and disease, including cardiovascular conditions and inflammatory responses.

The Superiority of Isotopic Dilution Mass Spectrometry

Isotopic dilution (ID) coupled with mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely recognized as the gold standard for the absolute quantification of endogenous molecules like CE(20:0).[2] This approach involves the addition of a known quantity of a stable isotope-labeled internal standard (e.g., deuterated CE(20:0)) to the sample at the earliest stage of analysis. This "spike" behaves identically to the endogenous analyte throughout extraction, purification, and ionization, effectively correcting for matrix effects and variations in instrument response.[3]

In contrast, alternative methods such as external standard calibration are more susceptible to inaccuracies arising from matrix interference and inconsistencies in sample preparation.[4] While less expensive, the external standard approach does not account for sample-specific variations, potentially leading to less reliable data.[2]

Performance Metrics: A Quantitative Comparison

The enhanced performance of isotopic dilution assays is evident in their low variability and high accuracy. The following table summarizes typical performance characteristics, underscoring the advantages of using a stable isotope-labeled internal standard.

Performance MetricIsotopic Dilution (ID-MS)External Standard CalibrationSingle Non-Isotopically Labeled Internal Standard
Accuracy High (Corrects for matrix effects and recovery losses)Variable (Highly susceptible to matrix effects)Moderate (Corrects for some variability but not ionization suppression/enhancement)
Precision (RSD) Excellent (<15%)VariableModerate
Limit of Detection (LOD) Low (pg to low ng/mL range)Dependent on matrixDependent on matrix
Limit of Quantification (LOQ) Low (pg to low ng/mL range)Dependent on matrixDependent on matrix
Robustness HighLow to ModerateModerate

This table presents generalized performance characteristics. Actual values can vary based on the specific lipid, sample matrix, and analytical instrumentation.

Studies have demonstrated that isotopic dilution methods can achieve an inter-assay variability below 25% for a large number of lipid species.[2] For instance, a comprehensive lipidomics workflow utilizing stable isotope-labeled standards reported a relative standard deviation (RSD) of less than 30% across 16 independent batches for over 800 lipids.[2]

Experimental Protocols

Achieving accurate and precise quantification of CE(20:0) requires meticulous adherence to validated experimental protocols. Below is a representative methodology for absolute quantification using isotopic dilution LC-MS/MS.

Sample Preparation and Lipid Extraction (Modified Folch Method)
  • To a 25 µL plasma sample, add 20 µL of a deuterated CE(20:0) internal standard solution of known concentration.

  • Add 2 mL of chloroform (B151607) and 1 mL of methanol (B129727) to the sample.

  • Vortex the mixture for 1 minute, followed by ultrasonication at room temperature for 15 minutes.

  • Add 600 µL of 250 mM ammonium (B1175870) carbonate buffer, stir for 5 minutes, and ultrasonicate for another 15 minutes.

  • Centrifuge the sample to separate the layers.

  • Collect the lower organic (chloroform) layer containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • Chromatography: Utilize a reversed-phase C18 column for the separation of cholesteryl esters. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and isopropanol (B130326) with an appropriate additive (e.g., ammonium formate) is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both endogenous CE(20:0) and the deuterated internal standard using Multiple Reaction Monitoring (MRM). Cholesteryl esters typically generate a characteristic fragment ion at m/z 369, corresponding to the cholesteryl cation.[6]

Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the analytical process and the biological relevance of CE(20:0), the following diagrams illustrate the experimental workflow and its metabolic pathway.

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add Deuterated CE(20:0) Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Absolute Quantification Ratio->Quantify

Figure 1: A typical workflow for the absolute quantification of CE(20:0) using isotopic dilution LC-MS/MS.

G cluster_synthesis Synthesis cluster_degradation Degradation Cholesterol Cholesterol LCAT LCAT (Lecithin-Cholesterol Acyltransferase) Cholesterol->LCAT ACAT ACAT (Acyl-CoA:Cholesterol Acyltransferase) Cholesterol->ACAT Arachidonic_Acid Arachidonic Acid (20:4) Arachidonic_Acid->LCAT Arachidonic_Acid->ACAT CE20_0 CE(20:0) (Cholesteryl Arachidonate) CEH CEH (Cholesteryl Ester Hydrolase) CE20_0->CEH LCAT->CE20_0 ACAT->CE20_0 Free_Cholesterol Free Cholesterol CEH->Free_Cholesterol Free_Arachidonic_Acid Free Arachidonic Acid CEH->Free_Arachidonic_Acid

Figure 2: Simplified metabolic pathway of CE(20:0) synthesis and degradation.

Conclusion

For researchers demanding the highest level of accuracy and precision in the quantification of CE(20:0), the isotopic dilution mass spectrometry approach is unequivocally the method of choice. While alternative methods may offer a lower initial cost, the reliability and robustness of data generated through isotopic dilution provide a superior return on investment, ensuring the validity of research findings and accelerating progress in drug development and clinical diagnostics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for implementing this gold-standard technique.

References

A Researcher's Guide to the Statistical Analysis of CE(20:0) Lipidomics Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of statistical methods for analyzing changes in Cholesteryl Ester (20:0), a key lipid involved in transport and storage of cholesterol. We offer detailed experimental protocols, data presentation standards, and objective comparisons to support robust lipidomics research.

The Lipidomics Experimental Workflow: From Sample to Insight

A typical lipidomics analysis follows a multi-stage workflow, beginning with sample collection and culminating in biological interpretation.[1][2][3] Each stage is critical for generating high-quality, reproducible data. Mass spectrometry is the core analytical technology for identifying and quantifying the lipidome due to its high sensitivity and specificity.[1][4]

G cluster_0 Phase 1: Experiment cluster_1 Phase 2: Data Processing cluster_2 Phase 3: Analysis & Interpretation A Sample Collection (e.g., Plasma, Tissue) B Lipid Extraction (with Internal Standards) A->B C LC-MS/MS Analysis B->C D Raw Data Acquisition (.raw, .mzML) C->D E Data Pre-processing (Peak Picking, Alignment, Normalization) D->E F Statistical Analysis (t-test, ANOVA, PCA) E->F G Identification of Significant Lipids (e.g., CE(20:0)) F->G H Pathway Analysis & Biological Interpretation G->H

Caption: The standard lipidomics workflow from sample collection to biological interpretation.

Experimental Protocols

Accurate quantification of CE(20:0) requires meticulous sample handling and analysis. Below is a standard protocol for mammalian plasma samples.

1. Lipid Extraction (Folch Method)

This protocol is a widely used liquid-liquid extraction method.[1][5]

  • Preparation: Thaw plasma samples on ice. For each 100 µL of plasma, prepare 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Internal Standards: Add a known quantity of a non-endogenous internal standard (e.g., d7-cholesteryl ester) to the chloroform:methanol mixture to correct for sample loss during extraction and analysis.

  • Homogenization: Add the 2 mL of chloroform:methanol (containing internal standard) to the 100 µL plasma sample in a glass tube. Vortex vigorously for 2 minutes to ensure a single-phase solution and protein precipitation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution to the tube. Vortex for another 2 minutes. Centrifuge at 2,000 x g for 10 minutes to separate the mixture into two distinct phases.

  • Collection: Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of 9:1 methanol:toluene) for LC-MS analysis.

2. LC-MS/MS Analysis for Cholesteryl Esters

  • Chromatography: Use a reverse-phase C18 column for separation.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Run a gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry:

    • Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. ESI is the most frequently used analytical technique in lipidomics.[6]

    • Detection: Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Targeted Analysis: Monitor for the specific precursor-to-product ion transition for CE(20:0) and its internal standard. The precursor ion for CE(20:0) will correspond to its ammoniated or protonated adduct.

Statistical Analysis Strategies for CE(20:0) Data

After data acquisition and pre-processing (peak detection, alignment, and normalization), statistical analysis is performed to identify significant changes in CE(20:0) levels between experimental groups.[7]

Comparison of Common Statistical Methods

MethodPrimary UseAdvantagesLimitations
Student's t-test Comparing the means of two groups (e.g., Control vs. Treatment).[8]Simple to implement and interpret.Only applicable for two-group comparisons; assumes normal data distribution.
ANOVA Comparing the means of more than two groups (e.g., Control, Treatment A, Treatment B).[8]Extends the t-test for multiple groups, controlling for the family-wise error rate.Assumes normality and equal variances. Post-hoc tests are needed to identify specific group differences.
Principal Component Analysis (PCA) Unsupervised exploratory analysis to visualize trends, clusters, and outliers in the data.[8]Reduces data dimensionality; excellent for quality control and hypothesis generation without prior assumptions.Does not directly use group information, so it may not optimally separate known groups.
PLS-DA / OPLS-DA Supervised analysis to identify variables (lipids) that are most important for discriminating between predefined groups.[6][8]Maximizes the separation between groups, making it powerful for biomarker discovery.Prone to overfitting if not validated correctly (e.g., with permutation testing).
Correlation Analysis (Pearson/Spearman) To assess the relationship between CE(20:0) levels and another continuous variable (e.g., a clinical biomarker).[9]Quantifies the strength and direction of a linear (Pearson) or monotonic (Spearman) relationship.Correlation does not imply causation.

Quantitative Data Presentation & Interpretation

Quantitative results should be summarized in a clear, tabular format to facilitate comparison. The table below shows a hypothetical example of CE(20:0) changes in a drug development study.

Table 1: Quantitative Analysis of CE(20:0) in Plasma Samples

GroupNMean Relative Abundance (Normalized Peak Area)Std. DeviationFold Change (vs. Control)p-value (vs. Control)
Control 101.000.15--
Treatment A 100.650.120.65< 0.01
Treatment B 101.450.211.45< 0.01
  • Interpretation: In this example, Treatment A resulted in a significant decrease in the mean abundance of CE(20:0) by 35% compared to the Control group. Conversely, Treatment B led to a significant 45% increase. Such quantitative data is crucial for assessing the pharmacological effects of drug candidates on lipid metabolism. Studies have shown that levels of CE(20:0) can be significantly higher in certain disease states, such as Type 2 Diabetes.[10]

Biological Context and Signaling Pathways

CE(20:0), or Cholesteryl Arachidate, is a cholesteryl ester containing a 20-carbon saturated fatty acid. It serves as a transport and storage form for cholesterol.[11][12] These esters are less polar than free cholesterol and are packed into the core of lipoprotein particles like HDL and LDL for transport through the bloodstream.[12] Enzymes such as ACAT (Acyl-CoA:cholesterol acyltransferase) and LCAT (lecithin-cholesterol acyltransferase) are responsible for its synthesis.[12]

G Chol Free Cholesterol ACAT ACAT Chol->ACAT LCAT LCAT Chol->LCAT from PC FA Arachidic Acid (20:0) FA->ACAT FA->LCAT from PC CE20 CE(20:0) Storage Lipid Droplet Storage CE20->Storage Transport Lipoprotein Transport (HDL, LDL) CE20->Transport ACAT->CE20 Intracellular Esterification LCAT->CE20 Extracellular Esterification

Caption: Synthesis and fate of Cholesteryl Ester (20:0) via ACAT and LCAT pathways.

References

Cholesteryl Ester (20:0) as a Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of disease biomarker discovery, lipids have emerged as critical indicators of physiological and pathological states. Their diverse roles in cellular structure, energy storage, and signaling pathways make them sensitive reporters of metabolic dysregulation. Among the vast lipidome, Cholesteryl Ester (20:0), or cholesteryl arachidate, has garnered attention as a potential biomarker for various diseases. This guide provides a comprehensive comparison of CE(20:0) with other major lipid classes—sphingolipids, glycerophospholipids, and fatty acids—in their utility as disease biomarkers, supported by experimental data and detailed methodologies.

Performance Comparison of Lipid Biomarkers

The utility of a biomarker is often assessed by its ability to distinguish between healthy and diseased states, quantified by metrics such as fold change, p-value, sensitivity, specificity, and the Area Under the Curve (AUC) in Receiver Operating Characteristic (ROC) analysis. Below is a summary of the performance of CE(20:0) and other lipid classes in various disease contexts.

Disease StateLipid BiomarkerLipid ClassFold Change (Disease vs. Control)p-valueSensitivitySpecificityAUCCitation(s)
Type 2 Diabetes Mellitus CE(20:0) Cholesteryl Ester Significantly Higher < 0.05 ---[1]
Phosphatidylethanolamines (PEs)GlycerophospholipidSignificantly Lower< 0.05---[1]
Lysophosphatidylinositols (LPIs)GlycerophospholipidSignificantly Lower< 0.05---[1]
Integrated Panel (including LPC, PC, PE, Cer/SM, TG)Multiple----0.894
Alzheimer's Disease CE(20:0) Cholesteryl Ester Lower (0.6701) > 0.05 ---
CE(20:4) (in ApoE ε3/ε4 carriers)Cholesteryl EsterIncreased0.0387---
CE(22:5) (in ApoE ε3/ε4 carriers)Cholesteryl EsterIncreased0.0348---
Sphingomyelins (SMs)SphingolipidAltered----[2]
Lysophosphatidylcholines (LPCs)GlycerophospholipidAltered----[2]
Cardiovascular Disease Ceramides (e.g., Cer(d18:1/16:0))SphingolipidAssociated with increased risk----[3]
Phosphatidylcholines (PCs)GlycerophospholipidAssociated with risk----[4]
Cholesteryl Esters (various)Cholesteryl EsterAssociated with risk----[3]
Cancer (Breast) CE(19:0) Cholesteryl Ester 4.39 < 0.001 ---[5]
Lysophosphatidylcholine (LPC 20:0)Glycerophospholipid4.08< 0.001---[5]
Phosphatidylcholine (PC 38:3)Glycerophospholipid-< 0.001---[5]

Note: "-" indicates that the data was not specified in the cited sources. The performance of individual biomarkers can vary significantly between studies due to differences in patient cohorts, analytical methods, and statistical analyses.

Signaling Pathways and Experimental Workflows

To understand the role of these lipids in disease, it is crucial to visualize their metabolic pathways and the workflows used for their discovery and validation.

Cholesteryl Ester Metabolism

Cholesteryl esters are synthesized from cholesterol and fatty acids and are involved in cholesterol transport and storage. Dysregulation of this pathway can lead to lipid accumulation and has been implicated in various diseases.[6]

Cholesteryl_Ester_Metabolism Cholesteryl Ester Metabolism Cholesterol Cholesterol ACAT ACAT Cholesterol->ACAT Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA->ACAT CE Cholesteryl Ester (CE) ACAT->CE Esterification HDL HDL CE->HDL LCAT LCAT LCAT->CE HDL->LCAT CETP CETP HDL->CETP LDL_VLDL LDL/VLDL Tissues Peripheral Tissues LDL_VLDL->Tissues Uptake Liver Liver LDL_VLDL->Liver Uptake CETP->LDL_VLDL Transfer

Caption: Overview of Cholesteryl Ester metabolism.

Lipid Biomarker Discovery Workflow

The discovery of lipid biomarkers typically involves a multi-step process, from sample collection to data analysis, often employing liquid chromatography-mass spectrometry (LC-MS).

Lipid_Biomarker_Discovery Lipid Biomarker Discovery Workflow Sample_Collection Sample Collection (e.g., Plasma, Serum) Lipid_Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS Analysis (Untargeted/Targeted) Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Fold Change, p-value, ROC) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification Validation Validation in Independent Cohort Biomarker_Identification->Validation

References

Safety Operating Guide

Proper Disposal of CE(20:0) (Cholesteryl Arachidate)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of CE(20:0) in a laboratory setting.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a clear, step-by-step procedure for the disposal of CE(20:0) (Cholesteryl Arachidate (B1238690), CAS No. 2573-03-7), ensuring compliance with safety regulations and the protection of personnel and the environment.

While CE(20:0) is not classified as a hazardous waste, it is imperative to handle its disposal with care due to its potential for skin, eye, and respiratory irritation.[1] Adherence to the following procedures will mitigate risks and ensure proper waste management.

Summary of Key Data

For quick reference, the following table summarizes essential information regarding CE(20:0):

ParameterValueReference
Chemical Name Cholesteryl Arachidate[2]
Synonyms CE(20:0), Cholesteryl eicosanoate[2][3]
CAS Number 2573-03-7[2][3]
Physical State Solid[4]
Known Hazards May cause skin, eye, and respiratory irritation[1]
Primary Disposal Route Approved Waste Disposal Plant[1][5]

Experimental Protocol: Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of CE(20:0).

1. Personal Protective Equipment (PPE): Before handling CE(20:0) for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation:

  • Do not mix CE(20:0) waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Collect all solid CE(20:0) waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible waste container.

3. Waste Container Labeling:

  • Clearly label the waste container with the following information:

    • "Non-Hazardous Waste"

    • "CE(20:0) (Cholesteryl Arachidate)"

    • CAS Number: 2573-03-7

    • Accumulation Start Date

    • Principal Investigator/Laboratory Contact Information

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

5. Disposal:

  • The primary and recommended method for the disposal of CE(20:0) is through an approved waste disposal plant.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Follow all institutional procedures for waste pickup requests.

6. Empty Container Disposal:

  • For the original product container to be considered "empty" and disposed of in the regular trash, it must be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process must be collected and disposed of as chemical waste.

  • Once triple-rinsed and completely dry, deface or remove the original label before placing the container in the appropriate recycling or trash receptacle, in accordance with institutional policy.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of CE(20:0).

cluster_prep Preparation cluster_collection Collection & Labeling cluster_disposal Disposal Path cluster_empty Empty Container start Start: CE(20:0) Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Solid Waste ppe->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Dispose via Approved Waste Plant contact_ehs->dispose is_empty Container Empty? dispose->is_empty is_empty->dispose No triple_rinse Triple-Rinse Container is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Waste triple_rinse->collect_rinsate deface_label Deface Label collect_rinsate->deface_label trash Dispose in Regular Trash deface_label->trash

Caption: Workflow for the proper disposal of CE(20:0).

References

Essential Safety and Handling Guide for Cholesteryl Eicosanoate (CE(20:0))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal protocols for Cholesteryl Eicosanoate (CE(20:0)), also known as Cholesteryl Arachidate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

While Cholesteryl Eicosanoate is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory best practices for handling chemical compounds should be strictly followed.[1] The following personal protective equipment is recommended to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesDisposable, powder-free. Change immediately if contaminated.
Eye Protection Safety GlassesMust feature side shields to protect against splashes.
Body Protection Laboratory CoatWorn at all times within the laboratory.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If dust is generated, a dust mask is recommended.
Foot Protection Closed-toe ShoesRequired for entry into the laboratory.

Operational Plan: Step-by-Step Handling Protocol

CE(20:0) is a crystalline solid at room temperature.[2] The following protocol outlines the safe handling of this compound from storage to use.

  • Preparation :

    • Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Weighing :

    • To minimize the generation of airborne dust, handle the solid compound gently.

    • Use a chemical spatula or scoop to transfer the desired amount of CE(20:0) to a weigh boat on an analytical balance.

    • If working with larger quantities that may produce dust, perform this step in a chemical fume hood.

  • Dissolving :

    • CE(20:0) is soluble in organic solvents such as chloroform (B151607) at a concentration of approximately 10 mg/ml.[2]

    • When preparing a stock solution, add the solvent to the weighed solid in a suitable container (e.g., a glass vial or flask).

    • If using chloroform, it is recommended to purge the solvent with an inert gas.[2]

    • Cap the container securely and mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Use in Experiments :

    • Handle the dissolved solution with the same level of care as the solid compound.

    • Avoid direct contact with skin and eyes.

    • After use, securely cap any remaining solution and store appropriately.

Disposal Plan

As a non-hazardous solid chemical waste, CE(20:0) should be disposed of responsibly to prevent environmental contamination.[3][4]

Waste TypeDisposal Procedure
Unused Solid CE(20:0) Collect in a clearly labeled, sealed, non-leaking container marked as "non-hazardous". Dispose of through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste contractor.[3]
Empty Containers Deface the original label to indicate the container is empty. Dispose of in the regular trash, provided no freestanding liquid or solid remains.[4]
Contaminated Labware (e.g., gloves, weigh boats) Place in a designated solid waste container within the laboratory for routine disposal.
Liquid Waste (CE(20:0) in solvent) Collect in a properly labeled, sealed waste container for hazardous liquid waste, as the solvent is typically hazardous. Do not pour down the drain.

Experimental Workflow for Handling CE(20:0)

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_use 3. Experimental Use cluster_disposal 4. Disposal prep_area Clean Work Area don_ppe Don PPE: Lab Coat, Gloves, Safety Glasses prep_area->don_ppe weigh Weigh Solid CE(20:0) don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve exp_use Utilize in Experiment dissolve->exp_use solid_waste Dispose of Solid Waste (Unused compound, contaminated labware) exp_use->solid_waste liquid_waste Dispose of Liquid Waste (Solvent mixture) exp_use->liquid_waste

Caption: Workflow for safe handling and disposal of Cholesteryl Eicosanoate (CE(20:0)).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CE(20:0)
Reactant of Route 2
Reactant of Route 2
CE(20:0)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.